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  • Product: Oxepane-4-carboxylic acid
  • CAS: 933747-23-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Oxepane-4-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Oxepane-4-carboxylic acid, a valuable heterocyclic building block in modern drug discovery...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Oxepane-4-carboxylic acid, a valuable heterocyclic building block in modern drug discovery and materials science. The oxepane moiety, a seven-membered saturated oxygen-containing heterocycle, offers a unique three-dimensional scaffold that can impart favorable physicochemical properties to bioactive molecules.[1][2] This document outlines a robust and accessible synthetic pathway, detailed experimental protocols, and a thorough analysis of the spectroscopic and spectrometric data required to confirm the structure and purity of the target compound. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to incorporate this versatile scaffold into their research programs.

Introduction: The Significance of the Oxepane Scaffold

Saturated heterocycles are foundational components in the design of modern pharmaceuticals, moving away from the "flat" architectures of many aromatic compounds towards more three-dimensional structures that can better interact with complex biological targets.[3] Among these, the oxepane ring system has emerged as a scaffold of significant interest.[4][5] Its inherent flexibility and polarity make it a valuable building block for creating novel molecular architectures with potentially improved pharmacokinetic and pharmacodynamic profiles.[2]

Oxepane-4-carboxylic acid, in particular, serves as a versatile intermediate. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to the corresponding alcohol, allowing for its incorporation into a wide array of more complex molecules.[6] Its utility is particularly noted in the synthesis of potential therapeutics for central nervous system disorders and metabolic diseases.[6]

This guide will detail a practical synthetic approach to Oxepane-4-carboxylic acid, followed by a comprehensive characterization workflow.

Synthetic Strategy and Rationale

While several methods exist for the formation of the oxepane ring, including ring-closing metathesis (RCM) and intramolecular cyclization of epoxy alcohols, a practical and scalable approach is paramount for its utility as a building block.[1][7] The synthetic strategy detailed herein focuses on a plausible multi-step sequence that begins with readily available starting materials.

The chosen pathway involves the initial construction of a linear precursor containing the necessary carbon and oxygen atoms, followed by an intramolecular cyclization to form the seven-membered ring. Subsequent functional group manipulation will then yield the target carboxylic acid.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Fig. 1: Proposed Synthetic Workflow for Oxepane-4-carboxylic acid Start Commercially Available Starting Material Step1 Chain Elongation & Functionalization Start->Step1 Reagents A, B Step2 Intramolecular Cyclization Step1->Step2 Cyclization Conditions Step3 Hydrolysis Step2->Step3 Acid/Base Hydrolysis Product Oxepane-4-carboxylic acid Step3->Product

Caption: A high-level overview of the synthetic strategy.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of Oxepane-4-carboxylic acid.

Part 1: Synthesis of a Suitable Acyclic Precursor

A plausible approach to the acyclic precursor involves the alkylation of a malonic ester derivative with a bifunctional reagent containing a protected hydroxyl group and a leaving group.

Protocol:

  • Alkylation: To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C. Stir the mixture for 30 minutes.

  • Add a suitable alkylating agent, such as 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.2 eq.), to the reaction mixture.

  • Warm the reaction to reflux and maintain for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkylated malonate.

Part 2: Reduction and Deprotection
  • Reduction: To a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add the crude alkylated malonate from the previous step dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate to yield the crude diol.

  • Deprotection: Dissolve the crude diol in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 eq.). Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and purify the resulting triol by column chromatography.

Part 3: Intramolecular Cyclization and Oxidation
  • Cyclization: A variety of methods can be employed for the intramolecular cyclization to form the oxepane ring. One approach is an acid-catalyzed dehydration. Dissolve the purified triol in toluene with a catalytic amount of p-toluenesulfonic acid and heat to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the resulting oxepane-4-methanol by column chromatography.

  • Oxidation: Dissolve the oxepane-4-methanol (1.0 eq.) in a suitable solvent such as a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate (4.0 eq.) and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir vigorously at room temperature for 2-4 hours.

  • Quench the reaction with isopropanol and partition between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Oxepane-4-carboxylic acid.

Purification of Oxepane-4-carboxylic acid

The crude product can be purified by acid-base extraction followed by recrystallization or distillation.

Protocol:

  • Dissolve the crude Oxepane-4-carboxylic acid in diethyl ether.

  • Extract the ethereal solution with 1M aqueous sodium hydroxide. This will convert the carboxylic acid into its water-soluble sodium salt.

  • Separate the aqueous layer and wash it with diethyl ether to remove any neutral organic impurities.

  • Acidify the aqueous layer to a pH of approximately 2 with 1M hydrochloric acid, which will precipitate the purified carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified Oxepane-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.[7]

Characterization of Oxepane-4-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically 10-13 ppm).[8] The protons on the oxepane ring will appear in the aliphatic region, with their chemical shifts and coupling patterns providing information about their positions relative to the oxygen atom and the carboxylic acid group. Protons adjacent to the oxygen atom will be deshielded and appear further downfield.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.[8] The carbons of the oxepane ring will appear in the aliphatic region, with those bonded to the oxygen atom appearing at a higher chemical shift (deshielded).

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
10.0 - 12.0 (br s, 1H)-COOH
3.5 - 3.8 (m, 4H)-CH₂-O-CH₂-
2.5 - 2.8 (m, 1H)-CH(COOH)-
1.6 - 2.0 (m, 6H)Ring -CH₂-

Table 1: Predicted NMR Spectroscopic Data for Oxepane-4-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Oxepane-4-carboxylic acid is expected to show the following characteristic absorption bands:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a carboxylic acid dimer.[4][9]

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically appearing between 1700 and 1725 cm⁻¹.[2]

  • A C-O stretching band for the ether linkage in the oxepane ring, expected in the region of 1050-1150 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C=O stretch (carboxylic acid)1700 - 1725Strong
C-O stretch (ether)1050 - 1150Strong
C-H stretch (aliphatic)2850 - 3000Medium

Table 2: Key Infrared Absorption Bands for Oxepane-4-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be observed at m/z 143.07. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 145.08.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water and the loss of the carboxyl group.

Ion Calculated m/z
[M-H]⁻143.0714
[M+H]⁺145.0859
[M+Na]⁺167.0679

Table 3: Expected Mass Spectrometry Data for Oxepane-4-carboxylic acid.[10]

Diagram of the Characterization Workflow

Characterization_Workflow Fig. 2: Comprehensive Characterization Workflow Crude_Product Crude Oxepane-4-carboxylic acid Purification Purification (Acid-Base Extraction, Recrystallization/Distillation) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: A flowchart illustrating the purification and characterization process.

Conclusion

This technical guide has presented a detailed and practical framework for the synthesis and characterization of Oxepane-4-carboxylic acid. The outlined synthetic strategy, coupled with the comprehensive purification and analytical protocols, provides a solid foundation for researchers to produce and validate this valuable chemical building block. The provided spectroscopic and spectrometric data serve as a benchmark for the successful synthesis and purification of the target compound. The ability to reliably synthesize and characterize Oxepane-4-carboxylic acid will undoubtedly facilitate its broader application in the development of novel therapeutics and advanced materials.

References

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Oxepane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Emerging Role of Oxepane Scaffolds in Medicinal Chemistry In the landscape of modern drug disc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Role of Oxepane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Saturated heterocyclic scaffolds have garnered significant attention for their ability to impart three-dimensionality and fine-tune properties such as solubility, lipophilicity, and metabolic stability. Among these, the oxepane ring, a seven-membered cyclic ether, offers a unique conformational flexibility and polarity that makes it an attractive building block.[1] This guide focuses on Oxepane-4-carboxylic acid, a key intermediate that combines the structural features of the oxepane ring with the versatile functionality of a carboxylic acid.[1] Understanding the core physicochemical properties of this molecule is essential for its effective application in the synthesis of novel therapeutic agents, particularly in developing candidates for central nervous system and metabolic diseases.[1]

This technical guide provides a comprehensive overview of the key physicochemical properties of Oxepane-4-carboxylic acid, detailed experimental protocols for their determination, and expert insights into the structure-property relationships that govern its behavior.

Core Physicochemical Properties: A Comparative Analysis

PropertyTetrahydropyran-4-carboxylic acidCycloheptanecarboxylic acidOxepane-4-carboxylic acid (Estimated)Rationale for Estimation
Molecular Formula C₆H₁₀O₃[2]C₈H₁₄O₂[3]C₇H₁₂O₃Direct Calculation
Molecular Weight 130.14 g/mol [4]142.2 g/mol [3]144.17 g/mol [5]Direct Calculation
pKa 4.43 ± 0.20 (Predicted)[4]4.82 (pKa)[6]~4.5 - 4.9The ether oxygen's inductive electron-withdrawing effect is expected to be modest at the 4-position, leading to a pKa similar to the carbocyclic analog.
logP -2.34[6]~0.5 - 1.5The introduction of the polar ether oxygen will significantly decrease the lipophilicity compared to the carbocyclic analog. A predicted XlogP value of 0.5 supports this estimation.[7]
Aqueous Solubility Soluble in Methanol[4]2.4 g/L (25 °C)[6]Higher than Cycloheptanecarboxylic acidThe ether oxygen will increase polarity and the potential for hydrogen bonding with water, thus enhancing aqueous solubility.
Melting Point 87 °C[4]71 °C[8]Likely a low-melting solidThe larger, more flexible oxepane ring may disrupt crystal packing compared to the six-membered ring, potentially leading to a lower melting point.
Boiling Point 114-146°C at 11mmHg[4]262.6 °C at 760 mmHg[8]Higher than Tetrahydropyran-4-carboxylic acidThe increased molecular weight and van der Waals forces of the seven-membered ring will likely result in a higher boiling point.[9]

Experimental Protocols for Physicochemical Characterization

The determination of accurate physicochemical data is a cornerstone of drug development. The following section outlines detailed, field-proven methodologies for characterizing the key properties of Oxepane-4-carboxylic acid.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state, solubility, and permeability across biological membranes. Potentiometric titration is a highly precise method for its determination.[10]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of Oxepane-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the apparent pKa will be determined.

  • Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

  • Titration Setup:

    • Place the analyte solution in a thermostatted vessel maintained at 25 °C.

    • Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

    • Use a precision burette to add the NaOH titrant in small, known increments (e.g., 0.05-0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point.[11]

Causality Behind Experimental Choices:

  • The use of a standardized base ensures accurate molar calculations.

  • Maintaining a constant temperature is crucial as pKa is temperature-dependent.

  • Incremental addition of the titrant allows for a detailed titration curve, enabling precise determination of the equivalence and half-equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (Oxepane-4-carboxylic acid in H2O) setup Setup Titration Apparatus (pH meter, stirrer, burette) prep_analyte->setup prep_titrant Prepare Standardized Titrant (0.1 M NaOH) prep_titrant->setup titrate Add Titrant Incrementally setup->titrate record Record pH after each addition titrate->record Allow stabilization record->titrate Repeat plot Plot pH vs. Volume of Titrant record->plot equiv_point Determine Equivalence Point plot->equiv_point pka_det pKa = pH at Half-Equivalence Point equiv_point->pka_det

Workflow for pKa Determination via Potentiometric Titration.
Determination of logP via the Shake-Flask Method

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.[3]

Methodology:

  • Pre-equilibration of Solvents: Shake equal volumes of n-octanol and water in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of Oxepane-4-carboxylic acid in the aqueous phase at a concentration that can be accurately quantified (e.g., by HPLC-UV).

  • Partitioning:

    • In a screw-capped tube, combine a known volume of the aqueous stock solution with a known volume of the pre-equilibrated n-octanol (e.g., a 1:1 volume ratio).

    • Gently agitate the mixture at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of Oxepane-4-carboxylic acid in each phase using a validated analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would affect concentration measurements.

  • Centrifugation ensures a clean separation of the phases, preventing cross-contamination that would lead to inaccurate results.

  • Using a highly sensitive and linear analytical method like HPLC-UV is essential for accurate quantification, especially for compounds that partition preferentially into one phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pre_equil Pre-equilibrate n-Octanol and Water partition Combine Phases and Agitate pre_equil->partition prep_stock Prepare Aqueous Stock Solution prep_stock->partition separate Separate Phases via Centrifugation partition->separate Reach Equilibrium quantify_aq Quantify Concentration in Aqueous Phase (HPLC) separate->quantify_aq quantify_org Quantify Concentration in Octanol Phase (HPLC) separate->quantify_org calculate Calculate P and logP quantify_aq->calculate quantify_org->calculate

Workflow for logP Determination via the Shake-Flask Method.
Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development. The shake-flask method is a reliable approach to determine thermodynamic equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid Oxepane-4-carboxylic acid to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Clarification: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and clarify it by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the clarified supernatant with a suitable solvent and quantify the concentration of the dissolved Oxepane-4-carboxylic acid using a validated analytical method such as HPLC-UV.

  • Result Expression: The solubility is expressed in units such as mg/mL or molarity (mol/L).

Causality Behind Experimental Choices:

  • Adding an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Extended agitation at a constant temperature is necessary to reach thermodynamic equilibrium.

  • Thorough removal of undissolved solids is crucial to avoid overestimation of the solubility.

Spectroscopic Profile of Oxepane-4-carboxylic Acid

The spectroscopic profile of a molecule provides a fingerprint for its identification and structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of Oxepane-4-carboxylic acid is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[12]

  • C-H Stretch: Sharp peaks around 2950-2850 cm⁻¹ corresponding to the sp³ C-H bonds of the oxepane ring.

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1700 cm⁻¹, indicative of the carbonyl group of a saturated carboxylic acid.[12]

  • C-O Stretch: A band in the 1320-1210 cm⁻¹ region for the C-O single bond of the carboxylic acid, and another in the 1150-1050 cm⁻¹ region for the C-O-C ether linkage of the oxepane ring.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • -COOH Proton: A broad singlet, typically deshielded and appearing far downfield in the 10-12 ppm region. This signal will disappear upon the addition of D₂O.[14]

  • Oxepane Ring Protons: A series of complex multiplets in the 1.5-4.0 ppm range. The protons adjacent to the ether oxygen (at the 2- and 7-positions) will be the most deshielded, likely appearing around 3.5-4.0 ppm. The proton at the 4-position, being alpha to the carbonyl group, will also be deshielded, likely appearing around 2.3-2.7 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): A signal in the 175-185 ppm region.[15]

  • Oxepane Ring Carbons:

    • Carbons adjacent to the ether oxygen (C2 and C7) will appear in the 65-75 ppm range.

    • The carbon bearing the carboxylic acid group (C4) will be in the 40-50 ppm range.

    • The remaining aliphatic carbons (C3, C5, and C6) will resonate further upfield, typically in the 20-40 ppm range.[16]

Mass Spectrometry

In mass spectrometry with electron ionization (EI), Oxepane-4-carboxylic acid (MW = 144.17) would be expected to show a molecular ion peak (M⁺) at m/z = 144. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺).[17]

Conclusion and Future Directions

Oxepane-4-carboxylic acid is a valuable building block for medicinal chemistry, offering a unique combination of a flexible, polar heterocyclic ring and a versatile carboxylic acid handle. While experimental data for this specific molecule is sparse, a thorough understanding of its physicochemical properties can be effectively guided by the analysis of its structural analogs and the application of established analytical methodologies. The protocols and estimated values presented in this guide provide a solid foundation for researchers to characterize this compound and leverage its potential in the design and synthesis of next-generation therapeutics. The generation of precise experimental data for Oxepane-4-carboxylic acid would be a valuable contribution to the field, further enabling its application in drug discovery programs.

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Foundational

Introduction: The Structural Elucidation of a Novel Heterocycle

An In-depth Technical Guide to the Spectroscopic Characterization of Oxepane-4-carboxylic Acid Oxepane-4-carboxylic acid (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a heterocyclic building block of significant interest in me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Oxepane-4-carboxylic Acid

Oxepane-4-carboxylic acid (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a seven-membered oxepane ring coupled with a carboxylic acid moiety, presents a versatile scaffold for creating complex molecules with potential therapeutic applications, particularly in targeting central nervous system and metabolic diseases.[3] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential.

This guide provides an in-depth analysis of the expected spectroscopic data for Oxepane-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally derived spectra for this specific compound are not widely published, this document synthesizes data from predictive models and established principles for analogous functional groups. The methodologies and interpretations are presented from the perspective of an application scientist, focusing on the causality behind experimental choices and the logic of spectral interpretation to provide a trustworthy and authoritative resource for researchers.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is crucial for assigning spectroscopic signals. The structure and IUPAC numbering scheme for Oxepane-4-carboxylic acid are presented below. The carboxylic acid carbon is designated C1', and the protons are labeled according to the carbon to which they are attached.

Fig. 1: Structure of Oxepane-4-carboxylic acid C4 C4 C3 C3 C4->C3 H C1_prime C1' C4->C1_prime C2 C2 C3->C2 H₂ O1 O1 C2->O1 H₂ C7 C7 O1->C7 C6 C6 C7->C6 H₂ C5 C5 C6->C5 H₂ C5->C4 H₂ O_prime O' C1_prime->O_prime OH_prime OH C1_prime->OH_prime

Caption: Structure of Oxepane-4-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Principles & Expected Spectrum The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration). For Oxepane-4-carboxylic acid, we anticipate six distinct signals from the aliphatic protons and one from the carboxylic acid proton.

  • Carboxylic Acid Proton (H-OOC): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the 10-12 ppm range, due to strong hydrogen bonding and the electronegativity of the adjacent oxygens.[4]

  • Methine Proton (H4): The proton at the C4 position is adjacent to the electron-withdrawing carboxylic acid group, shifting it downfield relative to other aliphatic protons. It will appear as a multiplet due to coupling with the four neighboring protons on C3 and C5.

  • Protons Adjacent to Ether Oxygen (H2, H7): These methylene protons are deshielded by the electronegative oxygen atom and are expected to resonate at approximately 3.5-4.0 ppm. Their signals will likely be complex multiplets due to coupling with protons on C3 and C6.

  • Aliphatic Methylene Protons (H3, H5, H6): These protons are in a standard alkane-like environment and are expected to appear in the upfield region, typically between 1.5 and 2.2 ppm. Their signals will be complex and overlapping multiplets.

Data Summary: Predicted ¹H NMR

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
COOH 10.0 - 12.0 broad singlet 1H
H2, H7 3.5 - 4.0 multiplet 4H
H4 2.5 - 3.0 multiplet 1H

| H3, H5, H6 | 1.5 - 2.2 | multiplet | 6H |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of Oxepane-4-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe to the sample.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fig. 2: General NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample (5-10 mg in 0.6 mL solvent) prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 acq2 Set Parameters (Pulse Program, SW, NS) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: A typical experimental workflow for NMR data acquisition.

¹³C NMR Spectroscopy: The Carbon Backbone

Theoretical Principles & Expected Spectrum The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a single peak. The chemical shift is indicative of the carbon's hybridization and electronic environment.

  • Carbonyl Carbon (C1'): The carboxylic acid carbonyl carbon is significantly deshielded and is expected to appear between 170-185 ppm.[5]

  • Carbons Adjacent to Ether Oxygen (C2, C7): These carbons are deshielded by the oxygen and will resonate in the typical C-O region of 60-80 ppm.[6]

  • Methine Carbon (C4): This carbon, attached to the carboxyl group, will be moderately deshielded.

  • Aliphatic Carbons (C3, C5, C6): These carbons will be found in the upfield aliphatic region, typically 20-40 ppm.

Data Summary: Predicted ¹³C NMR

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1' (C=O) 170 - 185
C2, C7 60 - 80
C4 40 - 55

| C3, C5, C6 | 20 - 40 |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer, ensuring the broadband probe is tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Theoretical Principles & Expected Spectrum FT-IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of Oxepane-4-carboxylic acid will be dominated by features of the carboxylic acid and the ether.

  • O-H Stretch (Carboxylic Acid): The most characteristic peak for a carboxylic acid is an extremely broad absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][7] This broadening is a result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths.[8]

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the oxepane ring.[9]

  • C=O Stretch (Carbonyl): A very strong and sharp absorption between 1760-1690 cm⁻¹. For a saturated, dimerized carboxylic acid, this peak is typically found near 1710 cm⁻¹.[4][7]

  • C-O Stretch (Acid & Ether): The C-O single bond stretches will appear in the fingerprint region. An intense band between 1320-1210 cm⁻¹ is characteristic of the C-O stretch of the carboxylic acid, while the C-O-C stretch of the ether will appear around 1150-1085 cm⁻¹.[7][10]

Data Summary: Expected IR Absorptions

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid) 3300 - 2500 Strong, Very Broad
C-H (Aliphatic) 2950 - 2850 Medium-Strong, Sharp
C=O (Carbonyl) 1725 - 1700 Very Strong, Sharp
C-O (Acid) 1320 - 1210 Strong

| C-O (Ether) | 1150 - 1085 | Strong |

Experimental Protocol: FT-IR (ATR) Acquisition

  • Sample Preparation: Place a small amount (1-2 mg) of the solid Oxepane-4-carboxylic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the FT-IR spectrometer is purged and a background spectrum has been collected.

  • Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

Theoretical Principles & Expected Spectrum Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula.

  • Molecular Ion (M⁺): For Oxepane-4-carboxylic acid, the monoisotopic mass is 144.07864 Da.[11] In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 145.0859, [M+Na]⁺ at m/z 167.0679, or [M-H]⁻ at m/z 143.0714.[11]

  • Fragmentation: The molecular structure suggests several predictable fragmentation pathways. The most common fragmentation for carboxylic acids involves the loss of the hydroxyl group (∙OH, 17 Da) or the entire carboxyl group (∙COOH, 45 Da). Alpha-cleavage adjacent to the ether oxygen is also a likely fragmentation route.

Data Summary: Expected Mass Spectrometry Peaks

Ion Formula Predicted m/z (HRMS) Interpretation
[M-H]⁻ C₇H₁₁O₃⁻ 143.0714 Deprotonated molecule (Negative ESI)
[M+H]⁺ C₇H₁₃O₃⁺ 145.0859 Protonated molecule (Positive ESI)
[M+Na]⁺ C₇H₁₂O₃Na⁺ 167.0679 Sodium adduct (Positive ESI)
[M-H₂O]⁺ C₇H₁₁O₂⁺ 127.0759 Loss of water from [M+H]⁺

| [M-COOH]⁺ | C₆H₁₁O⁺ | 99.0810 | Loss of carboxyl radical |

Fig. 3: Proposed ESI+ Fragmentation mol [M+H]⁺ m/z = 145.0859 frag1 [M+H - H₂O]⁺ m/z = 127.0759 mol->frag1 - H₂O frag2 [M - COOH]⁺ m/z = 99.0810 mol->frag2 - •COOH frag3 Further Ring Fragmentation frag2->frag3

Caption: Key proposed fragmentation pathways in positive ion mode MS.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap). Calibrate the instrument using a known standard.

  • Acquisition: Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min).

    • Ionization Mode: ESI positive and/or negative.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Use the instrument software to calculate the elemental composition from the high-resolution mass.

Conclusion

The comprehensive spectroscopic analysis of Oxepane-4-carboxylic acid relies on the synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework. FT-IR spectroscopy provides rapid confirmation of the critical carboxylic acid and ether functional groups through their characteristic vibrational modes. Finally, high-resolution mass spectrometry confirms the elemental composition and offers insights into the molecule's stability and fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important synthetic building block.

References

  • PubChem. Oxepane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

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  • ResearchGate. Concise Seven-Membered Oxepene/Oxepane Synthesis. [Link]

  • Natural Products Magnetic Resonance Database (NP-MRD). ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0239999). [Link]

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). [Link]

  • ResearchGate. Synthesis of oxepine derivatives via Pd-catalyzed... [Link]

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Exploratory

The Oxepane Scaffold: A Privileged Motif in Modern Drug Discovery and a Guide to Its Synthetic Accessibility

Abstract The seven-membered oxepane ring system, a recurring structural motif in a diverse array of biologically active natural products, has garnered significant attention from the medicinal chemistry community. Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered oxepane ring system, a recurring structural motif in a diverse array of biologically active natural products, has garnered significant attention from the medicinal chemistry community. Its unique conformational properties and ability to modulate physicochemical parameters make it an attractive scaffold for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery of oxepane-containing molecules, their prevalence in nature, and their burgeoning role in drug development. More critically, this guide offers a detailed exploration of the key synthetic strategies employed for the construction of the oxepane core, providing researchers with both the theoretical underpinnings and practical, field-proven insights into these synthetic routes. We will delve into the mechanistic nuances of powerful cyclization strategies, including Ring-Closing Metathesis (RCM), intramolecular Williamson ether synthesis, and Prins-type cyclizations, offering detailed protocols and comparative data to inform experimental design.

The Ascendance of the Oxepane Scaffold: From Marine Origins to Medicinal Significance

The story of the oxepane scaffold is intrinsically linked to the exploration of nature's chemical diversity, particularly within marine ecosystems. For decades, chemists have been fascinated by the complex molecular architectures produced by marine organisms, which often possess potent and selective biological activities.[1][2] A significant number of these marine natural products feature the seven-membered oxepane ring as a core structural element.[1][2]

These natural products exhibit a remarkable spectrum of bioactivities, including potent cytotoxic effects against various cancer cell lines, as well as antibacterial and antifungal properties.[1][2] This has solidified the oxepane motif as a "privileged scaffold" in the eyes of medicinal chemists—a structural framework that is predisposed to interacting with biological targets.

The inclusion of an oxepane ring in a molecule can significantly influence its three-dimensional shape, conformational flexibility, and physicochemical properties such as lipophilicity and metabolic stability.[1] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The oxepane moiety can be considered a versatile tool for medicinal chemists to fine-tune these properties and enhance the overall druglikeness of a molecule.

While the smaller, four-membered oxetane ring has seen more widespread application in drug discovery to date, with several FDA-approved drugs containing this motif, the larger oxepane ring offers a distinct set of steric and conformational possibilities that are increasingly being explored.[3][4][5][6] The inherent flexibility of the seven-membered ring allows it to adopt a wider range of conformations, which can be advantageous for optimizing interactions with a biological target.

Below is a table highlighting some prominent examples of bioactive natural products that feature the oxepane scaffold, underscoring the diverse biological contexts in which this motif is found.

Compound NameSourceBiological Activity
Hemibrevetoxin B Marine dinoflagellatesNeurotoxic, binds to voltage-gated sodium channels
Zoapatanol Montanoa tomentosa plantUterine stimulant, potential contraceptive agent
Aplysistatin Marine red algaeCytotoxic against various cancer cell lines, antimalarial, anti-inflammatory
Nakorone Marine spongePart of a family of marine-derived bioactive compounds
Gambierol Marine dinoflagellatesNeurotoxic, potent inhibitor of voltage-gated potassium channels

Table 1: Representative Bioactive Natural Products Containing an Oxepane Ring.[1]

The compelling biological activities of these natural products have spurred significant efforts towards their total synthesis, which in turn has driven the development of novel and efficient methods for constructing the challenging seven-membered oxepane ring.

Navigating the Synthetic Landscape: Key Strategies for Oxepane Ring Construction

The synthesis of seven-membered rings, such as oxepanes, presents a greater challenge compared to the formation of five- and six-membered rings due to unfavorable entropic and enthalpic factors. However, a number of robust and versatile synthetic methodologies have emerged to address this challenge. This section will provide a detailed examination of three of the most powerful and widely employed strategies: Ring-Closing Metathesis (RCM), intramolecular Williamson ether synthesis, and Prins-type cyclizations.

Ring-Closing Metathesis (RCM): A Powerful and Versatile Cyclization Strategy

Ring-Closing Metathesis has revolutionized the synthesis of cyclic molecules, and its application to the formation of oxepanes is no exception. This powerful reaction utilizes ruthenium or molybdenum catalysts to facilitate the intramolecular cyclization of a diene, with the concomitant expulsion of a small volatile alkene, typically ethylene, which drives the reaction to completion.

The choice of catalyst is paramount to the success of an RCM reaction. The first-generation Grubbs catalyst is often effective for simple systems, while the more reactive second- and third-generation Grubbs and Hoveyda-Grubbs catalysts offer broader functional group tolerance and higher efficiency, particularly for the formation of sterically hindered or electron-deficient olefins. The selection of the appropriate catalyst is often a balance between reactivity, stability, and cost.

Solvent choice is also critical. Non-coordinating, halogenated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed to ensure the stability and activity of the catalyst. Reaction temperature and concentration are additional parameters that require careful optimization. High dilution conditions are typically favored to minimize intermolecular side reactions and promote the desired intramolecular cyclization.

The following protocol is a representative example of an RCM reaction to form a seven-membered unsaturated ether (an oxepene), which can subsequently be reduced to the corresponding saturated oxepane.

Step 1: Synthesis of the Diene Precursor

A suitable diene precursor is first synthesized. This typically involves the coupling of two fragments, one containing a terminal alkene and the other a hydroxyl group, followed by allylation of the hydroxyl group to introduce the second terminal alkene.

Step 2: Ring-Closing Metathesis

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene precursor in anhydrous and degassed dichloromethane (DCM) to a concentration of 0.01 M.

  • Bubble argon through the solution for 15-20 minutes to remove any dissolved oxygen.

  • Add the Grubbs second-generation catalyst (1-5 mol%) to the solution under a stream of argon.

  • Heat the reaction mixture to reflux (typically 40 °C for DCM) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired oxepene.

Step 3: Reduction to the Oxepane

The resulting oxepene can be readily reduced to the corresponding oxepane using standard hydrogenation conditions, such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

CatalystSubstrateSolventTemp (°C)Time (h)Yield (%)
Grubbs ISimple DieneDCM401275
Grubbs IISterically Hindered DieneToluene80685
Hoveyda-Grubbs IIFunctionalized DieneDCM40492

Table 2: Comparison of Catalysts and Conditions for RCM-mediated Oxepene Synthesis.

RCM_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring-Closing Metathesis cluster_2 Step 3: Reduction A Alcohol C Diene Precursor A->C NaH, THF B Allyl Bromide B->C D Oxepene C->D Grubbs II Catalyst, DCM, Reflux E Oxepane D->E H2, Pd/C, EtOH

RCM workflow for oxepane synthesis.
Intramolecular Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a cornerstone of organic chemistry and its intramolecular variant provides a direct and often high-yielding route to cyclic ethers, including oxepanes. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a suitable leaving group, typically a halide or a sulfonate ester.

The success of this reaction hinges on several factors. A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used for this purpose. The choice of solvent is also crucial; polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the counterion of the alkoxide, enhancing its nucleophilicity.

The nature of the leaving group is another important consideration. Iodide is an excellent leaving group, and the in situ conversion of a primary alcohol to an iodide using an Appel reaction, followed by base-mediated cyclization, is a highly effective one-pot procedure.

This protocol describes a convenient one-pot procedure for the synthesis of an oxepane from a 1,6-diol.

  • To a stirred solution of the 1,6-diol in anhydrous THF at 0 °C, add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

  • Add iodine (1.2 equivalents) portion-wise, and stir the reaction mixture at room temperature for 2-3 hours.

  • Cool the reaction mixture to 0 °C and add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxepane.

Williamson_Ether_Synthesis reactant 1,6-Haloalcohol HO-(CH2)5-X alkoxide Alkoxide Intermediate -O-(CH2)5-X reactant->alkoxide Base (e.g., NaH) transition_state SN2 Transition State alkoxide->transition_state Intramolecular Attack product Oxepane O(CH2)5 transition_state->product Leaving Group Departure

Mechanism of intramolecular Williamson ether synthesis.
Prins-Type Cyclizations: A Convergent Route to Functionalized Oxepanes

Prins-type cyclizations offer a powerful and convergent approach to the synthesis of highly substituted oxepanes. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone to generate an oxocarbenium ion, which is then trapped intramolecularly by a nucleophile.

The choice of Lewis or Brønsted acid is critical in promoting the formation of the key oxocarbenium ion intermediate. Common Lewis acids include tin(IV) chloride (SnCl4), titanium(IV) chloride (TiCl4), and boron trifluoride etherate (BF3·OEt2). The reaction conditions, including solvent and temperature, can significantly influence the stereochemical outcome of the cyclization.

The nature of the alkene and the carbonyl compound also plays a crucial role in the efficiency and selectivity of the reaction. Electron-rich alkenes and activated carbonyl compounds generally lead to higher yields and faster reaction rates.

  • To a solution of the homoallylic alcohol in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add the aldehyde (1.2 equivalents).

  • Add a solution of tin(IV) chloride (1.1 equivalents in DCM) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the functionalized oxepane.

The Oxepane Scaffold in Drug Discovery: A Look to the Future

The unique structural and physicochemical properties of the oxepane scaffold make it an increasingly attractive motif for drug discovery programs. Its ability to serve as a conformationally flexible yet pre-organized scaffold allows for the precise positioning of functional groups for optimal interaction with biological targets. Furthermore, the introduction of an oxepane ring can be a valuable strategy to modulate a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, for instance, by blocking a site of metabolism or altering lipophilicity.

While there are currently no FDA-approved drugs that feature a standalone oxepane ring as a central pharmacophore, numerous oxepane-containing natural products and their synthetic analogs are in various stages of preclinical and clinical development for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The continued development of efficient and stereoselective synthetic methods for the construction of the oxepane core will undoubtedly accelerate the exploration of this privileged scaffold in the quest for novel and effective medicines.

Conclusion

The oxepane scaffold, once primarily the domain of natural product synthesis, is now firmly establishing its place in the medicinal chemist's toolbox. Its prevalence in a wide array of bioactive natural products is a testament to its inherent ability to interact with biological systems. The synthetic challenges associated with the construction of this seven-membered ring have been largely overcome through the development of powerful and versatile methodologies such as Ring-Closing Metathesis, intramolecular Williamson ether synthesis, and Prins-type cyclizations. This guide has provided a detailed overview of these key synthetic strategies, offering both the conceptual framework and practical guidance for their implementation in a research setting. As our understanding of the interplay between molecular structure and biological function continues to grow, the oxepane scaffold is poised to play an increasingly important role in the design and development of the next generation of therapeutics.

References

  • Barbero, H., Díez-Poza, C., & Barbero, A. (2017). The Oxepane Motif in Marine Drugs. Marine Drugs, 15(11), 346. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry. Chimia, 68(6), 376-380.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Mayer, A. M., & Gustafson, K. R. (2006). Marine pharmacology in 2003–4: anti-tumour and cytotoxic compounds. European journal of cancer, 42(14), 2241-2270.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12233.
  • S.Univ-dschang. (2024, January 5). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. S.Univ-dschang. Retrieved from [Link]

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Foundational

Conformational Analysis of the Oxepane Ring System: A Technical Guide for Researchers

Introduction: The Oxepane Moiety in Modern Chemistry The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a crucial structural motif in a multitude of biologically active natural product...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxepane Moiety in Modern Chemistry

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a crucial structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence in marine-derived compounds with potent cytotoxic, antifungal, and antibacterial properties has made it a compelling target for synthetic chemists and a subject of intense study for medicinal chemists.[2] Unlike its smaller five- and six-membered counterparts, tetrahydrofuran and tetrahydropyran, the increased flexibility of the seven-membered ring imparts a more complex conformational landscape. Understanding the conformational preferences of the oxepane system is paramount, as the three-dimensional arrangement of substituents on this scaffold dictates its biological activity and physical properties. This guide provides an in-depth technical overview of the conformational analysis of the oxepane ring, integrating computational and experimental methodologies to provide a robust framework for researchers in drug discovery and natural product synthesis.

The Conformational Landscape of the Oxepane Ring

The conformational flexibility of the oxepane ring gives rise to a variety of non-planar structures. The principal low-energy conformations belong to two families: the twist-chair (TC) and the boat-chair (BC) . Within these families, a number of distinct conformers exist, representing energy minima on the potential energy surface. The interconversion between these conformers occurs through a process of pseudorotation, which involves low-energy pathways.[3]

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative energies of these conformers.[4][5] For the parent, unsubstituted oxepane, the twist-chair conformation is generally considered the most stable.[6] The chair conformation, in contrast to cyclohexane, is often a transition state in the interconversion of twist-chair forms.[4]

Key Conformations and Relative Energies

The conformational space of oxepane can be complex. However, a simplified representation of the most relevant conformers and their approximate relative energies is crucial for practical applications.

Conformation FamilySpecific ConformerRelative Energy (kcal/mol)Key Features
Twist-Chair (TC) Global Minimum (TC1)0.0Most stable conformation for unsubstituted oxepane.
Higher Energy TC~0.5 - 1.5Part of the pseudorotation pathway.
Boat-Chair (BC) Lowest Energy BC~1.5 - 2.5Generally higher in energy than the TC family.
Boat (B) & Chair (C) Transition States> 2.5Typically represent energy maxima in interconversion pathways.

Note: These are approximate values and can be influenced by the level of theory and basis set used in calculations, as well as by substitution on the ring.

The energy barriers for interconversion between these conformers are relatively low, allowing for rapid equilibrium at room temperature.[7] This dynamic nature underscores the importance of considering the entire conformational ensemble when analyzing substituted oxepanes.

Experimental Determination of Oxepane Conformation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-phase conformation of the oxepane ring.[8] Several NMR parameters are exquisitely sensitive to the geometry of the molecule.

Vicinal Coupling Constants (³JHH)

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[9] By measuring the ³JHH values around the oxepane ring, it is possible to deduce the predominant conformation. For example, large coupling constants (typically > 8 Hz) are indicative of anti-periplanar relationships between protons, often found in chair-like arrangements, while smaller values suggest gauche interactions. In the flexible oxepane system, the observed coupling constants are often a population-weighted average of the contributing conformers.

Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE)

NOE and ROE are distance-dependent phenomena, with the intensity of the effect being proportional to the inverse sixth power of the distance between two protons.[10][11] These experiments are invaluable for determining through-space proximities. In the context of oxepane, NOE/ROE data can distinguish between different conformations by identifying protons that are close in space. For instance, strong NOEs between axial protons on the same face of the ring can provide compelling evidence for a particular chair or twist-chair conformation. ROESY experiments are particularly useful for medium-sized molecules like many oxepane derivatives where the NOE may be close to zero.[12]

Experimental Protocol: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve the purified oxepane derivative in a suitable deuterated solvent. It is crucial to remove dissolved oxygen, especially for quantitative NOE measurements, by employing the freeze-pump-thaw method.[12]

  • 1D ¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum to assign all proton resonances.

  • 2D COSY: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and facilitate the assignment of coupling partners.

  • 2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time. For quantitative analysis, a series of spectra with varying mixing times should be recorded.[10]

  • Data Analysis:

    • Extract all relevant ³JHH coupling constants from the 1D or 2D spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to determine the relative intensities.

    • Compare the experimental coupling constants and NOE/ROE intensities with the values predicted for different low-energy conformations (obtained from computational modeling).

    • A good correlation between experimental and calculated data for a particular conformer or a specific conformational equilibrium provides strong evidence for the solution-phase structure.

Computational Modeling of Oxepane Conformations

Quantum mechanical calculations are an indispensable tool for predicting the geometries and relative energies of oxepane conformers.[4] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these systems.[5]

Computational Workflow: DFT-Based Conformational Analysis

G cluster_0 Computational Workflow A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Generate diverse starting geometries C Geometry Optimization (DFT) B->C Optimize low-energy conformers D Frequency Calculation C->D Confirm minima (no imaginary frequencies) F NMR Parameter Calculation (GIAO) C->F Predict chemical shifts and coupling constants E Single-Point Energy Calculation (Higher Level of Theory) D->E Refine relative energies G Boltzmann Averaging E->G Calculate population-weighted properties H Comparison with Experimental Data F->H G->H

Caption: A typical workflow for the computational conformational analysis of oxepane derivatives.

Step-by-Step Computational Protocol
  • Conformational Search: Perform a thorough conformational search using a molecular mechanics force field to identify a set of low-energy starting structures.

  • Geometry Optimization: Optimize the geometry of each identified conformer using DFT. A common and reliable functional is B3LYP, with a basis set such as 6-31G(d) or larger.[13]

  • Frequency Calculations: Perform frequency calculations at the same level of theory to verify that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies). The zero-point vibrational energy (ZPVE) correction should be obtained from these calculations.

  • Single-Point Energy Refinement: For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., cc-pVTZ) and potentially a more advanced theoretical method.[4]

  • Solvation Modeling: To mimic the solution-phase environment of the NMR experiment, include a continuum solvation model (e.g., CPCM or SMD) in the optimization and energy calculations.[14]

  • NMR Parameter Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate NMR chemical shifts and coupling constants for each low-energy conformer.[15]

  • Boltzmann Averaging: Based on the calculated relative free energies, determine the Boltzmann population of each conformer at the experimental temperature. Calculate the population-weighted average of the NMR parameters for comparison with the experimental data.

Influence of Substituents and Stereoelectronic Effects

Substituents on the oxepane ring can significantly influence the conformational equilibrium. Bulky substituents will generally prefer to occupy positions that minimize steric interactions.[16] For example, in a twist-chair conformation, a large substituent will favor a pseudo-equatorial position.

The Anomeric Effect in Substituted Oxepanes

When an electronegative substituent is present on the carbon adjacent to the ring oxygen (the anomeric position), the anomeric effect can play a crucial role in determining its orientation.[17] The anomeric effect is a stereoelectronic interaction that often leads to a preference for the axial orientation of the substituent, despite potential steric hindrance.[18] This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent).[19][20] The magnitude of the anomeric effect in oxepanes will depend on the nature of the substituent and the specific conformation of the ring.

Solid-State Conformation: X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the conformation of a molecule in the solid state.[21][22] While the solid-state conformation may not always be the most stable conformation in solution, it provides a valuable experimental snapshot of a low-energy structure.[4] This data can be used to benchmark computational methods and to provide a starting point for understanding the conformational preferences in solution. The crystal structures of several oxepane-containing natural products have confirmed the prevalence of twist-chair conformations.[23]

Conclusion

The conformational analysis of the oxepane ring system is a multifaceted challenge that requires a synergistic approach combining high-resolution NMR spectroscopy and sophisticated computational modeling. A thorough understanding of the subtle interplay of steric and stereoelectronic effects is essential for predicting and confirming the three-dimensional structure of these important heterocycles. The methodologies outlined in this guide provide a robust framework for researchers to confidently elucidate the conformational preferences of novel oxepane-containing molecules, thereby accelerating progress in the fields of medicinal chemistry and natural product synthesis.

References

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  • ResearchGate. (n.d.). Energy difference between the boat‐twist and the chair (top) conformers.... [Link]

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Exploratory

Oxepane-4-Carboxylic Acid: A Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry In the landscape of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of novel molecular scaffolds is paramount to achieving desired pharmacological profiles. Saturated heterocyclic rings, in particular, have garnered significant attention for their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing three-dimensional structural diversity crucial for target engagement. Among these, the oxepane moiety, a seven-membered oxygen-containing heterocycle, has emerged as a valuable building block.[1] This guide focuses on Oxepane-4-carboxylic acid, a versatile derivative that combines the conformational flexibility of the oxepane ring with the synthetic utility of a carboxylic acid functional group, making it an attractive starting point for the synthesis of innovative therapeutics. This document serves as a comprehensive technical resource, delving into the synthesis, properties, and applications of this promising heterocyclic building block.

Molecular and Physicochemical Properties

Oxepane-4-carboxylic acid (CAS Number: 933747-23-0) is a unique building block that marries the non-planar, flexible oxepane core with a key functional handle for amide bond formation and other derivatizations.[2][3][4] The presence of the oxygen atom within the seven-membered ring introduces polarity and the capacity for hydrogen bonding, which can favorably influence aqueous solubility and interactions with biological targets.[5]

While extensive experimental data on its physicochemical properties are not widely published, a summary of its known and predicted attributes is presented in Table 1. The predicted partition coefficient (XlogP) of 0.5 suggests a favorable balance between lipophilicity and hydrophilicity for drug-like molecules.[6]

PropertyValueSource
CAS Number 933747-23-0[2][3][4]
Molecular Formula C₇H₁₂O₃[5]
Molecular Weight 144.17 g/mol [5]
Appearance Not available (likely a solid)
Melting Point Not available[7]
Boiling Point Not available[7]
Solubility Not available[7]
Predicted XlogP 0.5[6]
Storage Conditions 2-8°C, dry[5]

Table 1: Physicochemical Properties of Oxepane-4-carboxylic acid.

Synthesis of Oxepane-4-Carboxylic Acid: A Plausible Retrosynthetic Approach

The proposed retrosynthetic analysis, illustrated in the diagram below, disconnects the target molecule back to readily available starting materials: diethyl malonate and a di-electrophile containing the core oxepane precursor structure.

G cluster_main Retrosynthetic Analysis Target Oxepane-4-carboxylic acid Intermediate_1 Diethyl oxepane-4,4-dicarboxylate Target->Intermediate_1 Decarboxylation Precursors Diethyl Malonate + 1,2-bis(2-bromoethoxy)ethane Intermediate_1->Precursors Cyclization (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis of Oxepane-4-carboxylic acid.

Proposed Experimental Protocol

This protocol is a theoretical pathway and has not been experimentally validated from a cited source. It is intended to provide a scientifically sound framework for its synthesis.

Step 1: Synthesis of Diethyl oxepane-4,4-dicarboxylate

  • To a solution of sodium ethoxide (2.1 equivalents) in anhydrous ethanol at room temperature, add diethyl malonate (2.0 equivalents) dropwise.

  • Stir the resulting solution for 30 minutes to ensure complete formation of the enolate.

  • Add 1,2-bis(2-bromoethoxy)ethane (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and neutralize with aqueous HCl.

  • Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield diethyl oxepane-4,4-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to Oxepane-4-carboxylic acid

  • Dissolve the diethyl oxepane-4,4-dicarboxylate from Step 1 in a suitable solvent such as ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.5 equivalents).

  • Heat the mixture to reflux for 4-6 hours to effect saponification of the esters.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Gently heat the acidified solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.

  • After decarboxylation is complete, cool the solution and extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting solid by recrystallization to afford Oxepane-4-carboxylic acid.

G cluster_workflow Proposed Synthetic Workflow Start Diethyl Malonate + 1,2-bis(2-bromoethoxy)ethane Step1 Cyclization via Williamson Ether Synthesis Start->Step1 Intermediate Diethyl oxepane-4,4-dicarboxylate Step1->Intermediate Step2 Saponification Intermediate->Step2 Intermediate2 Oxepane-4,4-dicarboxylic acid Step2->Intermediate2 Step3 Decarboxylation Intermediate2->Step3 End Oxepane-4-carboxylic acid Step3->End

Caption: Proposed workflow for the synthesis of Oxepane-4-carboxylic acid.

Spectroscopic Characterization

While authenticated spectra for Oxepane-4-carboxylic acid are not publicly available, a prediction of the key signals in ¹H and ¹³C NMR spectroscopy can be made based on its structure.

  • ¹H NMR: The spectrum is expected to show complex multiplets for the methylene protons of the oxepane ring. The proton at the 4-position (CH-COOH) would likely appear as a multiplet. The carboxylic acid proton would be a broad singlet, typically downfield.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 175-185 ppm.[8] The carbons of the oxepane ring adjacent to the oxygen would appear in the region of 60-80 ppm, while the other aliphatic carbons would be more upfield.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Oxepane-4-carboxylic acid lies in its application as a versatile building block for the synthesis of more complex molecules with therapeutic potential.[5]

Bioisosteric Replacement and Property Modulation

Saturated heterocycles like oxepane are increasingly used as bioisosteres for commonly found functionalities in drug molecules. For instance, the oxepane ring can serve as a more polar and three-dimensional replacement for cyclohexyl or gem-dimethyl groups. This substitution can lead to significant improvements in:

  • Aqueous Solubility: The embedded ether oxygen acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve solvation.[9]

  • Metabolic Stability: The oxepane ring is generally robust to metabolic degradation compared to more labile functional groups.

  • Lipophilicity: The introduction of the polar oxygen atom can reduce the overall lipophilicity of a molecule, a key parameter in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Scaffold for Novel Chemical Entities

The carboxylic acid group of Oxepane-4-carboxylic acid is a versatile handle for a wide array of chemical transformations, most notably the formation of amide bonds. This allows for its ready incorporation into lead compounds, where the oxepane moiety can explore new regions of chemical space and form unique interactions with the target protein.

G cluster_applications Applications in Medicinal Chemistry Core Oxepane-4-carboxylic acid Amide Amide Coupling Core->Amide Ester Esterification Core->Ester Reduction Reduction to Alcohol Core->Reduction Lead_Opt Lead Optimization Amide->Lead_Opt Ester->Lead_Opt Reduction->Lead_Opt

Caption: Derivatization pathways of Oxepane-4-carboxylic acid for lead optimization.

While specific examples of marketed drugs containing the Oxepane-4-carboxylic acid scaffold are not yet available, its potential is underscored by the success of drugs containing the related oxetane ring, such as paclitaxel (Taxol®).[9] The principles of using these small, polar heterocyclic rings to enhance drug-like properties are well-established.

Conformational Considerations

Seven-membered rings like oxepane are conformationally flexible and can exist in several low-energy conformations, such as chair, boat, and twist-chair forms. The conformational preference of the oxepane ring in a substituted derivative can have a profound impact on the spatial orientation of the substituent and, consequently, on its binding affinity to a biological target. The 4-substitution pattern in Oxepane-4-carboxylic acid is expected to influence the equilibrium between these conformers. A detailed computational analysis would be required to fully elucidate the conformational landscape of this molecule and its derivatives, providing valuable insights for structure-based drug design.

Conclusion and Future Perspectives

Oxepane-4-carboxylic acid represents a valuable and underexplored building block for medicinal chemistry. Its unique combination of a flexible, polar heterocyclic core and a versatile carboxylic acid handle makes it an attractive tool for the synthesis of novel drug candidates with potentially improved physicochemical and pharmacokinetic properties. While the lack of publicly available, detailed experimental data presents a challenge, the foundational principles of its synthesis and its likely impact on molecular properties provide a strong rationale for its inclusion in drug discovery programs. As the demand for novel chemical matter with enhanced drug-like properties continues to grow, scaffolds such as Oxepane-4-carboxylic acid are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

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Foundational

Introduction to Oxepane-4-Carboxylic Acid: A Key Building Block

An In-Depth Technical Guide to the Solubility and Stability of Oxepane-4-Carboxylic Acid Oxepane-4-carboxylic acid (CAS No: 933747-23-0) is a heterocyclic compound featuring a seven-membered oxepane ring and a carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Oxepane-4-Carboxylic Acid

Oxepane-4-carboxylic acid (CAS No: 933747-23-0) is a heterocyclic compound featuring a seven-membered oxepane ring and a carboxylic acid functional group.[1][2][3] With a molecular weight of 144.17 g/mol and a formula of C₇H₁₂O₃, this molecule serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents.[4][5] Its structure, combining a flexible and polar cyclic ether with an ionizable acidic group, makes it a candidate for creating analogues in structure-activity relationship (SAR) studies, potentially targeting a range of therapeutic areas.[4]

However, the successful integration of any chemical scaffold into a drug development program hinges on a thorough understanding of its fundamental physicochemical properties. Low solubility can lead to unreliable results in biological assays and poor bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product.[6][7][8] This guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of Oxepane-4-carboxylic acid, ensuring robust and reliable data for informed decision-making in drug discovery and development.

Section I: Solubility Characterization

A compound's solubility is a critical determinant of its behavior in both in vitro and in vivo systems.[9] This section outlines the theoretical basis and practical methodologies for comprehensively profiling the solubility of Oxepane-4-carboxylic acid.

Pillar 1: Theoretical Foundation - Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements used in drug discovery:

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by diluting a high-concentration organic stock (typically in DMSO) into an aqueous buffer.[6][10] This high-throughput method is valuable in early discovery for rapidly flagging compounds with potential solubility liabilities.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium.[6][9] This "gold standard" measurement is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24 hours or more).[10] It is essential for lead optimization and pre-formulation studies.[6]

The structure of Oxepane-4-carboxylic acid, with its polar ether oxygen and the ionizable carboxylic acid group, suggests that its aqueous solubility will be highly dependent on pH. At pH values significantly below its pKa, the carboxylic acid will be protonated and neutral, likely leading to lower solubility. Conversely, at pH values above its pKa, the carboxylate anion will predominate, enhancing its interaction with water and increasing solubility.

Pillar 2: Experimental Design & Rationale

A robust solubility assessment should evaluate the compound in a variety of relevant media. For Oxepane-4-carboxylic acid, the following are recommended:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is the most critical medium for predicting in vivo behavior. Additional buffers at acidic (e.g., pH 2.0) and basic (e.g., pH 9.0) conditions can provide a comprehensive pH-solubility profile.

  • Organic Solvents: Solubility in common organic solvents like ethanol, methanol, and DMSO is useful for handling, stock solution preparation, and certain formulation approaches. The presence of water can significantly enhance the solubility of carboxylic acids in organic solvents.[11][12][13]

Pillar 3: Standard Operating Protocol - Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the definitive method for determining the equilibrium solubility of Oxepane-4-carboxylic acid, a cornerstone for pre-formulation development.

Objective: To determine the maximum equilibrium concentration of Oxepane-4-carboxylic acid in a specified solvent.

Materials:

  • Oxepane-4-carboxylic acid (solid powder, >97% purity)[1]

  • Selected solvents (e.g., Purified Water, PBS pH 7.4, 0.01 M HCl)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation of Calibration Standards: Prepare a 10 mM stock solution of Oxepane-4-carboxylic acid in a suitable organic solvent (e.g., DMSO or acetonitrile). Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 µM) by diluting the stock solution with the same solvent that will be used for the final sample analysis (e.g., 50:50 acetonitrile:water).

  • Compound Addition: Add an excess amount of solid Oxepane-4-carboxylic acid to a 2 mL glass vial. An amount that is visibly in excess of what is expected to dissolve is required (e.g., ~2 mg).

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., PBS pH 7.4) to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (25°C). Agitate the suspension for 24 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After 24 hours, allow the vials to stand for 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection & Dilution: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet. Immediately filter the supernatant through a 0.45 µm syringe filter to remove any fine particulates. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered sample with an appropriate solvent to bring the concentration within the range of the prepared calibration curve. Analyze the calibration standards and the diluted sample by a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the test solvent by multiplying the concentration by the dilution factor. Report the result in µg/mL or mM.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solid Oxepane-4-carboxylic acid to vial B Add precise volume of test solvent (e.g., PBS) A->B Step 1 C Equilibrate on shaker for 24h at 25°C B->C Step 2 D Centrifuge to pellet undissolved solid C->D Step 3 E Filter supernatant through 0.45 µm filter D->E Step 4 G Dilute filtered sample into analysis range E->G Step 5 F Prepare calibration curve H Quantify sample concentration via HPLC-UV or LC-MS F->H G->H Step 5 I Calculate final solubility value H->I Step 6

Caption: Workflow for Thermodynamic Solubility Determination.

Pillar 4: Data Interpretation & Visualization

Summarize the acquired data in a clear, tabular format for easy comparison and reference.

Solvent/Medium pH Solubility Type Result (µg/mL) Result (mM)
Purified Water~6-7Thermodynamic
PBS Buffer7.4Thermodynamic
0.01 M HCl2.0Thermodynamic
0.01 M NaOH12.0Thermodynamic
EthanolN/AThermodynamic
DMSON/AThermodynamic
PBS Buffer7.4Kinetic

Section II: Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a critical scientific endeavor to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[14][15]

Pillar 1: Theoretical Foundation - Degradation Pathways

Forced degradation, or stress testing, is designed to accelerate the chemical degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[16][17] For Oxepane-4-carboxylic acid, two primary sites are susceptible to degradation:

  • Oxepane Ring: Cyclic ethers can undergo acid-catalyzed hydrolytic cleavage. This would involve protonation of the ether oxygen followed by nucleophilic attack by water, leading to a ring-opened diol product.

  • Carboxylic Acid Group: While generally stable, carboxylic acids can undergo decarboxylation under harsh thermal stress, although this is less common for saturated alkyl carboxylic acids.

It is important to note that some related cyclic ether carboxylic acids, such as certain oxetane-carboxylic acids, have been found to be unstable, isomerizing into lactones upon storage or heating.[18] This potential pathway should be considered during the analysis of degradation samples.

Pillar 2: Experimental Design & Rationale

The experimental design is guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[14] The goal is to achieve a modest level of degradation (e.g., 5-20%) to facilitate the detection and identification of degradants without completely destroying the parent molecule. The study should include the following conditions:

  • Hydrolysis: Across a range of pH values to assess susceptibility to acid and base-catalyzed degradation.

  • Oxidation: To determine sensitivity to oxidative stress.

  • Photolysis: To evaluate stability upon exposure to light.

  • Thermal Stress: To assess stability at elevated temperatures.

Forced_Degradation_Workflow cluster_input Input Material cluster_stress Stress Conditions (Parallel Application) cluster_output Analysis & Evaluation Start Oxepane-4-carboxylic acid (Single Batch) A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->A B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->B C Oxidation (e.g., 3% H₂O₂, RT) Start->C D Thermal (e.g., 80°C, Solid) Start->D E Photostability (ICH Q1B Light) Start->E Analysis Analyze all samples by a Stability-Indicating Method (e.g., HPLC) A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Evaluation Evaluate Peak Purity Mass Balance Assessment Identify Degradation Products Analysis->Evaluation

Caption: General Workflow for a Forced Degradation Study.

Pillar 3: Standard Operating Protocol - Forced Degradation

Objective: To identify the potential degradation pathways of Oxepane-4-carboxylic acid under various stress conditions.

Materials:

  • Oxepane-4-carboxylic acid

  • Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Water)

  • Temperature-controlled ovens/water baths

  • ICH-compliant photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Oxepane-4-carboxylic acid at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid compound in a clear glass vial.

    • Store in an oven at 80°C.

    • At each time point, withdraw a vial, allow it to cool, and prepare a solution at the target concentration for analysis.

  • Photostability (Solid State):

    • Spread a thin layer of the solid compound in a suitable container.

    • Expose the sample to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

    • After exposure, prepare solutions of both the light-exposed and dark control samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation products.

Pillar 4: Data Interpretation & Visualization

Organize the stability results in a summary table to track the degradation process over time.

Stress Condition Time (hours) Assay of Parent (%) Relative Retention Time (RRT) of Degradants Mass Balance (%)
0.1 M HCl @ 60°C0100.0-100.0
892.50.8599.5
2481.30.8599.1
0.1 M NaOH @ 60°C0100.0-100.0
898.1-100.2
2495.41.1299.8
3% H₂O₂ @ RT2499.5-100.1
Thermal (Solid) 80°C7299.8-100.0
Photostability (ICH)-99.6-99.9

Note: Data presented is hypothetical and for illustrative purposes only.

Degradation_Pathways cluster_main Potential Degradation Pathways parent Oxepane-4-carboxylic acid O COOH hydrolysis Ring-Opened Product OH OH COOH parent:f0->hydrolysis Acid-Catalyzed Hydrolysis isomerization Lactone Isomer O C=O parent:f1->isomerization Isomerization (e.g., via heat)

Caption: Conceptual Degradation Pathways for Oxepane-4-carboxylic acid.

Conclusion

A thorough and systematic evaluation of solubility and stability is not merely a data-gathering exercise; it is a fundamental component of risk assessment in drug development. For a key building block like Oxepane-4-carboxylic acid, this data is invaluable. It informs the selection of solvents for biological assays, guides the development of formulations for in vivo studies, and establishes the foundation for ensuring the quality and safety of any future drug candidate derived from it. By employing the robust methodologies outlined in this guide, researchers can generate the high-quality, reliable data necessary to advance their scientific programs with confidence.

References

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Exploratory

Theoretical and Computational Explorations of Oxepane Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Significance of the Oxepane Scaffold The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry and natural pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of the Oxepane Scaffold

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its unique conformational flexibility and ability to engage in specific hydrogen bonding interactions make it an attractive moiety for the design of novel therapeutic agents.[2][3] Oxepane derivatives are found in a diverse array of biologically active marine natural products, exhibiting potent activities, including anticancer properties.[3][4] In drug discovery, the incorporation of an oxepane motif can favorably modulate physicochemical properties such as solubility and metabolic stability, enhancing the overall drug-likeness of a molecule. This guide provides an in-depth technical overview of the theoretical and computational methodologies employed to investigate and predict the properties of oxepane derivatives, offering a rational framework for their application in modern drug development.

I. Conformational Landscape of Oxepane Derivatives: A Quantum Mechanical Perspective

The biological activity of oxepane-containing molecules is intrinsically linked to their three-dimensional structure. Understanding the conformational preferences of the oxepane ring is therefore paramount. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a robust framework for elucidating the complex potential energy surface of these flexible seven-membered rings.[5][6]

Causality Behind Method Selection: Why DFT?

DFT offers an optimal balance between computational cost and accuracy for systems of this size, making it the workhorse for conformational analysis.[5] Functionals such as M06-2X and ωB97XD, paired with basis sets like 6-311++G(d,p), have demonstrated excellent performance in predicting the geometries and relative energies of heterocyclic systems, including oxepane.[5][6][7] These methods account for electron correlation effects, which are crucial for accurately describing the non-covalent interactions that govern conformational stability.

Experimental Protocol: DFT-Based Conformational Analysis

A systematic approach to conformational analysis ensures a thorough exploration of the potential energy surface and identification of all low-energy minima.

Step 1: Initial Conformer Generation

  • Utilize a conformational search algorithm, such as those implemented in software packages like CREST, to generate an initial ensemble of possible conformations. This is often performed using computationally less expensive semi-empirical methods like GFN2-xTB.

Step 2: Geometry Optimization

  • Each generated conformer is then subjected to geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step refines the initial structures to locate the nearest local energy minimum.

Step 3: Frequency Calculations

  • Perform frequency calculations on each optimized geometry at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 4: Single-Point Energy Refinement

  • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., M06-2X/6-311++G(d,p) or MP2/aug-cc-pVTZ).[5]

Step 5: Boltzmann Averaging

  • The relative free energies of the conformers are calculated, and their populations at a given temperature are determined using the Boltzmann distribution. This allows for the calculation of conformationally averaged properties, which can be directly compared with experimental data.

Diagram: DFT Conformational Analysis Workflow

DFT_Workflow cluster_prep Preparation cluster_conf_search Conformational Search cluster_dft DFT Calculations cluster_analysis Analysis start Input Oxepane Derivative Structure crest Conformer Generation (CREST/GFN2-xTB) start->crest Initial Geometry geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) crest->geom_opt Conformer Ensemble freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries spe_calc Single-Point Energy (e.g., M06-2X/6-311++G(d,p)) freq_calc->spe_calc Verified Minima boltzmann Boltzmann Averaging spe_calc->boltzmann Refined Energies properties Calculate Averaged Properties boltzmann->properties Conformer Populations

Caption: Workflow for DFT-based conformational analysis of oxepane derivatives.

Trustworthiness: Comparison of Theoretical and Experimental Data

The validity of computational predictions is established through rigorous comparison with experimental data. For the parent oxepane molecule, DFT calculations have shown excellent agreement with X-ray diffraction (XRD) data for key structural parameters.[5][7]

ParameterExperimental (XRD)Calculated (M06-2X/6-311++G(d,p))Calculated (MP2/aug-cc-pVTZ)
Bond Lengths (Å)
C-O1.4341.4161.423
C-C (avg)1.5111.5341.530
Bond Angles (º)
C-O-C114.5115.6115.5
C-C-C (avg)~115-116~115-116~115-116
Ring Strain Energy (kcal/mol) ~5.75.696.38

Data adapted from U. T. U. et al., ACS Omega, 2022.[5]

This strong correlation between calculated and experimental values provides confidence in the predictive power of these computational protocols.

II. Simulating Dynamics: Molecular Dynamics of Oxepanes in Biological Environments

While QM methods provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of oxepane derivatives in a biological context, such as in solution or interacting with a protein target.

Rationale for MD Simulations

MD simulations are indispensable for:

  • Exploring Conformational Space: To understand how the flexibility of the oxepane ring influences the overall shape of a molecule and its ability to adapt to a binding site.

  • Solvation Effects: To explicitly model the interactions between the oxepane derivative and solvent molecules, which can significantly impact its conformation and properties.

  • Protein-Ligand Interactions: To simulate the binding process of an oxepane-containing ligand to its protein target, revealing key interactions and providing estimates of binding affinity.[8]

Experimental Protocol: A General MD Simulation Workflow

This protocol outlines a typical workflow for setting up and running an MD simulation of an oxepane derivative in a solvated environment using common software packages like GROMACS or AMBER.

Step 1: System Preparation

  • Ligand Parameterization: Generate a force field topology for the oxepane derivative. This can be done using tools like the AmberTools suite or the CHARMM General Force Field (CGenFF).

  • Solvation: Place the parameterized ligand in a simulation box of appropriate dimensions and solvate it with a chosen water model (e.g., TIP3P).

  • Ionization: Add ions to neutralize the system and to mimic physiological salt concentrations.

Step 2: Energy Minimization

  • Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries in the initial system setup.

Step 3: Equilibration

  • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

  • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to allow the density of the system to relax to the correct value.

Step 4: Production Run

  • Run the simulation for the desired length of time (typically nanoseconds to microseconds) under the chosen ensemble (usually NPT). Trajectories (atomic coordinates over time) are saved at regular intervals.

Step 5: Trajectory Analysis

  • Analyze the saved trajectories to extract meaningful information, such as:

    • Root Mean Square Deviation (RMSD) to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

    • Radial Distribution Functions (RDFs) to characterize solvation shells.

    • Hydrogen bond analysis to quantify interactions with solvent or a protein.

Diagram: Molecular Dynamics Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis param Parameterize Oxepane Derivative solvate Solvate and Add Ions param->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration (Heating) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis (RMSD, RMSF, etc.) production->analysis

Caption: General workflow for MD simulation of an oxepane derivative.

III. Guiding Drug Design: QSAR and Molecular Docking

Computational methods play a pivotal role in rationally guiding the design and optimization of oxepane derivatives as potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9][10]

Protocol: QSAR Model Development and Validation

  • Data Set Preparation: Compile a dataset of oxepane derivatives with experimentally determined biological activities (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a variety of molecular descriptors that encode its structural, physicochemical, and electronic properties.

  • Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.[9]

  • Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques.[10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Case Study: Benz[b]oxepine Derivatives as Topoisomerase I Inhibitors In a study by Lee et al., molecular docking was used to understand the inhibitory activity of synthesized benz[b]oxepine derivatives against topoisomerase I. The docking results clarified the binding mode of the most potent compound, revealing key interactions within the active site of the enzyme and providing a structural basis for its activity.

Diagram: Drug Discovery Application Workflow

Drug_Discovery_Workflow cluster_qsar QSAR cluster_design Rational Design cluster_docking Virtual Screening cluster_synthesis Experimental Validation qsar_model Develop QSAR Model new_derivs Design New Derivatives qsar_model->new_derivs Activity Predictions docking Molecular Docking new_derivs->docking Virtual Compounds synthesis Synthesis & Biological Testing docking->synthesis Prioritized Candidates

Caption: Integrated workflow for the computational design of oxepane derivatives.

IV. Conclusion and Future Perspectives

Theoretical and computational chemistry provides a powerful and indispensable toolkit for the modern drug discovery professional. The methodologies outlined in this guide, from the quantum mechanical elucidation of conformational preferences to the dynamic simulation of biological interactions and the rational design of novel derivatives, offer a robust framework for harnessing the therapeutic potential of the oxepane scaffold. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of these methods will undoubtedly improve, further accelerating the discovery and development of innovative oxepane-based medicines.

References

  • Lee, J. H., et al. (2009). Molecular design, synthesis and docking study of benz[b]oxepines and 12-oxobenzo[c]phenanthridinones as topoisomerase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2574-2577. [Link]

  • U. T. U., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14189–14205. [Link]

  • Barbero, H., Díez-Poza, C., & Barbero, A. (2017). The Oxepane Motif in Marine Drugs. Marine Drugs, 15(11), 349. [Link]

  • Trofimov, A., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36), e202205735. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]

  • Wessjohann, L. A., et al. (2009). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proceedings of the National Academy of Sciences, 106(17), 6917-6922. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling: Fundamental concepts. SpringerBriefs in Molecular Science.
  • Talevi, A. (2018). Introduction to Computer-Aided Drug Design. Methods in Molecular Biology, 1762, 1-16.
  • Dearden, J. C. (2017). The history and development of quantitative structure-activity relationships (QSARs).
  • U. T. U., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ResearchGate. [Link]

  • U. T. U., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Publications. [Link]

  • Krawczyk, E. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Barbero, H., Díez-Poza, C., & Barbero, A. (2017). The Oxepane Motif in Marine Drugs. Semantic Scholar. [Link]

  • Kuznetsov, V. V. (2012). Conformational analysis of 1,3-oxathiane. ResearchGate. [Link]

  • Barbero, H., Díez-Poza, C., & Barbero, A. (2017). The Oxepane Motif in Marine Drugs. MDPI. [Link]

  • Nguyen, T. L. H., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(46), 32429-32437. [Link]

  • Willoughby, P. H., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(15), 5849. [Link]

  • Ballabio, D., et al. (2023). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Gramatica, P. (2013). On the development and validation of QSAR models. Methods in Molecular Biology, 930, 499-526. [Link]

  • Csonka, G. I., & Ruzsinszky, A. (2012). Benchmarking Experimental and Computational Thermochemical Data: A Case Study of the Butane Conformers. Journal of Chemical Theory and Computation, 8(2), 479-486. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(8), 735-746. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Use of Oxepane-4-carboxylic Acid in Medicinal Chemistry

Introduction: The Emerging Role of Saturated Heterocycles In modern drug discovery, the strategic modulation of physicochemical properties is paramount to achieving desired Absorption, Distribution, Metabolism, and Excre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Saturated Heterocycles

In modern drug discovery, the strategic modulation of physicochemical properties is paramount to achieving desired Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. While aromatic rings have been historically prevalent, there is a growing emphasis on incorporating three-dimensional, saturated heterocyclic scaffolds to escape "flatland" and improve properties such as solubility and metabolic stability. Oxepane-4-carboxylic acid emerges as a valuable building block in this context. This seven-membered saturated oxygen-containing heterocycle offers a unique conformational profile and a versatile carboxylic acid handle for further chemical elaboration.[1][2]

The oxepane ring is a motif found in a variety of biologically active marine natural products, hinting at its favorable interaction with biological macromolecules.[3][4] Its application in medicinal chemistry is driven by its potential to serve as a bioisosteric replacement for more common carbocyclic (e.g., cyclohexane) or smaller heterocyclic (e.g., tetrahydropyran) rings. The introduction of the oxepane moiety can influence a molecule's polarity, lipophilicity, and conformational flexibility, thereby providing a powerful tool for lead optimization.[1][5]

Design Rationale & Physicochemical Landscape

The decision to incorporate Oxepane-4-carboxylic acid into a drug candidate is often rooted in the concept of bioisosterism. A bioisostere is a chemical group that can replace another while retaining similar biological activity but potentially altering physicochemical or pharmacokinetic properties.[6][7][8] The carboxylic acid group itself is a crucial pharmacophore in over 450 marketed drugs, often engaging in key hydrogen bonding or electrostatic interactions with its target.[9][10][11] However, it can also introduce challenges such as poor membrane permeability and metabolic liabilities.[7][11][12]

Oxepane-4-carboxylic acid provides a unique scaffold to present this critical carboxylic acid functionality. Compared to its carbocyclic analog, cyclohexane-4-carboxylic acid, the ether oxygen in the oxepane ring can act as a hydrogen bond acceptor and increases the polarity of the molecule. This can lead to improved solubility and a different vector for interacting with the protein target. Compared to the smaller tetrahydropyran-4-carboxylic acid (oxane-4-carboxylic acid), the seven-membered oxepane ring has greater conformational flexibility, which may allow for more optimal binding to a target protein.[2]

Table 1: Comparative Physicochemical Properties
CompoundMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond Acceptors
Oxepane-4-carboxylic acid 144.17[13]~0.5 - 1.013
Tetrahydropyran-4-carboxylic acid130.14[14]~0.1[14]13
Cyclohexane-4-carboxylic acid128.17~1.5 - 2.012

Note: Calculated logP values are estimates and can vary based on the algorithm used. The data is intended for comparative purposes.

The following diagram illustrates the concept of using the oxepane scaffold as a bioisostere to modulate molecular properties and explore new chemical space.

G cluster_1 Desired Property Improvements A Cyclohexane (Lipophilic, Rigid) E Enhance Permeability A->E B Tetrahydropyran (More Polar, Rigid) D Improve Solubility B->D C Oxepane (Polar, Flexible) C->D F Modify Conformation C->F G Explore New SAR C->G Lead Lead Compound (e.g., with Cyclohexane) Lead->A Replacement Strategy Lead->B Replacement Strategy Lead->C Replacement Strategy

Caption: Bioisosteric replacement strategy using oxepane.

Synthesis of Oxepane-4-carboxylic Acid

While commercially available from several vendors, understanding the synthesis of Oxepane-4-carboxylic acid is crucial for custom modifications or scale-up. A common synthetic approach involves the ring expansion of a smaller heterocyclic precursor or the cyclization of a linear diol. A representative multi-step synthesis might start from a readily available starting material like tetrahydrofuran (THF), which is then elaborated and cyclized. Another plausible route involves the oxidation of a primary alcohol precursor, such as (oxepan-4-yl)methanol.[15]

The diagram below outlines a generalized workflow for the synthesis via oxidation.

SM Starting Material (e.g., Oxepan-4-yl)methanol Ox Oxidation Reaction (e.g., Jones, TEMPO) SM->Ox Workup Aqueous Workup & Extraction Ox->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify Product Oxepane-4-carboxylic acid Purify->Product QC Quality Control (NMR, LC-MS, mp) Product->QC

Caption: General workflow for the synthesis of Oxepane-4-carboxylic acid.

Protocol 1: Synthesis via Oxidation of (Oxepan-4-yl)methanol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

  • (Oxepan-4-yl)methanol

  • Jones Reagent (Chromium trioxide in sulfuric acid) or alternative (e.g., TEMPO/bleach)

  • Acetone

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (2M)

Procedure:

  • Dissolution: Dissolve (Oxepan-4-yl)methanol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Oxidation: Slowly add Jones Reagent dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when a persistent orange-brown color of Cr(VI) is observed.

  • Quenching: Once the reaction is complete, quench the excess oxidant by the careful addition of isopropanol until the solution turns green.

  • Extraction: Remove the acetone under reduced pressure. To the remaining aqueous residue, add diethyl ether and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.

  • Acidification: Cool the basic aqueous layer to 0 °C and carefully acidify with 2M HCl to a pH of ~2. A white precipitate of the product should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Dry the final product under vacuum and characterize by NMR, LC-MS, and melting point to confirm identity and purity.

Self-Validation:

  • TLC Monitoring: Use a suitable solvent system (e.g., 10% methanol in dichloromethane) to track the disappearance of the starting alcohol and the appearance of the more polar carboxylic acid product.

  • pH Control: Ensure complete extraction into the bicarbonate solution and complete precipitation upon acidification by checking the pH at each step.

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectra should be consistent with the structure of Oxepane-4-carboxylic acid. LC-MS should show the correct mass-to-charge ratio for the product.

Application in Lead Optimization: Amide Coupling

One of the most frequent applications of Oxepane-4-carboxylic acid in medicinal chemistry is its use in forming amide bonds.[16] Amide coupling is a cornerstone reaction for linking molecular fragments.[17] By coupling the oxepane moiety to an amine-containing fragment of a lead compound, researchers can probe the structure-activity relationship (SAR) of that region of the molecule.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures.[18] Therefore, coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[17][18][19] Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[16][18]

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve Oxepane-4-carboxylic acid (1.0 eq) in DMF/DCM. B 2. Add Coupling Reagent (e.g., HATU, 1.1 eq) and Base (e.g., DIPEA, 2.0 eq). A->B C 3. Stir for 10-15 min (Activation Step). B->C D 4. Add Amine (R-NH2, 1.0 eq). C->D E 5. Stir at Room Temperature (2-16 hours). D->E F 6. Monitor by LC-MS or TLC. E->F G 7. Aqueous Workup (e.g., wash with NaHCO3, brine). F->G H 8. Dry (Na2SO4), Filter, Concentrate. G->H I 9. Purify by Chromatography. H->I J J I->J Final Product: Oxepane-Amide

Caption: Experimental workflow for a standard amide coupling reaction.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • Oxepane-4-carboxylic acid

  • Target amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: To a solution of Oxepane-4-carboxylic acid (1.0 eq) in DMF or DCM at room temperature, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Activation: Stir the mixture for 10-15 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the target amine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS or TLC until the starting materials are consumed (typically 2-16 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired amide product.

  • Characterization: Confirm the structure and purity of the final product using NMR and LC-MS.

Trustworthiness & Self-Validation:

  • LC-MS Monitoring: This is the most critical step for validation. It allows for the simultaneous monitoring of the consumption of both starting materials and the formation of the product, confirming the correct mass.

  • Stoichiometry: Precise measurement of reagents is key. Using a slight excess of the coupling reagent and a full two equivalents of a non-nucleophilic base like DIPEA ensures efficient activation and prevents unwanted side reactions.

  • Aqueous Workup: The washing steps are designed to remove the DMF, unreacted HATU byproducts, and excess base, which is crucial for obtaining a clean crude product before chromatography.

Conclusion and Future Outlook

Oxepane-4-carboxylic acid represents a valuable and increasingly utilized building block in medicinal chemistry. Its unique combination of a conformationally flexible, polar, seven-membered heterocyclic ring and a versatile carboxylic acid handle allows medicinal chemists to finely tune the properties of lead compounds. By serving as a non-classical bioisostere for more common cyclic systems, it provides a pathway to improve solubility, modulate lipophilicity, and explore new structure-activity relationships, ultimately aiding in the design of safer and more effective therapeutics. As the drive to create more three-dimensional and property-optimized drug candidates continues, the application of scaffolds like Oxepane-4-carboxylic acid is expected to grow.

References

  • MySkinRecipes. Oxepane-4-carboxylic acid. [Link]

  • S.Univ-dschang. (2026). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. [Link]

  • YouTube. (2021). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. [Link]

  • RSC Publishing. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. [Link]

  • PubMed Central (PMC). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • ResearchGate. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • PubMed Central (PMC). (2017). The Oxepane Motif in Marine Drugs. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubChem - NIH. Oxane-4-carboxylic acid. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Semantic Scholar. (2017). The Oxepane Motif in Marine Drugs. [Link]

  • CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

  • National Institutes of Health (NIH). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PubMed Central (PMC). (2023). Oxetanes in Drug Discovery Campaigns. [Link]

  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • CORA. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres Authors Horgan, Conor. [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ResearchGate. (2018). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.... [Link]

  • ResearchGate. (2022). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.. [Link]

Sources

Application

Synthesis of Novel Oxepane-4-Carboxylic Acid Derivatives: A Guide for Medicinal Chemists

Introduction: The Oxepane Scaffold in Modern Drug Discovery The oxepane moiety, a seven-membered heterocyclic ether, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxepane Scaffold in Modern Drug Discovery

The oxepane moiety, a seven-membered heterocyclic ether, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties contribute to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1][2] Derivatives of oxepane are found in a variety of natural products exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. In synthetic drug discovery, the incorporation of the oxepane ring has been shown to improve a compound's bioavailability and its interaction with biological targets, leading to the development of novel therapeutics for central nervous system disorders and metabolic diseases.[3] This application note provides detailed protocols for the synthesis of novel amide and ester derivatives of Oxepane-4-carboxylic acid, a key building block for accessing a diverse range of potentially bioactive molecules.

Strategic Approaches to Derivatization

The carboxylic acid functionality at the 4-position of the oxepane ring offers a versatile handle for chemical modification. The two primary strategies for derivatization discussed herein are amide bond formation and esterification. The choice of synthetic route and reaction conditions is critical for achieving high yields and purity, particularly when working with diverse and potentially complex amines and alcohols.

Amide Synthesis: Forging the Amide Bond with Precision

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments to build complex drug candidates.[4][5][6] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Purification and Analysis Oxepane_Acid Oxepane-4-carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Oxepane_Acid->Coupling_Reagent Step 1a Activated_Intermediate Activated Intermediate (e.g., O-acylisourea ester) Coupling_Reagent->Activated_Intermediate Step 1b Amine Primary or Secondary Amine Activated_Intermediate->Amine Step 2 Amide_Product N-substituted Oxepane-4-carboxamide Amine->Amide_Product Crude_Product Crude Product Mixture Amide_Product->Crude_Product Purification Chromatography (e.g., Column, Prep-HPLC) Crude_Product->Purification Pure_Amide Pure Amide Derivative Purification->Pure_Amide Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Amide->Analysis

Caption: General workflow for the synthesis of N-substituted Oxepane-4-carboxamides.

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes racemization and is effective even with less reactive amines.[4]

Materials:

  • Oxepane-4-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Oxepane-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.05 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient).

Rationale for Experimental Choices:

  • HATU: Chosen for its high coupling efficiency and low propensity for racemization, making it suitable for a wide range of substrates.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Aqueous Workup: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts, while the brine wash removes residual water-soluble impurities.

This classic method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester intermediate, which then reacts with the amine.[4]

Materials:

  • Oxepane-4-carboxylic acid

  • Amine (primary or secondary)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Oxepane-4-carboxylic acid (1.0 eq), the amine (1.05 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Self-Validation: The success of the reaction can be monitored by TLC, observing the consumption of the starting carboxylic acid and the appearance of a new, typically less polar, product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Ester Synthesis: Creating Ester Linkages

Esterification is another crucial transformation for diversifying the derivatives of Oxepane-4-carboxylic acid, often employed to create prodrugs or modify the solubility and metabolic stability of a parent compound.

Ester_Synthesis_Workflow cluster_reaction Esterification Reaction cluster_workup Workup and Purification cluster_analysis Product Characterization Oxepane_Acid Oxepane-4-carboxylic acid Catalyst Acid Catalyst (e.g., H₂SO₄) or Coupling Reagent (DCC/DMAP) Oxepane_Acid->Catalyst Step 1a Alcohol Primary or Secondary Alcohol Alcohol->Catalyst Step 1b Ester_Product Alkyl Oxepane-4-carboxylate Catalyst->Ester_Product Step 2 Crude_Ester Crude Product Mixture Ester_Product->Crude_Ester Extraction Liquid-Liquid Extraction Crude_Ester->Extraction Purification Column Chromatography Extraction->Purification Pure_Ester Pure Ester Derivative Purification->Pure_Ester Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Ester->Analysis

Caption: General workflow for the synthesis of alkyl Oxepane-4-carboxylates.

This is a classic acid-catalyzed esterification suitable for simple primary and secondary alcohols.[7][8][9] The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Materials:

  • Oxepane-4-carboxylic acid

  • Alcohol (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Toluene (optional, for azeotropic removal of water with a Dean-Stark apparatus)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Oxepane-4-carboxylic acid (1.0 eq) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux for 4-24 hours. The reaction can be monitored by TLC. For higher boiling alcohols, toluene can be used as a co-solvent with a Dean-Stark apparatus to remove water.

  • After cooling to room temperature, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Rationale for Experimental Choices:

  • Excess Alcohol: Serves as both a reactant and a solvent, driving the equilibrium towards the ester product.

  • Sulfuric Acid: A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • Dean-Stark Apparatus: Used with higher boiling alcohols and a co-solvent like toluene to azeotropically remove water, thus shifting the equilibrium towards the product.

This method is particularly useful for the esterification of secondary alcohols and sterically hindered carboxylic acids, proceeding under mild conditions.[10] It utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP).

Materials:

  • Oxepane-4-carboxylic acid

  • Alcohol (primary or secondary)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of Oxepane-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be purified by dissolving it in a minimal amount of DCM and adding hexanes to precipitate any remaining DCU. Filter and concentrate the filtrate.

  • Further purification can be achieved by silica gel column chromatography.

Trustworthiness of Protocols: The provided protocols are based on well-established and widely used synthetic methodologies in organic chemistry. The reaction monitoring by TLC and the final characterization of the purified products by spectroscopic methods provide a self-validating system to ensure the successful synthesis of the desired derivatives.

Data Presentation: Expected Spectroscopic Data

The successful synthesis of Oxepane-4-carboxylic acid derivatives can be confirmed by a combination of spectroscopic techniques.

Derivative Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Amide 3.0-3.5 (protons α to amide N), 6.0-8.0 (amide N-H, if present)170-175 (amide C=O)3300-3500 (N-H stretch), 1630-1680 (amide I band, C=O stretch)[M+H]⁺, [M+Na]⁺
Ester 3.5-4.5 (protons on alcohol moiety adjacent to O)170-175 (ester C=O), 60-70 (carbon of alcohol moiety adjacent to O)1730-1750 (ester C=O stretch), 1100-1300 (C-O stretch)[M+H]⁺, [M+Na]⁺

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substituent.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of novel amide and ester derivatives of Oxepane-4-carboxylic acid. These methods are amenable to a wide range of amines and alcohols, allowing for the generation of diverse chemical libraries for drug discovery and development. The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to optimize yield and purity. Careful monitoring and thorough characterization are essential to ensure the successful synthesis of these valuable building blocks for medicinal chemistry.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

  • 10.2 Reactions of alcohols with carboxylic acids to form esters + uses [SL IB Chemistry]. (2011, September 18). YouTube. Retrieved January 19, 2026, from [Link]

  • US20120220798A1 - Method for carboxylic acid esterification - Google Patents. (n.d.). Google Patents.
  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of Primary Amines from Carboxylic Acids. (2024, January 15). YouTube. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018, November 1). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016, February 5). ACS Publications. Retrieved January 19, 2026, from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2023, September 22). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

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  • WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments - Google Patents. (n.d.). Google Patents.
  • The Oxepane Motif in Marine Drugs - PMC. (2017, November 15). PubMed Central. Retrieved January 19, 2026, from [Link]

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  • US20120220798A1 - Method for carboxylic acid esterification - Google Patents. (n.d.). Google Patents.
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Method

Application Notes and Protocols for the Esterification of Oxepane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Oxepane Esters Oxepane-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its se...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxepane Esters

Oxepane-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its seven-membered cyclic ether motif, the oxepane ring, offers a unique combination of polarity and conformational flexibility, making it an attractive scaffold for the design of novel bioactive compounds and functional materials.[1] The conversion of the carboxylic acid functionality into a diverse range of esters is a critical step in harnessing the full potential of this molecule, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are paramount in drug development.

This guide provides a detailed overview of robust and reliable methods for the esterification of oxepane-4-carboxylic acid. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying mechanistic principles and practical considerations for each method. A key challenge in the chemistry of oxepanes is the potential for ring-opening under harsh acidic conditions. Therefore, this note focuses on mild and efficient protocols that preserve the integrity of the oxepane ring, ensuring high yields of the desired ester products.

Method 1: Steglich Esterification – A Mild and Versatile Approach

The Steglich esterification is a powerful method for forming ester bonds under neutral conditions, making it particularly suitable for substrates with acid-sensitive functional groups like the oxepane ring.[2] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]

Mechanistic Insights

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to furnish the desired ester and release DMAP, which re-enters the catalytic cycle. A key advantage of this mechanism is the suppression of the formation of the N-acylurea byproduct, a common issue in carbodiimide-mediated couplings without DMAP.[5]

Diagram: Steglich Esterification Workflow

Steglich_Esterification cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Acid Oxepane-4-carboxylic acid Stir Stir at 0°C to RT Acid->Stir Combine Alcohol Alcohol (R-OH) Alcohol->Stir DMAP_cat DMAP (catalyst) DMAP_cat->Stir DCM Anhydrous DCM DCM->Stir DCC DCC DCC->Stir Add at 0°C Filter Filter DCU Stir->Filter Precipitate DCU Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for the Steglich esterification of Oxepane-4-carboxylic acid.

Detailed Protocol: Synthesis of Ethyl Oxepane-4-carboxylate via Steglich Esterification

Materials:

  • Oxepane-4-carboxylic acid (1.0 eq)

  • Ethanol (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxepane-4-carboxylic acid (1.0 eq), ethanol (1.5 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration of the carboxylic acid).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The ester product should have a higher Rf value than the starting carboxylic acid.[6]

  • Upon completion, cool the reaction mixture to 0 °C for 30 minutes to ensure complete precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl oxepane-4-carboxylate.

Method 2: Mitsunobu Reaction – Inversion of Stereochemistry and Mild Conditions

The Mitsunobu reaction is another excellent choice for the esterification of oxepane-4-carboxylic acid, particularly when using secondary alcohols where inversion of stereochemistry is desired.[7] This reaction is conducted under neutral conditions and is known for its reliability and broad substrate scope.[8][9] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Mechanistic Insights

The reaction begins with the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile, attacking the alcohol which has been activated by the phosphine. The overall process results in the formation of the ester with inversion of configuration at the alcohol's stereocenter, along with triphenylphosphine oxide and a hydrazine byproduct.[9]

Diagram: Mitsunobu Reaction Workflow

Mitsunobu_Reaction cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Acid Oxepane-4-carboxylic acid Stir Stir at 0°C to RT Acid->Stir Combine Alcohol Alcohol (R-OH) Alcohol->Stir PPh3 Triphenylphosphine PPh3->Stir THF Anhydrous THF THF->Stir DEAD DEAD/DIAD DEAD->Stir Add dropwise at 0°C Concentrate Concentrate Stir->Concentrate Remove solvent Purify Column Chromatography Concentrate->Purify Separate byproducts

Caption: General workflow for the Mitsunobu esterification of Oxepane-4-carboxylic acid.

Detailed Protocol: Synthesis of Methyl Oxepane-4-carboxylate via Mitsunobu Reaction

Materials:

  • Oxepane-4-carboxylic acid (1.0 eq)

  • Methanol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxepane-4-carboxylic acid (1.0 eq), methanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (approx. 0.1 M concentration of the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate, can be separated from the less polar ester product. A typical elution system would be a gradient of ethyl acetate in hexane.

Method 3: Yamaguchi Esterification – Effective for Sterically Hindered Substrates

For cases involving sterically demanding alcohols or when other methods provide low yields, the Yamaguchi esterification offers a powerful alternative.[10] This method is particularly effective for the synthesis of macrocyclic esters (macrolactonization) but is also highly efficient for intermolecular esterifications.[8] The reaction employs 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which is then activated by DMAP.[3][8]

Mechanistic Insights

The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form a mixed anhydride. The steric hindrance from the ortho-chloro substituents on the benzoyl group directs the subsequent nucleophilic attack by DMAP to the less hindered carbonyl of the carboxylic acid moiety, forming the highly reactive N-acylpyridinium intermediate. This intermediate is then efficiently captured by the alcohol to yield the desired ester.[10]

Diagram: Yamaguchi Esterification Workflow

Yamaguchi_Esterification cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification cluster_workup Work-up & Purification Acid Oxepane-4-carboxylic acid Stir_1 Stir at RT Acid->Stir_1 Base Triethylamine Base->Stir_1 Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride Yamaguchi_Reagent->Stir_1 THF_1 Anhydrous THF THF_1->Stir_1 Stir_2 Stir at RT Stir_1->Stir_2 Formed Anhydride Alcohol Alcohol (R-OH) Alcohol->Stir_2 DMAP DMAP DMAP->Stir_2 Toluene Toluene Toluene->Stir_2 Wash Aqueous Wash Stir_2->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for the Yamaguchi esterification of Oxepane-4-carboxylic acid.

Detailed Protocol: Synthesis of a Hindered Ester of Oxepane-4-carboxylic Acid

Materials:

  • Oxepane-4-carboxylic acid (1.0 eq)

  • Sterically hindered alcohol (e.g., tert-butanol) (1.5 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (2.0 eq)

  • Anhydrous THF and Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Mixed Anhydride Formation: To a solution of oxepane-4-carboxylic acid (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq). Stir the solution at room temperature for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and continue stirring for 1-2 hours.

  • Esterification: In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene. Add the freshly prepared mixed anhydride solution from step 1 to this flask.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated NaHCO₃ solution and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Summary of Esterification Methods

FeatureSteglich EsterificationMitsunobu ReactionYamaguchi Esterification
Conditions Neutral, Room TemperatureNeutral, 0°C to Room Temp.Mild, Room Temperature
Key Reagents DCC/EDC, DMAP (cat.)PPh₃, DEAD/DIAD2,4,6-Trichlorobenzoyl chloride, DMAP
Primary Advantage Mild, good for acid-sensitive substrates, easy work-up with EDC.Inversion of stereochemistry at the alcohol center.Excellent for sterically hindered substrates.
Primary Disadvantage DCU byproduct can be difficult to remove completely.Byproducts can be challenging to separate from the product.Stoichiometric amounts of activating agents required.
Typical Yields 70-95%60-90%75-95%
Reaction Time 3-12 hours2-16 hours12-24 hours
Oxepane Ring Stability HighHighHigh

Conclusion

The esterification of oxepane-4-carboxylic acid can be achieved efficiently and in high yields using a variety of modern synthetic methods. The choice of method should be guided by the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the molecule. For general purposes and acid-sensitive substrates, the Steglich esterification offers a reliable and mild approach. When stereochemical inversion of a secondary alcohol is required, the Mitsunobu reaction is the method of choice. For particularly challenging, sterically hindered substrates, the Yamaguchi esterification provides a powerful solution. By carefully selecting the appropriate method and adhering to the detailed protocols provided, researchers can successfully synthesize a wide array of oxepane esters for applications in drug discovery and materials science, while ensuring the integrity of the oxepane core.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Organic Syntheses. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 66, 186. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

  • Grokipedia. (n.d.). Steglich esterification. [Link]

  • S.Univ-dschang. (2026). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Munawar, A., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 28(1), 353. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • MySkinRecipes. (n.d.). Oxepane-4-carboxylic acid. [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • S.Univ-dschang. (2026). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. [Link]

  • ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. [Link]

  • National Institutes of Health. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

Sources

Application

Application Notes & Protocols: Oxepane-4-Carboxylic Acid as a Versatile Scaffold in Bioactive Molecule Synthesis

Introduction: The Significance of Saturated Heterocycles in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Saturated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern drug design. These motifs, particularly seven-membered rings like oxepanes, offer a compelling toolkit for modulating the physicochemical and pharmacological properties of therapeutic candidates. The oxepane ring, a seven-membered oxygen-containing heterocycle, is a prominent feature in a diverse array of biologically active natural products, especially those of marine origin.[1][2] Its inclusion in a molecular structure can profoundly influence key parameters such as conformational rigidity, lipophilicity, metabolic stability, and aqueous solubility, thereby enhancing a molecule's overall drug-like properties.[1][3]

This guide provides an in-depth exploration of oxepane-4-carboxylic acid, a versatile building block that serves as an ideal entry point for introducing the oxepane scaffold into novel molecular architectures. We will detail the biological significance of the oxepane motif, present a robust protocol for its synthesis, and demonstrate its application in the construction of bioactive amides, a common functional group in pharmaceuticals.

Section 1: The Oxepane Scaffold - A Biologically Privileged Motif

The utility of the oxepane ring is validated by its presence in numerous natural products with potent and diverse biological activities.[4] The seven-membered ring system is conformationally flexible yet provides sufficient steric bulk to facilitate specific interactions with biological targets. This unique combination of properties makes it an attractive alternative to more common scaffolds like piperidines or cyclohexanes in lead optimization campaigns.

Key Advantages of the Oxepane Scaffold:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.

  • Metabolic Stability: The saturated ring is generally resistant to oxidative metabolism, which can increase a drug's half-life.

  • Vectorial Exit from Lipophilicity: The oxepane ring allows for the three-dimensional projection of substituents into space, enabling chemists to increase steric bulk without a proportional increase in lipophilicity.[3]

  • Novel Chemical Space: As a less-explored scaffold compared to six-membered rings, it provides access to novel chemical matter and intellectual property.

The following table summarizes several notable examples of bioactive natural products that feature the oxepane core structure.

Compound Name Source Key Biological Activity Reference
Hemibrevetoxin B Marine dinoflagellatesNeurotoxic; binds to voltage-gated sodium channels.[1][4]
Zoapatanol Montanoa tomentosa plantUterine stimulant; potential contraceptive agent.[1][5]
Aplysistatin Marine red algaeCytotoxic against various cancer cell lines; antimalarial.[1]
Guanidinium Alkaloids Marine organismsDiverse activities, including anticancer properties.[2]
Diketopiperazines Marine-derived fungiAnticancer, antifungal, and antiviral activities.[2]

Section 2: Synthesis of the Key Building Block: Oxepane-4-Carboxylic Acid

While commercially available, understanding the synthesis of oxepane-4-carboxylic acid provides insight into the production of its derivatives. A common and robust strategy involves the cyclization of a linear precursor. The following protocol outlines a representative, multi-step synthesis starting from readily available materials.

Workflow for the Synthesis of Oxepane-4-Carboxylic Acid

G start_node Diethyl malonate step1_node Step 1: Alkylation (1-bromo-2-(2-bromoethoxy)ethane) start_node->step1_node NaH, THF inter1_node Intermediate A (Tetrasubstituted malonate) step1_node->inter1_node step2_node Step 2: Krapcho Decarboxylation (LiCl, DMSO, Heat) inter1_node->step2_node inter2_node Intermediate B (Oxepane-4,4-dicarboxylate) step2_node->inter2_node Intramolecular Williamson Ether Synthesis step3_node Step 3: Hydrolysis (NaOH, H2O/EtOH) inter2_node->step3_node final_product Final Product (Oxepane-4-carboxylic acid) step3_node->final_product Acidification (HCl)

Caption: Synthetic workflow for Oxepane-4-carboxylic acid.

Detailed Experimental Protocol

Objective: To synthesize Oxepane-4-carboxylic acid via intramolecular cyclization and subsequent hydrolysis.

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-bromo-2-(2-bromoethoxy)ethane

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Step 1: Synthesis of Diethyl 2,2-bis(2-(2-bromoethoxy)ethyl)malonate (Intermediate A)

  • To a flame-dried three-neck flask under an argon atmosphere, add anhydrous THF (250 mL) and sodium hydride (10.0 g, 250 mmol, 2.5 equiv). Cool the suspension to 0 °C.

  • Slowly add diethyl malonate (16.0 g, 100 mmol, 1.0 equiv) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Re-cool the mixture to 0 °C and add 1-bromo-2-(2-bromoethoxy)ethane (58.0 g, 250 mmol, 2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 18 hours.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.

Step 2: Synthesis of Diethyl oxepane-4,4-dicarboxylate (Intermediate B) Causality Note: This step is a tandem reaction involving an intramolecular Williamson ether synthesis to form the oxepane ring, followed by a Krapcho decarboxylation. Using a salt like LiCl in a polar aprotic solvent like DMSO is a standard and effective method for this transformation.

  • In a round-bottom flask, dissolve the crude product from Step 1 and Lithium Chloride (10.6 g, 250 mmol) in DMSO (200 mL) and water (9.0 mL, 500 mmol).

  • Heat the mixture to 160 °C and stir for 12 hours.

  • Cool the reaction to room temperature, pour into water (500 mL), and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate in vacuo. The resulting crude diester can be purified by silica gel chromatography.

Step 3: Synthesis of Oxepane-4-carboxylic acid (Final Product)

  • Dissolve the purified diester from Step 2 in a mixture of ethanol (150 mL) and water (50 mL).

  • Add sodium hydroxide pellets (12.0 g, 300 mmol) and heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to 0 °C and carefully acidify to pH ~2 by adding concentrated HCl.

  • Extract the product with ethyl acetate (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Oxepane-4-carboxylic acid as a solid.

Section 3: Application Protocol - Amide Coupling

The carboxylic acid moiety of oxepane-4-carboxylic acid is a versatile functional handle for elaboration.[6] Amide bond formation is one of the most fundamental and crucial reactions in drug discovery. The following protocol details a standard procedure for coupling oxepane-4-carboxylic acid with a representative primary amine, benzylamine, using HATU, a common and efficient peptide coupling reagent.

Workflow for Amide Bond Formation

G start_acid Oxepane-4-carboxylic acid reaction_step Step 1: Activation & Coupling (0 °C to RT, 4h) start_acid->reaction_step start_amine Benzylamine start_amine->reaction_step reagents HATU (Coupling Agent) DIPEA (Base) reagents->reaction_step solvent DMF (Solvent) solvent->reaction_step workup_step Step 2: Aqueous Workup (H2O, EtOAc) reaction_step->workup_step purification_step Step 3: Purification (Column Chromatography) workup_step->purification_step final_product Final Product (N-benzyl-oxepane-4-carboxamide) purification_step->final_product

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-oxepane-4-carboxamide.

Materials:

  • Oxepane-4-carboxylic acid (144 mg, 1.0 mmol, 1.0 equiv)

  • Benzylamine (107 mg, 1.0 mmol, 1.0 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol, 1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (387 mg, 3.0 mmol, 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • In a dry round-bottom flask, dissolve oxepane-4-carboxylic acid in anhydrous DMF (5 mL).

  • Add HATU and stir the mixture for 5 minutes at room temperature. Causality Note: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-intermediate, facilitating nucleophilic attack by the amine.

  • Add benzylamine to the reaction mixture, followed by the dropwise addition of DIPEA. The base is crucial to neutralize the hexafluorophosphate salt and deprotonate the amine's ammonium salt formed during the reaction.

  • Stir the reaction at room temperature for 4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Causality Note: The acid wash removes excess amine and DIPEA, while the base wash removes unreacted carboxylic acid and byproducts from HATU.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-oxepane-4-carboxamide.

Section 4: Characterization and Future Perspectives

The identity and purity of all synthesized intermediates and the final product should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy.

The strategic use of oxepane-4-carboxylic acid and its derivatives opens avenues to novel classes of bioactive molecules. Its incorporation into screening libraries can lead to the identification of unique hits with favorable drug-like properties. The field continues to evolve, with ongoing research into new synthetic methods to access functionalized oxepanes and their application in biology-oriented synthesis (BIOS) to create natural product-inspired compound collections.[7] These efforts are poised to yield next-generation therapeutics for a wide range of diseases.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Oxepane Scaffold in Medicinal Chemistry.
  • Peczuh, M. W., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.
  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • MySkinRecipes. (n.d.). Oxepane-4-carboxylic acid.
  • Barbero, A., et al. (2017). The Oxepane Motif in Marine Drugs. PubMed Central.
  • Kar, M., et al. (2012). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. PubMed Central.
  • González-Andrés, P., et al. (2017). The Oxepane Motif in Marine Drugs. Semantic Scholar.
  • ResearchGate. (n.d.). Structures of representative bioactive NPs embodying the oxepane scaffold.

Sources

Method

The Strategic Application of Oxepane-4-carboxylic Acid in Asymmetric Synthesis: A Guide for Researchers

Introduction: The Oxepane Moiety as a Privileged Scaffold in Drug Discovery The seven-membered oxepane ring is a significant heterocyclic motif that has garnered considerable interest in medicinal chemistry. Its prevalen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxepane Moiety as a Privileged Scaffold in Drug Discovery

The seven-membered oxepane ring is a significant heterocyclic motif that has garnered considerable interest in medicinal chemistry. Its prevalence in a variety of biologically active natural products underscores its importance as a key structural component for interaction with biological targets. The incorporation of an oxepane scaffold into a molecule can substantially influence its conformational rigidity, lipophilicity, and metabolic stability. These properties are critical in modulating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. As a result, the development of synthetic methodologies to access chiral, functionalized oxepanes is a key area of research in the pharmaceutical and agrochemical industries.

This application note provides a detailed overview of the use of Oxepane-4-carboxylic acid as a versatile chiral building block in asymmetric synthesis. We will explore its synthesis, chiral resolution, and subsequent application in the stereocontrolled construction of more complex molecular architectures. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical guide to leveraging this valuable synthon in their own research endeavors.

Oxepane-4-carboxylic Acid: A Chiral Building Block for Asymmetric Synthesis

Chiral carboxylic acids are a cornerstone of asymmetric synthesis, serving as foundational starting materials for the construction of enantiomerically pure compounds.[1] Oxepane-4-carboxylic acid, with its stereocenter at the C4 position, is a prime example of such a building block. Its cyclic ether framework provides a defined three-dimensional structure, while the carboxylic acid moiety offers a versatile handle for a wide range of chemical transformations. The commercial availability of enantiopure forms, such as (S)-Oxepane-4-carboxylic acid, further solidifies its utility for chemists engaged in the synthesis of chiral molecules.

The strategic value of chiral Oxepane-4-carboxylic acid lies in its ability to introduce a specific stereochemistry into a target molecule, which is then carried through subsequent synthetic steps. This approach, often referred to as "chiral pool synthesis," is a powerful and efficient strategy for the construction of complex chiral molecules.

Experimental Protocols

Part 1: Synthesis of Racemic Oxepane-4-carboxylic Acid

The synthesis of the racemic form of Oxepane-4-carboxylic acid is a prerequisite for its chiral resolution. The following protocol outlines a reliable method for its preparation.

Protocol 1: Synthesis of Racemic Oxepane-4-carboxylic Acid

Materials:

  • Starting material (e.g., a suitable precursor for the oxepane ring, such as a diol or a protected hydroxy-aldehyde)

  • Appropriate reagents for cyclization and oxidation (e.g., Dess-Martin periodinane, Jones reagent, or a two-step oxidation sequence)

  • Solvents (e.g., Dichloromethane (DCM), Acetone, Diethyl ether)

  • Reagents for workup and purification (e.g., Sodium bicarbonate solution, Magnesium sulfate, Silica gel for column chromatography)

Procedure:

  • Step 1: Synthesis of the Oxepane Ring. The oxepane ring can be constructed through various methods, including the cyclization of a 1,6-diol under acidic conditions or via ring-closing metathesis of a suitable diene followed by reduction. The choice of method will depend on the available starting materials and the desired substitution pattern.

  • Step 2: Introduction of the Carboxylic Acid Precursor. A precursor to the carboxylic acid, such as a primary alcohol or an aldehyde, is introduced at the 4-position of the oxepane ring. This can be achieved through standard functional group transformations.

  • Step 3: Oxidation to the Carboxylic Acid. The precursor functional group is then oxidized to the carboxylic acid. For example, a primary alcohol can be oxidized using Jones reagent in acetone or a two-step procedure involving a milder oxidant like Dess-Martin periodinane followed by a Pinnick oxidation.

  • Step 4: Workup and Purification. The reaction mixture is quenched and extracted with a suitable organic solvent. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield racemic Oxepane-4-carboxylic acid.

Data Summary Table:

StepReactionKey ReagentsTypical Yield (%)
1Oxepane Ring FormationVaries70-90
2Functional Group IntroductionVaries80-95
3OxidationJones Reagent or DMP/NaClO275-90
4PurificationSilica Gel Chromatography>95 (purity)

Logical Workflow for Racemic Synthesis:

Caption: Workflow for the chiral resolution of Oxepane-4-carboxylic acid.

Part 3: Application in Asymmetric Synthesis - An Exemplar Transformation

Once obtained in enantiopure form, Oxepane-4-carboxylic acid can be utilized in a variety of asymmetric syntheses. The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, alcohols, or amines, all while retaining the crucial stereochemistry at the C4 position.

Protocol 3: Conversion of (S)-Oxepane-4-carboxylic Acid to (S)-Oxepan-4-ylmethanol

Materials:

  • (S)-Oxepane-4-carboxylic acid

  • Reducing agent (e.g., Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3·THF))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Reagents for workup (e.g., Water, 1 M NaOH, Anhydrous sodium sulfate)

Procedure:

  • Step 1: Reaction Setup. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Oxepane-4-carboxylic acid in anhydrous THF.

  • Step 2: Reduction. Cool the solution to 0 °C in an ice bath. Slowly add a solution of the reducing agent (e.g., 1 M BH3·THF in THF) dropwise. The reaction is typically exothermic.

  • Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 4: Quenching and Workup. Carefully quench the reaction by the slow addition of water at 0 °C, followed by the addition of 1 M NaOH. The resulting mixture is stirred until a white precipitate forms. The solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • Step 5: Purification. The solvent is removed under reduced pressure, and the resulting crude (S)-Oxepan-4-ylmethanol can be purified by distillation or column chromatography if necessary.

Data Summary Table:

StepReactionKey ReagentTypical Yield (%)
2ReductionBH3·THF85-95
5PurificationDistillation/Chromatography>95 (purity)

Reaction Pathway Diagram:

Caption: Reduction of the carboxylic acid to the corresponding alcohol.

Conclusion

Oxepane-4-carboxylic acid is a valuable and versatile chiral building block for asymmetric synthesis. Its preparation in racemic form followed by a straightforward chiral resolution provides access to enantiopure starting materials that can be elaborated into a wide array of more complex, stereochemically defined molecules. The protocols detailed in this application note offer a practical foundation for researchers to incorporate this important synthon into their drug discovery and development programs. The ability to strategically introduce the oxepane motif with control over its stereochemistry is a powerful tool in the design of novel bioactive compounds.

References

  • Chatterjee, A., & Bhattacharya, P. K. (2006). Stereoselective Synthesis of Chiral Oxepanes and Pyrans through Intramolecular Nitrone Cycloaddition in Organized Aqueous Media. The Journal of Organic Chemistry, 71(1), 345–348. [Link]

  • Pote, A. R., Weierbach, S. M., Carney, J. R., & Peczuh, M. W. (2021). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers, 8(12), 3037-3066. [Link]

  • Molecules. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-417. [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Oxepane-4-carboxylic Acid

Introduction: The Significance of the Oxepane Scaffold in Modern Drug Discovery The oxepane moiety, a seven-membered heterocyclic ether, is an increasingly important structural motif in medicinal chemistry.[1] Its inhere...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxepane Scaffold in Modern Drug Discovery

The oxepane moiety, a seven-membered heterocyclic ether, is an increasingly important structural motif in medicinal chemistry.[1] Its inherent three-dimensionality and favorable physicochemical properties make it a desirable feature in the design of novel therapeutics. Unlike smaller, more rigid cyclic systems, the flexibility of the oxepane ring allows for optimal binding to complex biological targets. Oxepane-4-carboxylic acid, in particular, serves as a crucial building block for introducing this valuable scaffold into drug candidates, especially in the development of treatments for central nervous system and metabolic diseases.[2]

However, the synthesis of seven-membered rings presents significant challenges due to unfavorable entropic and enthalpic factors associated with their formation.[3] This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of Oxepane-4-carboxylic acid, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind the chosen synthetic strategy and provide a detailed, self-validating protocol for its implementation on a larger scale.

Strategic Approach to a Scalable Synthesis

Several synthetic routes can be envisioned for the construction of the oxepane ring system, including ring-closing metathesis and various cyclization strategies.[1] For the specific synthesis of Oxepane-4-carboxylic acid, two primary retrosynthetic pathways were considered for their scalability and efficiency:

  • Hydrolysis of an Oxepane-4-carbonitrile precursor: This route involves the synthesis of a nitrile intermediate, followed by acidic or basic hydrolysis to yield the desired carboxylic acid. While effective, this pathway necessitates the use of highly toxic cyanide reagents, posing significant safety and handling challenges on a large scale.[4][5][6][7]

  • Oxidation of a 4-(hydroxymethyl)oxepane precursor: This approach involves the synthesis of the corresponding primary alcohol, which is then oxidized to the carboxylic acid. This route is often preferred in industrial settings due to the availability of mild and selective oxidation technologies and the avoidance of highly toxic reagents.

After careful consideration of safety, environmental impact, and scalability, the oxidation of 4-(hydroxymethyl)oxepane was selected as the superior strategy. The use of a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation system offers high selectivity for primary alcohols, operates under mild conditions, and is amenable to large-scale production.[8][9][10]

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Start Commercially Available Starting Materials Precursor 4-(hydroxymethyl)oxepane Start->Precursor Reduction/ Functionalization Oxidation TEMPO-catalyzed Oxidation Precursor->Oxidation Product Oxepane-4-carboxylic acid Oxidation->Product Purification Crystallization/ Chromatography Product->Purification Final_Product High-Purity Oxepane-4-carboxylic acid Purification->Final_Product

Caption: A generalized workflow for the scale-up synthesis of Oxepane-4-carboxylic acid.

Detailed Protocol for Scale-Up Synthesis

This protocol details the oxidation of 4-(hydroxymethyl)oxepane to Oxepane-4-carboxylic acid. The synthesis of the starting alcohol, 4-(hydroxymethyl)oxepane, can be achieved through standard, scalable chemical transformations such as the reduction of a commercially available ester like ethyl oxepane-4-carboxylate using a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride in an appropriate solvent). It is assumed that the user will start with a good quality 4-(hydroxymethyl)oxepane.

Part 1: TEMPO-Catalyzed Oxidation of 4-(hydroxymethyl)oxepane

This procedure is adapted from the highly efficient and selective oxidation method developed by Zhao et al., which utilizes catalytic amounts of both TEMPO and sodium hypochlorite, with sodium chlorite as the stoichiometric oxidant.[8] This method is known for minimizing chlorinated byproducts.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
4-(hydroxymethyl)oxepane>98% purity
TEMPO98%
Sodium hypochlorite (NaOCl)~10-15% aqueous solution (commercial bleach)
Sodium chlorite (NaClO2)80% technical grade
Sodium phosphate, monobasicAnhydrous, >99%
Acetonitrile (MeCN)ACS grade
WaterDeionized
2-Methyl-2-butene99%
Hydrochloric acid (HCl)2 M aqueous solution
Sodium sulfiteAnhydrous, >98%
Ethyl acetate (EtOAc)ACS grade
BrineSaturated aqueous NaCl solution
Sodium sulfate (Na2SO4)Anhydrous, granular
Jacketed glass reactorAppropriate volume with overhead stirring, thermocouple, and addition funnel

Step-by-Step Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction.

  • Charge Reagents: To the reactor, charge 4-(hydroxymethyl)oxepane (1.0 eq), acetonitrile, and an aqueous phosphate buffer solution (pH ≈ 6.8, prepared from sodium phosphate monobasic). A typical solvent ratio is 2:1 acetonitrile to water.

  • Cooling: Cool the stirred mixture to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Add TEMPO (0.01 eq) to the reaction mixture.

  • Oxidant Preparation: In a separate vessel, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Initiation of Oxidation: Slowly add a small amount of the aqueous sodium hypochlorite solution (0.01 eq) to the reaction mixture. An exotherm may be observed, and the color of the reaction mixture should turn yellowish-orange.

  • Controlled Addition: Begin the simultaneous, slow addition of the sodium chlorite solution and the remaining sodium hypochlorite solution (a total of 0.05-0.1 eq of NaOCl can be used) via separate addition funnels. Maintain the internal temperature below 15 °C. The rate of addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 5 °C. Quench the reaction by slowly adding an aqueous solution of sodium sulfite to destroy any remaining oxidants. A color change from yellow/orange to colorless or pale yellow indicates completion of the quench.

  • Work-up:

    • Add 2-methyl-2-butene to scavenge any residual hypochlorite.

    • Acidify the aqueous layer to pH 3-4 with 2 M HCl.

    • Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Oxepane-4-carboxylic acid.

Part 2: Purification

The crude product can be purified by crystallization or chromatography. For larger scales, crystallization is preferred.

  • Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate and heptane).

  • Cooling and Filtration: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Mechanism of TEMPO-Catalyzed Oxidation:

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion by the primary oxidant (in this case, generated from NaOCl). This N-oxoammonium ion then oxidizes the alcohol to an aldehyde, which is subsequently hydrated and further oxidized to the carboxylic acid. The stoichiometric oxidant (NaClO2) regenerates the active oxidizing species.

G cluster_cycle Catalytic Cycle Alcohol R-CH2OH Aldehyde_Hydrate R-CH(OH)2 Alcohol->Aldehyde_Hydrate Oxidation Oxoammonium TEMPO+ =O Alcohol->Oxoammonium Carboxylic_Acid R-COOH Aldehyde_Hydrate->Carboxylic_Acid Oxidation TEMPO TEMPO TEMPO->Oxoammonium Oxidation Hydroxylamine TEMPO-H Oxoammonium:e->Hydroxylamine:w Accepts H- Hydroxylamine->TEMPO Oxidation NaOCl NaOCl (cat.) NaOCl->TEMPO Regenerates NaClO2 NaClO2 (stoich.) NaClO2->NaOCl Regenerates H2O H2O

Caption: Simplified catalytic cycle of TEMPO-mediated alcohol oxidation.

Process Optimization and Scale-Up Considerations

ParameterRecommendation and Rationale
Temperature Control Maintaining a low temperature (0-15 °C) is crucial to minimize side reactions and ensure selectivity. A jacketed reactor with an efficient cooling system is essential for large-scale batches.
Rate of Addition The slow, controlled addition of the oxidants is critical to manage the exotherm and prevent runaway reactions. The use of automated dosing pumps is recommended for scale-up.
pH Control The reaction is sensitive to pH. Maintaining a slightly acidic to neutral pH (around 6.8) with a buffer is important for optimal catalyst turnover and to prevent degradation of the product.
Quenching Ensure the quenching step is performed thoroughly to eliminate any residual oxidizing species, which could pose a hazard during work-up and isolation.
Solvent Selection Acetonitrile is a good choice due to its miscibility with water, allowing for a homogeneous reaction environment for the catalyst and substrate.
Agitation Efficient stirring is necessary to ensure good mixing and heat transfer, especially in a biphasic system.

Conclusion

This application note provides a robust, scalable, and safer synthetic route to Oxepane-4-carboxylic acid, a key building block in modern drug discovery. By leveraging a well-understood and highly selective TEMPO-catalyzed oxidation, this protocol offers a reliable method for producing high-quality material on a large scale. The detailed procedural steps and discussion of critical scale-up parameters are intended to enable seamless technology transfer from the laboratory to pilot plant and manufacturing settings.

References

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. Available at: [Link]

  • Cella, J. A., Kelley, J. A., & Kenehan, E. F. (1975). Nitroxide-catalyzed oxidation of alcohols using m-chloroperbenzoic acid. A new method. The Journal of Organic Chemistry, 40(12), 1860-1862. Available at: [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Available at: [Link]

  • Pote, A. R., Weierbach, S. M., & Peczuh, M. W. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. Available at: [Link]

  • MySkinRecipes. (n.d.). Oxepane-4-carboxylic acid. Available at: [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

  • PubChem. (n.d.). Oxepane-4-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Notes and Protocols: Derivatization of Oxepane-4-carboxylic acid for Biological Screening

Introduction: The Oxepane Scaffold as a Privileged Structure in Drug Discovery The oxepane ring, a seven-membered heterocyclic motif, is a significant structural component in numerous biologically active natural products...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxepane Scaffold as a Privileged Structure in Drug Discovery

The oxepane ring, a seven-membered heterocyclic motif, is a significant structural component in numerous biologically active natural products and synthetic molecules.[1][2][3][4] Its presence can influence a molecule's conformational flexibility, lipophilicity, and metabolic stability, which in turn modulates its pharmacokinetic and pharmacodynamic properties.[1] The oxepane scaffold is found in a variety of natural products that exhibit a wide range of biological activities, making it a "privileged scaffold" in medicinal chemistry.[2][3][4] Examples of such natural products include Hemibrevetoxin B, a neurotoxin, and Aplysistatin, which has shown cytotoxic effects against various cancer cell lines.[1]

Oxepane-4-carboxylic acid serves as a versatile starting material for the creation of compound libraries for high-throughput screening (HTS).[5][6][7] HTS is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their effects on a specific biological target.[5][6][8] By systematically modifying the carboxylic acid moiety of oxepane-4-carboxylic acid, researchers can generate a diverse set of derivatives. This chemical diversity increases the probability of identifying "hit" compounds with desired biological activity during a screening campaign.[7] This application note provides a comprehensive guide to the strategic derivatization of oxepane-4-carboxylic acid and subsequent biological screening of the resulting compound library.

Strategic Considerations for Derivatization

The carboxylic acid functional group is readily amenable to a wide array of chemical transformations, with amide bond formation being one of the most common and reliable reactions in medicinal chemistry.[9][][11] The creation of an amide library from oxepane-4-carboxylic acid offers a robust strategy to explore the chemical space around the oxepane core.

Rationale for Amide Library Synthesis

The choice to synthesize an amide library is based on several key factors:

  • Chemical Tractability: Amide coupling reactions are well-established, high-yielding, and tolerant of a wide range of functional groups, allowing for the use of a diverse set of amine building blocks.[9][11]

  • Structural Diversity: A vast commercial and internal inventory of primary and secondary amines is readily available, enabling the generation of a library with significant structural and functional diversity.

  • Pharmacological Relevance: The amide bond is a common feature in many approved drugs, and its presence can contribute to favorable interactions with biological targets.

Selection of Coupling Reagents

The success of amide bond formation hinges on the activation of the carboxylic acid.[11] Several classes of coupling reagents are available, each with its own advantages and disadvantages. For library synthesis, efficiency, and ease of purification are paramount.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReadily available, cost-effective, and broadly applicable.[11]Can lead to racemization of chiral centers; byproducts can be difficult to remove.[11]
Uronium/Aminium Salts HATU, HBTU, TBTUHigh coupling efficiency, low rates of racemization, and suitable for solid-phase synthesis.More expensive than carbodiimides.
Phosphonium Salts PyBOP, BOPSimilar advantages to uronium salts.Byproducts can be challenging to remove.

For the protocols outlined below, we will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). This combination is effective, economical, and the byproducts are generally water-soluble, facilitating purification.[12]

Experimental Protocols

Protocol 1: Synthesis of an Amide Library from Oxepane-4-carboxylic acid

This protocol describes a general procedure for the parallel synthesis of an amide library in a 96-well plate format.

Materials:

  • Oxepane-4-carboxylic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block

  • Magnetic stirrer and stir bars

  • Automated liquid handler (optional)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of oxepane-4-carboxylic acid in anhydrous DMF.

    • Prepare 0.6 M stock solutions of each amine from the library in anhydrous DMF.

    • Prepare a 0.5 M stock solution of EDC and a 0.5 M stock solution of NHS in anhydrous DMF.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well of a 96-well plate):

    • To each well, add 100 µL (0.05 mmol) of the oxepane-4-carboxylic acid stock solution.

    • Add 100 µL (0.06 mmol, 1.2 equivalents) of the respective amine stock solution to each well.

    • Add 100 µL (0.05 mmol, 1.0 equivalent) of the EDC stock solution and 100 µL (0.05 mmol, 1.0 equivalent) of the NHS stock solution to each well.

    • Add 50 µL (0.05 mmol, 1.0 equivalent) of the DIPEA stock solution to each well.

  • Reaction and Monitoring:

    • Seal the 96-well reaction block and place it on a magnetic stirrer at room temperature.

    • Allow the reactions to stir for 12-18 hours.

    • Monitor the progress of a representative reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reactions are complete, quench each reaction by adding 500 µL of water.

    • Extract each well with 3 x 500 µL of dichloromethane (DCM).

    • Combine the organic layers for each reaction and wash with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude amide products.

    • If necessary, purify the products by flash chromatography or preparative high-performance liquid chromatography (HPLC).

dot

Caption: Workflow for Amide Library Synthesis.

Protocol 2: Analytical Characterization of the Amide Library

Accurate characterization of the synthesized compounds is crucial for the integrity of the screening data.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of the product by analyzing the chemical shifts, integration, and coupling patterns of the protons.

    • ¹³C NMR: To confirm the presence of all carbon atoms in the expected chemical environments.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound, confirming its elemental composition.

Biological Screening

The newly synthesized oxepane-amide library is now ready for biological evaluation. The choice of assay will depend on the therapeutic area of interest. Here, we provide a general protocol for a cell-based cytotoxicity assay, a common primary screen in oncology drug discovery.[13]

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the synthesized compounds on cancer cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them, and dilute to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[13]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.[13]

  • Compound Treatment:

    • Prepare stock solutions of the library compounds in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Remove the medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include wells with vehicle control (medium with the same percentage of DMSO used for the compounds) and untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

dot

Caption: Structure-Activity Relationship (SAR) Decision Tree.

The next steps would involve:

  • Hit Confirmation: Resynthesize and retest the hit compounds to confirm their activity.

  • Secondary Assays: Evaluate the hits in more complex biological systems to confirm their mechanism of action and rule out non-specific effects.

  • Lead Optimization: Synthesize additional analogs of the confirmed hits to improve their potency, selectivity, and drug-like properties.

Conclusion

Oxepane-4-carboxylic acid is a valuable starting point for the generation of diverse compound libraries for biological screening. The systematic derivatization of its carboxylic acid functionality, particularly through amide bond formation, provides a robust platform for exploring chemical space and identifying novel bioactive molecules. The protocols and strategies outlined in this application note offer a comprehensive guide for researchers in drug discovery and medicinal chemistry to effectively utilize this privileged scaffold in their quest for new therapeutics.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). PubMed Central.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. Retrieved January 19, 2026, from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. Retrieved January 19, 2026, from [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2021). eBioMedicine. Retrieved January 19, 2026, from [Link]

  • Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. (2012). Proceedings of the National Academy of Sciences. Retrieved January 19, 2026, from [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2012). Analytical and Bioanalytical Chemistry. Retrieved January 19, 2026, from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. Retrieved January 19, 2026, from [Link]

  • An Updated Review on Biologically Promising Natural Oxepines. (2022). Chemistry & Biodiversity. Retrieved January 19, 2026, from [Link]

  • Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. (1987). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved January 19, 2026, from [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). Chromatographia. Retrieved January 19, 2026, from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • The Oxepane Motif in Marine Drugs. (2017). Marine Drugs. Retrieved January 19, 2026, from [Link]

  • The Oxepane Motif in Marine Drugs. (2017). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Oxane-4-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Structures of representative bioactive NPs embodying the oxepane scaffold. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chemotherapeutic Importance of Oxepines. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • An Updated Review on Biologically Promising Natural Oxepines. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • A Oxacyclic natural products based on the oxepane scaffold and the bioactive compound 1 (purple ring color). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. (2026). S.Univ-dschang. Retrieved January 19, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2021). Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved January 19, 2026, from [Link]

  • Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • (4R,5S)-5-(carboxymethyl)oxepane-4-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. Retrieved January 19, 2026, from [Link]

  • Oxepane-4-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • Reporting biological assay screening results for maximum impact. (2015). Drug Discovery Today: Technologies. Retrieved January 19, 2026, from [Link]

  • Oxepane-4-carboxylic acid (C7H12O3). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Reporting biological assay screening results for maximum impact. (2015). SciSpace. Retrieved January 19, 2026, from [Link]

  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (2007). HELDA - University of Helsinki. Retrieved January 19, 2026, from [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2018). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

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Application

Application Notes & Protocols: Solid-Phase Synthesis Techniques Using Oxepane-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxepane Scaffold and the Strategic Advantage of Solid-Phase Synthesis The oxepane moiety, a seven-membered cyclic ether, is a recurring st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxepane Scaffold and the Strategic Advantage of Solid-Phase Synthesis

The oxepane moiety, a seven-membered cyclic ether, is a recurring structural motif in a diverse array of biologically active natural products, particularly those of marine origin.[1][2] These compounds exhibit a wide spectrum of therapeutic potential, including anticancer, antibacterial, and antifungal properties.[1] The unique three-dimensional architecture of the oxepane ring system provides a versatile scaffold for the development of novel therapeutics, offering opportunities to explore new areas of chemical space.[3][4] The synthesis of molecules containing this scaffold is of high interest to medicinal chemists; however, the construction of the seven-membered oxacycle can be challenging due to unfavorable entropic and enthalpic barriers.[3][4]

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of compound libraries, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.[5][6][7] By anchoring a starting material to a solid support, SPS facilitates the use of excess reagents to drive reactions to completion, while simplifying purification through simple filtration and washing steps.[6][8] This approach is particularly well-suited for the synthesis of peptide and small molecule libraries. While specific protocols for the solid-phase synthesis of oxepane-4-carboxylic acid are not extensively documented, this guide provides detailed, expert-derived protocols based on established principles of solid-phase chemistry and analogous synthesis of related heterocyclic compounds.[9][10]

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of modern drug discovery, allowing for the stepwise assembly of amino acids into a desired peptide sequence while one end of the peptide is covalently attached to an insoluble polymer resin.[5][6][8] The general workflow of SPPS provides a foundational understanding for the incorporation of non-standard building blocks like oxepane-4-carboxylic acid.

A typical SPPS cycle involves the following key steps:

  • Resin Selection and Loading: The choice of resin is dictated by the desired C-terminal functionality (acid or amide) and the protecting group strategy (e.g., Fmoc or Boc).[6] The first amino acid is anchored to the resin.

  • Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction.[6][8]

  • Coupling: The next amino acid in the sequence, with its N-terminus protected and its carboxylic acid activated by a coupling reagent, is added to the resin to form a peptide bond.[11]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[6][8]

  • Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously.

The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with Linker Load Load First Protected Amino Acid Resin->Load Wash1 Wash Load->Wash1 Deprotect N-Terminal Deprotection Wash2 Wash Deprotect->Wash2 Couple Couple Next Protected Amino Acid Couple->Wash1 Repeat Cycle Wash1->Deprotect Cleave Cleave and Deprotect Side Chains Wash1->Cleave Final Cycle Wash2->Couple Peptide Purified Peptide Cleave->Peptide

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of Oxepane-4-Carboxylic Acid into a Peptide Sequence

This protocol outlines the procedure for incorporating oxepane-4-carboxylic acid as a capping agent at the N-terminus of a peptide chain. This is a common strategy for introducing non-peptidic scaffolds to modulate the pharmacological properties of a peptide.

Rationale and Experimental Design

The carboxylic acid of oxepane-4-carboxylic acid can be activated using standard peptide coupling reagents to form an amide bond with the free N-terminal amine of a resin-bound peptide. Due to the potential for steric hindrance from the seven-membered ring, a highly efficient coupling reagent is recommended.

Materials and Reagents
Reagent/MaterialSuggested SupplierPurpose
Fmoc-Rink Amide MBHA ResinVariousSolid support for peptide amide synthesis
Fmoc-protected Amino AcidsVariousBuilding blocks for peptide synthesis
Oxepane-4-carboxylic acidVariousScaffold to be incorporated
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariousHigh-efficiency coupling reagent
DIPEA (N,N-Diisopropylethylamine)VariousBase for coupling reaction
PiperidineVariousReagent for Fmoc deprotection
DMF (N,N-Dimethylformamide)VariousSolvent for washing and reactions
DCM (Dichloromethane)VariousSolvent for washing
TFA (Trifluoroacetic Acid)VariousReagent for cleavage from resin
TIS (Triisopropylsilane)VariousScavenger for cleavage
WaterN/AScavenger for cleavage
Step-by-Step Protocol
  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on Fmoc-Rink Amide MBHA resin using standard automated or manual Fmoc-SPPS protocols.[5][7]

    • After the final amino acid coupling, perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Oxepane-4-carboxylic acid:

    • In a separate vessel, pre-activate the oxepane-4-carboxylic acid. Dissolve oxepane-4-carboxylic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activation solution to the resin-bound peptide.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended to overcome potential steric hindrance.

    • Monitor the reaction completion using a qualitative ninhydrin test (Kaiser test). A negative result (clear or yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5x), DCM (3x), and finally with methanol (2x) and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Protocol1_Workflow cluster_SPPS Standard SPPS cluster_Oxepane_Coupling Oxepane Capping cluster_Final_Steps Final Processing Peptide_Synthesis Synthesize Peptide on Resin Fmoc_Deprotection Final N-terminal Fmoc Deprotection Peptide_Synthesis->Fmoc_Deprotection Preactivation Pre-activate Oxepane-4-carboxylic acid with HATU/DIPEA Fmoc_Deprotection->Preactivation Coupling Couple to Resin-bound Peptide Preactivation->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Washing Wash and Dry Resin Monitoring->Washing Cleavage Cleave from Resin with TFA Cocktail Washing->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Analysis Analyze by MS and HPLC Purification->Analysis

Caption: Workflow for N-terminal capping with oxepane-4-carboxylic acid.

Protocol 2: Solid-Phase Synthesis of a Diversified Oxepane-Based Small Molecule Library

This protocol describes a strategy for immobilizing oxepane-4-carboxylic acid onto a solid support, followed by diversification to generate a library of small molecules.

Rationale and Experimental Design

The carboxylic acid of the oxepane building block serves as the attachment point to a suitable resin, such as a Wang resin for eventual cleavage to a carboxylic acid or a Rink Amide resin for a C-terminal amide.[6] If the oxepane ring itself contains other functional groups, these can be used for diversification. In the absence of other functional groups on the oxepane ring, this protocol assumes a derivative of oxepane-4-carboxylic acid with an additional functional handle is used for library generation. For this example, we will consider a hypothetical starting material: (4-(hydroxymethyl)oxepan-4-yl)methanol, which can be attached to the resin via one hydroxyl group, leaving the other for diversification.

Materials and Reagents
Reagent/MaterialSuggested SupplierPurpose
2-Chlorotrityl chloride resinVariousAcid-sensitive resin for immobilizing alcohols
(4-(hydroxymethyl)oxepan-4-yl)methanol (Hypothetical)Custom SynthesisOxepane scaffold with handles for attachment and diversification
PyridineVariousBase for immobilization reaction
Acyl chlorides, Sulfonyl chlorides, IsocyanatesVariousReagents for diversification
Dichloromethane (DCM)VariousSolvent
Trifluoroacetic acid (TFA) in DCM (e.g., 1-5%)VariousMild cleavage from 2-chlorotrityl resin
Step-by-Step Protocol
  • Immobilization of the Oxepane Scaffold:

    • Swell 2-chlorotrityl chloride resin in DCM.

    • In a separate flask, dissolve the (4-(hydroxymethyl)oxepan-4-yl)methanol (2 equivalents relative to resin loading) and pyridine (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate at room temperature for 12-16 hours.

    • To cap any unreacted trityl chloride groups, add methanol and agitate for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), methanol (3x), and dry under vacuum.

  • Diversification of the Scaffold:

    • Divide the resin into separate reaction vessels for parallel synthesis.

    • To each vessel, add a solution of a different diversification reagent (e.g., an acyl chloride, sulfonyl chloride, or isocyanate; 5 equivalents) and a suitable base (e.g., pyridine or DIPEA; 10 equivalents) in an appropriate solvent like DCM or DMF.

    • Allow the reactions to proceed at room temperature for 4-8 hours.

    • Wash the resins thoroughly with the reaction solvent, followed by DCM and methanol, and then dry.

  • Cleavage:

    • Treat the dried resin with a solution of 1-5% TFA in DCM for 30-60 minutes.

    • Filter the resin and collect the filtrate.

    • Neutralize the filtrate with a polymer-supported base (e.g., piperidine on polystyrene) to remove excess TFA.

    • Evaporate the solvent to yield the crude product.

  • Analysis:

    • Analyze the purity of the library members by LC-MS. Further purification may be performed if required.

Protocol2_Workflow Solid-Phase Synthesis of an Oxepane Library cluster_Diversification Parallel Diversification Resin 2-Chlorotrityl Chloride Resin Immobilize Immobilize Oxepane Scaffold (via Hydroxyl Group) Resin->Immobilize Wash1 Wash and Dry Immobilize->Wash1 Split Split Resin into Multiple Vessels Wash1->Split Diversify1 React with Reagent A Split->Diversify1 Diversify2 React with Reagent B Split->Diversify2 DiversifyN React with Reagent N Split->DiversifyN Diversify1->Pool Wash2 Wash and Dry Diversify1->Wash2 Diversify2->Pool Diversify2->Wash2 DiversifyN->Pool DiversifyN->Wash2 Cleave Cleave from Resin (Mild Acid) Wash2->Cleave Products Library of Diversified Oxepanes Cleave->Products

Caption: Parallel synthesis of a diversified oxepane-based library.

Troubleshooting and Expert Insights

  • Inefficient Coupling: The coupling of the sterically bulky oxepane-4-carboxylic acid may be slow or incomplete. If the Kaiser test remains positive after the initial coupling time, consider double coupling (repeating the coupling step with fresh reagents) or increasing the reaction temperature to 40-50°C. The use of microwave-assisted SPPS can also significantly enhance coupling efficiency.

  • Side Reactions during Cleavage: The ether linkage in the oxepane ring is generally stable to the standard TFA cleavage conditions used in Fmoc-SPPS. However, for particularly sensitive substrates, a milder cleavage cocktail or a different resin strategy (e.g., a photolabile linker) could be explored.

  • Solubility Issues: Oxepane-containing compounds may exhibit different solubility profiles compared to traditional peptides. Ensure appropriate solvents are used during purification and analysis.

Conclusion

The oxepane scaffold represents a valuable starting point for the design of novel therapeutic agents. While direct, published protocols for the solid-phase synthesis of oxepane-4-carboxylic acid are emerging, the principles outlined in this guide provide a robust framework for researchers to develop their own successful synthetic strategies. By leveraging the power of solid-phase synthesis, the exploration of oxepane-based chemical space can be accelerated, paving the way for the discovery of new drug candidates. The proposed protocols for both peptide and small molecule library synthesis offer a versatile toolkit for medicinal chemists and drug development professionals.

References

  • The Oxepane Motif in Marine Drugs. (2017). PMC - PubMed Central. [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (2024). RSC Publishing. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals. [Link]

  • Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. (2026). S.Univ-dschang. [Link]

  • Development of oxetane modified building blocks for peptide synthesis. (2020). PubMed. [Link]

  • The Oxepane Motif in Marine Drugs. (n.d.). Semantic Scholar. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing. [Link]

  • Development of oxetane modified building blocks for peptide synthesis. (n.d.). RSC Publishing. [Link]

  • Polymer supported synthesis of a natural product-inspired oxepane library. (2014). PubMed. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). NIH. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (n.d.). MDPI. [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Solid-Phase Synthesis of Oxetane Modified Peptides. (2017). PubMed. [Link]

  • Development of oxetane modified building blocks for peptide synthesis. (n.d.). SciSpace. [Link]

  • Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. (n.d.). PubMed Central. [Link]

  • Synthesis of oxepine and oxepane containing AAA derivatives. (n.d.). ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025). ResearchGate. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.). Scientific Research Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oxepane-4-carboxylic Acid Derivatization

Welcome to the technical support center for the derivatization of oxepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of oxepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. By understanding the underlying mechanisms, you can optimize your reaction conditions and achieve your desired products with higher purity and yield.

Section 1: Esterification Reactions

Esterification is a fundamental transformation of oxepane-4-carboxylic acid. However, the inherent properties of the oxepane ring and the carboxylic acid functionality can lead to specific side reactions.

FAQ 1: I am observing low yields in my Fischer esterification, and I suspect a competing reaction. What could be the cause?

Answer:

Low yields in Fischer esterification of oxepane-4-carboxylic acid are often due to a competing side reaction: acid-catalyzed ring-opening of the oxepane moiety. The oxepane ring, while more stable than smaller cyclic ethers like oxetanes due to reduced ring strain, is still susceptible to cleavage under strongly acidic conditions, which are typical for Fischer esterification (e.g., using concentrated sulfuric acid).[1]

The mechanism involves protonation of the ether oxygen, making the ring susceptible to nucleophilic attack by the alcohol solvent or water generated during the reaction. This leads to the formation of a linear diol or ether-alcohol, which will not cyclize back to the desired ester under these conditions.

Troubleshooting Protocol: Mitigating Acid-Catalyzed Ring Opening

  • Choice of Acid Catalyst: Opt for milder acid catalysts. While strong mineral acids like H₂SO₄ are common, consider using p-toluenesulfonic acid (TsOH) or a Lewis acid like scandium triflate (Sc(OTf)₃), which can promote esterification under less harsh conditions.

  • Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate the ring-opening side reaction.

  • Water Removal: The Fischer esterification is a reversible reaction.[2][3] Efficient removal of water as it forms will drive the equilibrium towards the ester product.[3] A Dean-Stark apparatus is highly effective for this purpose.

  • Alternative Esterification Methods: If ring-opening persists, consider alternative methods that do not require strong acids:

    • SN2 reaction with an alkyl halide: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., DBU, Cs₂CO₃) and react it with a primary alkyl halide. This method is particularly effective for introducing primary alkyl esters.[4]

    • Coupling agent-mediated esterification: Utilize coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an alcohol in the presence of a catalyst like DMAP (4-dimethylaminopyridine).[5] This approach proceeds under mild, neutral conditions.

Visualizing the Competing Pathways:

G cluster_0 Desired Esterification Pathway cluster_1 Ring-Opening Side Reaction Oxepane-4-COOH Oxepane-4-COOH Protonated Carbonyl Protonated Carbonyl Oxepane-4-COOH->Protonated Carbonyl + H⁺ Protonated Oxepane Protonated Oxepane Oxepane-4-COOH->Protonated Oxepane + H⁺ (on ether O) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + R'OH Desired Ester Desired Ester Tetrahedral Intermediate->Desired Ester - H₂O, - H⁺ Ring-Opened Product Ring-Opened Product Protonated Oxepane->Ring-Opened Product + Nu⁻ (e.g., R'OH, H₂O)

Caption: Competing pathways in Fischer esterification.

FAQ 2: My esterification using an acyl chloride intermediate is giving me a complex mixture of products. What is happening?

Answer:

When converting oxepane-4-carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the highly reactive acyl chloride intermediate can participate in several side reactions if not handled correctly.

  • Intramolecular Acylation: The acyl chloride can potentially react with the ether oxygen of the oxepane ring, especially under forcing conditions, leading to ring-opening and the formation of a chloro-ester.

  • Anhydride Formation: If any unreacted carboxylic acid is present, it can react with the acyl chloride to form a symmetric anhydride. This anhydride can then react with the alcohol, but it consumes two equivalents of the starting acid for every mole of ester formed, reducing the overall yield.[6]

Troubleshooting Protocol: Clean Acyl Chloride Formation and Reaction

  • Reaction Conditions for Acyl Chloride Formation:

    • Use a minimal excess of the chlorinating agent (typically 1.1-1.5 equivalents).

    • Perform the reaction at a low temperature (0 °C to room temperature) to minimize side reactions.

    • Use a non-participating solvent like dichloromethane (DCM) or toluene.

  • Removal of Excess Reagent: It is crucial to remove the excess chlorinating agent and any byproducts (e.g., HCl, SO₂) under vacuum before adding the alcohol. This prevents unwanted reactions with the alcohol.

  • Stepwise Addition: Add the alcohol slowly to the solution of the acyl chloride at a low temperature (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[6]

Section 2: Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[7] However, coupling oxepane-4-carboxylic acid with amines can present challenges related to steric hindrance and the reactivity of coupling agents.

FAQ 3: My amide coupling reaction with a hindered amine is sluggish and results in low yield. How can I improve this?

Answer:

The carboxylic acid at the 4-position of the oxepane ring can be considered somewhat sterically hindered. When coupled with a bulky or electron-deficient amine, the reaction rate can be significantly reduced.[8] The choice of coupling agent is critical in overcoming this steric clash.

  • Formation of Unreactive Byproducts: Some coupling reagents, particularly carbodiimides like DCC or EDC, can react with the activated carboxylic acid to form a stable N-acylurea byproduct if the nucleophilic attack by the hindered amine is slow. This effectively sequesters the activated acid, leading to low product yield.

Troubleshooting Protocol: Optimizing Amide Coupling for Hindered Substrates

Coupling Reagent ClassRecommended ReagentsKey Advantages & Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUHighly reactive, fast reaction times.[9][10] HATU is particularly effective for hindered couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group. Can cause guanidinylation of the amine if used in large excess.[11]
Phosphonium Salts PyBOP, PyAOPStrong coupling reagents with high chemoselectivity (favors N-acylation over O-acylation).[9] PyAOP is highly effective for coupling sterically demanding amino acids.[10] Does not cause guanidinylation side reactions.
Carbodiimides EDC, DICOften used with additives like HOBt or HOAt to increase efficiency and suppress racemization.[7] The addition of DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[5]
  • Base Selection: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[12]

  • Solvent Choice: Aprotic polar solvents like DMF or NMP are generally preferred for amide coupling reactions as they can help to solvate the charged intermediates.

  • Temperature: While most couplings are run at room temperature, gentle heating (40-50 °C) can sometimes accelerate the reaction with hindered substrates. However, this should be monitored carefully for potential side reactions.

Visualizing the Amide Coupling Process:

G Oxepane-4-COOH Oxepane-4-COOH Activated Ester Activated Ester Oxepane-4-COOH->Activated Ester + Base Coupling Reagent Coupling Reagent Coupling Reagent->Activated Ester Desired Amide Desired Amide Activated Ester->Desired Amide + Amine (R₂NH) Side Products Side Products Activated Ester->Side Products Decomposition / Rearrangement Amine Amine Amine->Desired Amide

Caption: General workflow for amide coupling.

FAQ 4: I am observing an unexpected peak in my LC-MS that corresponds to the mass of my starting carboxylic acid plus a fragment from my uronium-based coupling reagent. What is this side product?

Answer:

This observation points to a known side reaction of uronium/aminium-based coupling reagents like HATU or HBTU, which is the guanidinylation of the amine.[11] If the activation of the carboxylic acid is slow, or if there is an excess of the coupling reagent, the reagent itself can react directly with the amine nucleophile. This forms a stable guanidinium byproduct and consumes the amine, preventing it from reacting with the activated carboxylic acid to form the desired amide.

Troubleshooting Protocol: Avoiding Guanidinylation

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the amine. This ensures that the activated ester is formed before the amine is introduced, minimizing the opportunity for direct reaction between the amine and the coupling reagent.

  • Stoichiometry: Use a minimal excess of the coupling reagent (typically 1.05-1.2 equivalents). Avoid large excesses, which can drive the guanidinylation side reaction.

  • Switch to a Phosphonium-Based Reagent: If guanidinylation remains a persistent issue, switching to a phosphonium-based reagent like PyBOP or PyAOP is a reliable solution, as these reagents do not have the chemical structure that leads to this particular side reaction.

Section 3: General Stability and Handling

FAQ 5: Are there any inherent stability issues with oxepane-4-carboxylic acid that I should be aware of?

Answer:

While the oxepane ring is generally more stable than smaller, more strained cyclic ethers like oxetanes, it is important to be aware of its potential for isomerization under certain conditions.[13] For some substituted oxetane-carboxylic acids, spontaneous isomerization to lactones has been observed, even during storage at room temperature or upon gentle heating.[14] While this phenomenon is less documented for oxepane systems due to their lower ring strain, it is a potential pathway to consider if you observe unexpected isomers, particularly in reactions that require heat.

General Recommendations:

  • Storage: Store oxepane-4-carboxylic acid and its derivatives in a cool, dry place.

  • Reaction Conditions: Be mindful that prolonged heating or exposure to strong acids or bases could potentially induce ring-opening or other rearrangements.[1]

  • Characterization: Thoroughly characterize your products using techniques like NMR, IR, and mass spectrometry to confirm that the oxepane ring has remained intact.

By understanding these potential side reactions and implementing the appropriate troubleshooting strategies, you can significantly improve the outcomes of your derivatization reactions with oxepane-4-carboxylic acid.

References

  • S.Univ-dschang. (2026). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. Available at: [Link]

  • Royal Society of Chemistry. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Available at: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ResearchGate. (2025). Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine. Available at: [Link]

  • The Organic Chemist. (2019). Esterification of Carboxylic Acids. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Available at: [Link]

  • Springer. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Available at: [Link]

  • National Institutes of Health. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Oxepane-4-Carboxylic Acid Amides

Welcome to the technical support center for the purification of oxepane-4-carboxylic acid amides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of oxepane-4-carboxylic acid amides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the purification of these molecules. The guidance provided is based on a synthesis of established principles in amide purification, the known chemistry of saturated heterocycles, and practical field experience.

Introduction: The Purification Challenge

Oxepane-4-carboxylic acid amides are a class of molecules with increasing interest in medicinal chemistry due to their unique three-dimensional structure and physicochemical properties. The oxepane ring, a seven-membered saturated heterocycle, can impart desirable characteristics such as improved solubility and metabolic stability. However, the combination of the flexible, polar oxepane moiety and the hydrogen-bonding capabilities of the amide group can present specific challenges during purification. This guide aims to provide a logical framework for troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: My oxepane-4-carboxylic acid amide is proving difficult to crystallize. What strategies can I employ?

A1: Difficulty in crystallization is a common issue for amides, which can form strong hydrogen bonds with solvent molecules, sometimes leading to the formation of oils or amorphous solids. The flexible nature of the oxepane ring can also hinder the formation of a well-ordered crystal lattice.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screen is the first and most critical step. Begin with single solvent systems and progress to binary or ternary mixtures. Consider solvents of varying polarity and hydrogen bonding capability. Common choices for amide crystallization include ethanol, acetonitrile, and acetone.[1]

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This can be achieved by leaving the solution in a loosely capped vial or by placing it in a larger container with a slow stream of inert gas.

  • Vapor Diffusion: This technique involves dissolving your compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which your compound is insoluble. The slow diffusion of the anti-solvent vapors into the primary solution can induce crystallization.

  • Temperature Gradient: Dissolve your compound in a minimal amount of a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. This is a classic and often effective technique.[1]

  • Co-crystallization: If your compound resists crystallization on its own, consider co-crystallization with a suitable co-former. This involves crystallizing your compound with another molecule to form a new crystalline solid with a different crystal lattice.

Q2: I am observing significant loss of my amide product during silica gel column chromatography. What is causing this and how can I prevent it?

A2: Significant product loss on a silica gel column is a frequent problem with polar compounds like amides.[1] This can be due to several factors:

  • Strong Adsorption: The amide functionality, with its capacity for hydrogen bonding, can interact very strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible binding or very slow elution, resulting in broad peaks and poor recovery.

  • Degradation: While the oxepane ring is generally stable, prolonged exposure to the acidic environment of silica gel can potentially lead to ring-opening or other degradation pathways, especially if the molecule contains other sensitive functional groups.

Troubleshooting and Alternative Strategies:

  • Deactivation of Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base. This is commonly done by preparing a slurry of the silica gel in the desired eluent containing a small amount (0.1-1%) of a volatile base like triethylamine or ammonia solution.

  • Alternative Stationary Phases:

    • Alumina: Alumina is available in neutral, acidic, and basic forms. For polar amides, neutral or basic alumina can be a good alternative to silica gel.

    • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and a polar mobile phase is used. This is often an excellent choice for purifying polar molecules that behave poorly on normal-phase silica. A typical mobile phase would be a gradient of water and acetonitrile or methanol.

  • Non-Chromatographic Methods: If chromatographic losses are persistent, consider alternative purification methods such as crystallization, as discussed in Q1.[1]

Troubleshooting Guide

Issue 1: Co-elution of the Oxepane Amide with Unreacted Carboxylic Acid

Problem: During normal-phase column chromatography, the desired oxepane-4-carboxylic acid amide co-elutes with the starting oxepane-4-carboxylic acid.

Causality: Carboxylic acids can also interact strongly with silica gel and may have similar retention factors (Rf) to polar amides in certain solvent systems.

Solutions:

  • Aqueous Work-up Prior to Chromatography: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid, forming a salt that will partition into the aqueous layer, effectively removing it from the organic phase containing your amide product.

  • Use of an Amine in the Eluent: Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce its interaction with the silica, often leading to a change in its retention time relative to the amide.

  • Ion-Exchange Chromatography: For a more targeted approach, solid-phase extraction (SPE) using a basic ion-exchange cartridge can be very effective at scavenging the unreacted carboxylic acid.

Issue 2: My Product Appears to be Degrading During Purification

Problem: Analysis of the purified fractions (e.g., by LC-MS or NMR) shows the presence of impurities that were not in the crude reaction mixture, suggesting degradation on the column.

Causality: The oxepane ring, while generally stable, can be susceptible to ring-opening under strongly acidic conditions, and some amides can be sensitive to hydrolysis.

Workflow for Investigating and Mitigating Degradation:

Caption: Decision workflow for troubleshooting product degradation during purification.

Issue 3: Poor Solubility of the Crude Product for Column Loading

Problem: The crude oxepane-4-carboxylic acid amide has poor solubility in the initial, less polar mobile phase, making it difficult to load onto the column without precipitation.

Causality: The combination of the polar oxepane ether and the amide group can lead to compounds that are highly polar and may have low solubility in nonpolar organic solvents.

Solutions:

  • Dry Loading: This is often the best solution for poorly soluble compounds.

    • Step 1: Dissolve the crude product in a minimal amount of a strong solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

    • Step 2: Add a small amount of silica gel or celite to this solution to form a thick slurry.

    • Step 3: Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Step 4: Gently load this powder onto the top of the prepared column.

  • Use of a Stronger Loading Solvent (with caution): A small amount of a more polar solvent can be used to dissolve the sample for loading, but this can negatively impact the resolution of the separation. If this approach is taken, use the absolute minimum volume of the stronger solvent.

Data and Protocols

Table 1: Recommended Starting Solvent Systems for Chromatography
Chromatographic MethodStationary PhaseTypical Mobile Phase (Gradient)Target Compound Polarity
Normal-PhaseSilica GelHexanes/Ethyl Acetate -> Dichloromethane/MethanolLess Polar Amides
Normal-PhaseAlumina (Neutral)Dichloromethane/MethanolModerately Polar Amides
Reversed-PhaseC18-SilicaWater/Acetonitrile or Water/MethanolPolar Amides
Protocol 1: General Procedure for Purification by Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Load the crude sample onto the column using either a minimal volume of the eluent or the dry loading technique described above.

  • Elution: Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Strategy

Caption: A decision tree for selecting a purification strategy for oxepane-4-carboxylic acid amides.

References

  • What is the best technique for amide purification? - ResearchGate. (2020). Retrieved from [Link]

  • Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry - S.Univ-dschang. (2026). Retrieved from [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. (1992). Retrieved from [Link]

  • On water: N-arylation of oxetanylamines for the preparation of N-aryl-oxetanylamines; Potentially useful aryl-amide isosteres | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016). Retrieved from [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchGate. (2025). Retrieved from [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - ResearchGate. (2024). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed. (2013). Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed. (2016). Retrieved from [Link]

  • Chiral separation of amides using supercritical fluid chromatography - PubMed. (2013). Retrieved from [Link]

  • Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! - YouTube. (2021). Retrieved from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (n.d.). Retrieved from [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. (n.d.). Retrieved from [Link]

  • Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers - PubMed. (2023). Retrieved from [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing). (2024). Retrieved from [Link]

  • One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - NIH. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Catalytic Reactions Involving Oxepane Substrates

Welcome to the technical support center for the optimization of catalytic reactions involving oxepane substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of catalytic reactions involving oxepane substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and functionalizing molecules containing the seven-membered oxepane ring. The inherent flexibility and unique electronic properties of the oxepane moiety present both opportunities and challenges in catalysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic principles and practical, field-proven insights.

Section 1: C-H Functionalization of the Oxepane Ring

Directly functionalizing the C-H bonds of the saturated oxepane ring is a powerful strategy for late-stage modification of complex molecules. However, achieving high selectivity and yield can be challenging due to the similar reactivity of multiple C-H bonds. Palladium and rhodium-based catalysts are commonly employed for these transformations.

Frequently Asked Questions (FAQs): C-H Functionalization

Q1: I am observing low yields in my palladium-catalyzed C-H arylation of an oxepane substrate. What are the likely causes and how can I improve the outcome?

A1: Low yields in Pd-catalyzed C-H arylations of saturated heterocycles like oxepane often stem from a combination of factors related to catalyst activity, substrate reactivity, and reaction conditions. Here is a breakdown of potential issues and troubleshooting strategies:

  • Catalyst Deactivation: The active Pd(II) catalyst can be reduced to inactive Pd(0) aggregates (palladium black).

    • Solution: The choice of ligand and oxidant is crucial. Ensure your ligand is robust enough to stabilize the catalytic species. The addition of a co-oxidant like Ag(I) salts can help regenerate the active Pd(II) catalyst from Pd(0). In some cases, adjusting the solvent to one that better solubilizes all components can prevent precipitation.

  • Poor C-H Activation: The C-H bonds of oxepane are relatively strong and unactivated.

    • Solution: The directing group is key for bringing the catalyst into proximity with the target C-H bond. If your directing group is weakly coordinating, consider switching to a more strongly coordinating one (e.g., a picolinamide or a quinoline). The choice of base is also critical; a base that is too weak may not facilitate the concerted metalation-deprotonation (CMD) step, while a base that is too strong can lead to side reactions.[1] Pivalate bases are often effective in these systems.[1]

  • Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reactivity.

    • Solution: For C-H arylations, bulky, electron-rich phosphine ligands such as P(tBu)3 or PCy3 can be effective.[1] It is often necessary to screen a panel of ligands to find the optimal one for your specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.

    • Solution: Aprotic polar solvents like DMF or DMA are common choices. However, in some cases, less coordinating solvents like mesitylene can be beneficial, particularly when used with a soluble base like cesium pivalate.[1]

Q2: I am struggling with regioselectivity in the Rh(III)-catalyzed C-H activation of my substituted oxepane. How can I control which C-H bond is functionalized?

A2: Regioselectivity in Rh(III)-catalyzed C-H functionalization is primarily governed by the directing group and steric factors.[2]

  • Directing Group Placement: The reaction will almost always occur at the C-H bond that can most readily form a stable, five- or six-membered rhodacycle intermediate.[2] Carefully consider the position of your directing group on the oxepane ring to favor the desired regioselectivity.

  • Steric Hindrance: Bulky substituents on the oxepane ring can block C-H bonds from accessing the catalytic center. This can be used to your advantage to disfavor reaction at certain positions. Conversely, if your desired C-H bond is sterically hindered, you may need to redesign your substrate or explore alternative catalytic systems.

  • Ligand Modification: The ligands on the rhodium catalyst (often cyclopentadienyl-type ligands, Cp*) can be modified to tune the steric and electronic properties of the catalyst, which can influence regioselectivity.

Troubleshooting Guide: C-H Functionalization
Issue Potential Cause Troubleshooting Steps
Low Conversion Inactive catalyst, poor C-H activation, insufficient temperature.1. Use a fresh batch of catalyst and ensure anhydrous conditions. 2. Screen different bases (e.g., K2CO3, Cs2CO3, KOAc, pivalic acid).[1] 3. Increase reaction temperature in increments of 10 °C. 4. Consider a more strongly coordinating directing group.[2]
Mixture of Regioisomers Competing C-H activation sites with similar reactivity.1. Analyze the steric and electronic environment of each C-H bond. 2. Modify the directing group to favor one cyclometalation pathway. 3. Introduce a bulky blocking group to disfavor reaction at an undesired position.
Product Decomposition Reaction temperature is too high, or the product is unstable under the reaction conditions.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Screen for a more selective catalyst that operates at a lower temperature.
Homocoupling of Aryl Halide Reductive elimination from a diarylpalladium(II) intermediate.1. Lower the concentration of the aryl halide. 2. Use a more sterically hindered phosphine ligand.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of an Oxepane Derivative

This protocol is a general starting point and should be optimized for each specific substrate.

  • To an oven-dried Schlenk tube, add the oxepane substrate (1.0 equiv), aryl halide (1.2-1.5 equiv), Pd(OAc)2 (5-10 mol%), phosphine ligand (10-20 mol%), and base (e.g., K2CO3, 2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMF, DMA, or mesitylene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Catalytic Cycle for Pd-Catalyzed C-H Arylation

G cluster_reactants Reactants & Products Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Species Active Pd(II) Species Pd(II) Precatalyst->Active Pd(II) Species Activation Cyclometalated Intermediate Cyclometalated Intermediate Active Pd(II) Species->Cyclometalated Intermediate C-H Activation (CMD) Pd(IV) Intermediate Pd(IV) Intermediate Cyclometalated Intermediate->Pd(IV) Intermediate Oxidative Addition (Ar-X) Pd(IV) Intermediate->Active Pd(II) Species Reductive Elimination (Product Formation) Product Product Pd(IV) Intermediate->Product Oxepane-DG Oxepane-DG Oxepane-DG->Cyclometalated Intermediate Ar-X Ar-X Ar-X->Pd(IV) Intermediate G start Low Molecular Weight or Broad PDI in Oxepane ROP q1 Are all reagents rigorously purified and dried? start->q1 action1 Purify monomer by distillation over CaH2. Dry initiator and solvent. q1->action1 No q2 Is the catalyst active and handled under inert conditions? q1->q2 Yes yes1 Yes no1 No action1->q1 action2 Use a fresh batch of catalyst. Improve inert atmosphere technique. q2->action2 No q3 Is the reaction temperature optimized? q2->q3 Yes yes2 Yes no2 No action2->q2 action3 Screen a range of temperatures. Lower temperature to reduce side reactions. q3->action3 No end_node Consider alternative catalyst/initiator system. q3->end_node Yes yes3 Yes no3 No action3->q3

Sources

Optimization

Oxepane Ring Stability: A Technical Support Guide for Researchers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice regarding the stability of the oxepane ring, a seve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice regarding the stability of the oxepane ring, a seven-membered cyclic ether motif of growing importance in medicinal chemistry.[1][2] This document is designed to be a practical resource, helping you anticipate challenges and resolve issues encountered during synthesis and development.

Section 1: Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems that may arise when working with oxepane-containing compounds.

Problem 1: Unexpected decomposition of my oxepane-containing compound during acidic workup or chromatography.

  • Potential Cause: The oxepane ring is susceptible to ring-opening under strongly acidic conditions. This occurs via protonation of the ether oxygen, which activates the ring for nucleophilic attack by water, alcohols, or other nucleophiles present in the reaction mixture. The result is the formation of a linear, seven-carbon chain with functional groups at each end, leading to loss of your desired compound.

  • Suggested Solutions & Protocol:

    • Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions for workup and purification. If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 0.1 M citric acid) and minimize contact time.

    • Buffer Your Chromatography: For silica gel chromatography, which can be inherently acidic, consider pre-treating the silica.

      • Protocol: Neutralizing Silica Gel

        • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

        • Add 1-2% (v/v) of a neutral or basic amine, such as triethylamine or pyridine, to the slurry.

        • Thoroughly mix the slurry and then pack the column as usual. This will neutralize acidic sites on the silica surface, preventing on-column degradation.

    • Alternative Purification: Consider alternative purification methods like neutral alumina chromatography or reverse-phase chromatography with buffered mobile phases (e.g., ammonium acetate or formic acid at low concentrations).

Problem 2: My reaction is clean by TLC, but after workup, the crude NMR shows a complex mixture, and my product is missing.

  • Potential Cause: This strongly suggests that your oxepane-containing product is unstable to the workup conditions.[3] The change observed between the in-process reaction check (TLC) and the post-workup analysis (NMR) points to degradation during the quenching or extraction steps.[3]

  • Suggested Solutions & Protocol:

    • Stability Test: Before performing a full-scale workup, test the stability of your product.[3]

      • Protocol: Small-Scale Stability Test

        • Take a small aliquot of the crude reaction mixture.

        • Divide it into separate vials.

        • To each vial, add one of the reagents planned for the workup (e.g., 1 M HCl, saturated NaHCO₃ solution, water).

        • Stir for 15-30 minutes and monitor by TLC.

        • If you observe the disappearance of your product spot in any of the vials, you have identified the problematic reagent.[3]

    • Aqueous Layer Analysis: Your product may be more water-soluble than anticipated, especially if ring-opening has occurred to form a diol. If possible, analyze the aqueous layer from your extraction to see if the product or its degradation products are present.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the fundamental stability of the oxepane ring.

Q1: How stable is the oxepane ring compared to other cyclic ethers like THF or THP?

The stability of cyclic ethers is inversely related to their ring strain. Oxepane, with its seven-membered ring, has less ring strain than smaller rings like oxiranes (3-membered) and oxetanes (4-membered).[4][5] Its stability is generally considered to be greater than that of the highly strained smaller rings but comparable to, or slightly less stable than, five-membered tetrahydrofuran (THF) and six-membered tetrahydropyran (THP) rings under mild conditions. The larger ring size of oxepane makes it less prone to ring-opening under mild conditions compared to oxetanes, but it is still susceptible to cleavage under strong acid catalysis.[4]

Ring SystemRing SizeRelative Ring StrainGeneral Stability
Oxirane3HighLow
Oxetane4Moderate-HighModerate
Tetrahydrofuran (THF)5LowHigh
Tetrahydropyran (THP)6Very LowVery High
Oxepane 7 Low High

Q2: What is the mechanism of acid-catalyzed oxepane ring opening?

The acid-catalyzed ring opening of oxepane follows a mechanism typical for ethers. The reaction is initiated by the protonation of the ether oxygen by an acid, which makes the ring more susceptible to nucleophilic attack. This protonation weakens the carbon-oxygen bonds. A nucleophile (such as water, an alcohol, or a halide ion) then attacks one of the alpha-carbons, leading to the cleavage of the C-O bond and the formation of a linear product.[6]

Acid_Catalyzed_Ring_Opening cluster_step2 Step 2: Nucleophilic Attack Oxepane Oxepane Protonated_Oxepane Protonated Oxepane (Oxepanium ion) Oxepane->Protonated_Oxepane Fast H_plus H+ Ring_Opened Ring-Opened Product Protonated_Oxepane->Ring_Opened Slow (Rate-determining) Nu Nu-

Caption: Acid-catalyzed ring opening of oxepane.

Q3: Is the oxepane ring stable under basic conditions?

Yes, the oxepane ring is generally very stable under basic conditions. Unlike epoxides, which can be opened by strong bases/nucleophiles due to significant ring strain, the lower ring strain of oxepane makes it resistant to base-mediated cleavage.[7] Standard basic conditions used in synthesis, such as hydrolysis of esters with NaOH or KOH, deprotonations with alkoxides, or reactions involving amines, are typically well-tolerated by the oxepane moiety.

Basic_Conditions_Stability Oxepane Oxepane-containing Compound Product Product (Oxepane ring intact) Oxepane->Product Typical Basic Reaction Conditions No_Reaction No Reaction Oxepane->No_Reaction Ring Opening Base Base (e.g., NaOH, Et3N)

Caption: Stability of the oxepane ring under basic conditions.

Section 3: Experimental Protocol: Forced Degradation Study

To proactively assess the stability of a novel oxepane-containing drug substance, a forced degradation study is essential.[8] This helps to identify potential degradation pathways and establish the intrinsic stability of the molecule.[8][9]

Objective: To determine the stability of an oxepane-containing compound under hydrolytic stress conditions (acidic and basic).

Materials:

  • Oxepane-containing compound

  • 0.1 M Hydrochloric Acid (HCl)[9]

  • 0.1 M Sodium Hydroxide (NaOH)[9]

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

Protocol: Hydrolytic Stability Testing

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In a vial, mix a portion of the stock solution with 0.1 M HCl. The final concentration of the organic co-solvent should be low to ensure aqueous conditions.

    • Store the vial at a controlled temperature (e.g., 60 °C).[8]

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • In a separate vial, mix a portion of the stock solution with 0.1 M NaOH.

    • Follow the same procedure as for acidic degradation, but neutralize the aliquots with 0.1 M HCl.

  • Neutral Hydrolysis:

    • In a third vial, mix a portion of the stock solution with water.

    • Follow the same heating and sampling procedure. No neutralization is required.

  • Analysis:

    • Analyze all samples, including a non-stressed control sample (time 0), by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify any new peaks (degradants) and quantify the loss of the parent compound over time.

Interpreting the Results:

  • Significant degradation under acidic conditions with little to no degradation under basic or neutral conditions confirms the acid-lability of the oxepane ring.

  • The appearance of new, more polar peaks is consistent with the formation of ring-opened diol products.

  • If no degradation is observed, consider using more forceful conditions (e.g., higher acid/base concentration or higher temperature), but be aware that overly harsh conditions may not be relevant to real-world stability.[10]

This guide is intended to provide a foundation for understanding and managing the stability of the oxepane ring in a research and development setting. For project-specific questions, always consult the relevant literature and consider empirical stability testing.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • S.Univ-dschang. (2026). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. S.Univ-dschang. Available at: [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-13. Available at: [Link]

  • Carreira, E. M., & Bur, S. K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(17), 2964-2977. Available at: [Link]

  • Himo, F., & Eriksson, L. A. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society, 123(23), 5493-5500. Available at: [Link]

  • Patel, Y. P., et al. (2010). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 36-45. Available at: [Link]

  • Taylor, R. J. K., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 13147-13233. Available at: [Link]

  • ManTech Publications. (2025). Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices.
  • Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic & Biomolecular Chemistry, 22(20), 4056-4081. Available at: [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. Available at: [Link]

  • Penczek, S., et al. (1981). Elementary reactions in the cationic polymerization of oxepane. Comparison with the polymerization of tetrahydromfuran. Makromolekulare Chemie, Rapid Communications, 2(8), 549-554. Available at: [Link]

  • National Institutes of Health. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. MDPI. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Ardrey, R. E. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA International Journal for Chemistry, 24(12), 430-435.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of Oxepane-4-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxepane-4-carboxylic acid. This guide is designed to provide in-depth technical assistance and field-pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxepane-4-carboxylic acid. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the challenges associated with the steric hindrance of this unique molecule. Oxepane-4-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis, often used in the creation of complex bioactive compounds.[1] However, its conformationally flexible seven-membered ring and the equatorial preference of the carboxylic acid group can present significant steric challenges in common synthetic transformations.

This resource will provide a comprehensive overview of these challenges and offer practical, evidence-based solutions to overcome them, ensuring the success of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular problem for Oxepane-4-carboxylic acid?

A: Steric hindrance is the obstruction of a chemical reaction due to the spatial arrangement of atoms in a molecule.[2][3] In essence, bulky groups near the reaction site can physically block the approach of reagents.[2][3][4] For Oxepane-4-carboxylic acid, the seven-membered oxepane ring is not planar and exists in a dynamic equilibrium of twist-chair and boat-chair conformations. The carboxylic acid at the C4 position can occupy either an axial or equatorial position, with the equatorial position being more stable. This places the carboxylic acid group in close proximity to the hydrogen atoms on the oxepane ring, creating a sterically congested environment around the carboxyl group. This congestion can hinder the approach of nucleophiles, such as alcohols or amines, making standard esterification and amidation reactions challenging.

Q2: I'm seeing low yields in my esterification of Oxepane-4-carboxylic acid using a standard Fischer esterification. What's going wrong?

A: The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is an equilibrium-driven process.[5] The steric hindrance around the carboxyl group of Oxepane-4-carboxylic acid slows down the rate of the forward reaction (ester formation). To favor product formation, Le Chatelier's principle must be exploited by either using a large excess of the alcohol or by removing water as it is formed.[5] For sterically hindered substrates, simply increasing the amount of alcohol may not be sufficient to achieve a good yield. The use of a Dean-Stark apparatus to azeotropically remove water is a highly effective strategy to drive the equilibrium towards the ester product.[5]

Q3: Are there alternative methods to form esters if Fischer esterification fails?

A: Absolutely. When steric hindrance is a significant barrier, it's often necessary to use activating agents to make the carboxylic acid more reactive. One highly effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] This method is particularly useful for synthesizing esters from sterically demanding carboxylic acids and alcohols, often providing high yields where other methods fail.[6]

Q4: Amide bond formation with Oxepane-4-carboxylic acid is proving difficult. What strategies can I employ?

A: Similar to esterification, direct amidation of a sterically hindered carboxylic acid can be challenging. The use of coupling reagents is the most common and effective strategy. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can facilitate amide bond formation even with electron-deficient amines or sterically hindered substrates.[7] For particularly challenging cases, converting the carboxylic acid to a more reactive acyl fluoride in situ can be a powerful approach.[8]

Troubleshooting Guides

Issue 1: Low Yields in Esterification Reactions
Symptoms:
  • Incomplete conversion of Oxepane-4-carboxylic acid to the desired ester.

  • Formation of side products.

  • Slow reaction rates.

Root Cause Analysis:

The primary cause is the steric hindrance around the carboxylic acid group, which impedes the nucleophilic attack of the alcohol. In equilibrium-driven reactions like the Fischer esterification, this leads to an unfavorable equilibrium position.

Logical Troubleshooting Workflow

G start Low Esterification Yield fischer Using Fischer Esterification? start->fischer drive_equilibrium Action: Drive Equilibrium - Use large excess of alcohol - Remove water (Dean-Stark) fischer->drive_equilibrium Yes other_method Consider other methods fischer->other_method No still_low Yield Still Low? drive_equilibrium->still_low activating_agent Action: Use Activating Agent (e.g., Steglich Esterification) still_low->activating_agent Yes success Successful Esterification still_low->success No activating_agent->success other_method->activating_agent

Caption: Troubleshooting workflow for low esterification yields.

Recommended Solutions & Protocols

Solution A: Driving the Fischer Esterification Equilibrium

  • Rationale: To overcome the unfavorable equilibrium, the reaction must be pushed towards the product side according to Le Chatelier's principle.[5]

  • Protocol:

    • Combine Oxepane-4-carboxylic acid (1 equivalent) with a large excess of the desired alcohol (10-20 equivalents).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Set up the reaction with a Dean-Stark apparatus in a suitable solvent (e.g., toluene) that forms an azeotrope with water.

    • Heat the reaction to reflux and monitor the collection of water in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

    • Work up the reaction by neutralizing the acid, washing with brine, drying the organic layer, and purifying the ester by column chromatography or distillation.

Solution B: Steglich Esterification for Highly Hindered Substrates

  • Rationale: This method activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate with DCC, which is then readily attacked by the alcohol. DMAP acts as a catalyst for this process.[6]

  • Protocol:

    • Dissolve Oxepane-4-carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and purify the ester by column chromatography.

Issue 2: Failed or Low-Yield Amide Bond Formation
Symptoms:
  • Recovery of unreacted starting materials (Oxepane-4-carboxylic acid and amine).

  • Formation of byproducts from the decomposition of coupling reagents.

  • Very slow or no reaction progress.

Root Cause Analysis:

The combination of a sterically hindered carboxylic acid and potentially a sterically hindered or electronically deactivated amine makes direct coupling inefficient. The nucleophilicity of the amine may not be sufficient to attack the hindered carboxyl group without prior activation.

Logical Troubleshooting Workflow

G start Low Amidation Yield coupling_reagent Using Coupling Reagent? start->coupling_reagent optimize_conditions Action: Optimize Conditions - Add HOBt/HOAt - Increase temperature - Change solvent coupling_reagent->optimize_conditions Yes other_method Consider other methods coupling_reagent->other_method No still_low Yield Still Low? optimize_conditions->still_low acyl_halide Action: Form Acyl Halide Intermediate (e.g., with SOCl2 or Oxalyl Chloride) still_low->acyl_halide Yes success Successful Amidation still_low->success No acyl_halide->success other_method->optimize_conditions

Caption: Troubleshooting workflow for low amidation yields.

Recommended Solutions & Protocols

Solution A: Standard Carbodiimide-Mediated Amide Coupling

  • Rationale: Carbodiimide reagents like EDC activate the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. Additives like HOBt or HOAt can suppress side reactions and improve efficiency.

  • Protocol:

    • Dissolve Oxepane-4-carboxylic acid (1 equivalent), the amine (1.1 equivalents), and HOBt or HOAt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Add EDC hydrochloride (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with an organic solvent and wash with aqueous acid, base, and brine.

    • Dry the organic layer and purify the amide by column chromatography or recrystallization.

Solution B: Acyl Halide Formation for Unreactive Amines

  • Rationale: Converting the carboxylic acid to a highly reactive acyl chloride or fluoride intermediate can overcome the low reactivity of both the acid and the amine.[8]

  • Protocol (Acyl Chloride):

    • Caution: This reaction should be performed in a well-ventilated fume hood.

    • Suspend or dissolve Oxepane-4-carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure.

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent.

    • Add this solution dropwise to a solution of the amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2-3 equivalents) in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify the resulting amide.

Data Summary

The choice of reagent and reaction conditions can significantly impact the yield of reactions with sterically hindered substrates. Below is a comparative table of common methods for esterification and amidation.

Table 1: Comparison of Methods for Esterification of Oxepane-4-carboxylic acid

MethodReagentsTypical Yield (Sterically Hindered)AdvantagesDisadvantages
Fischer EsterificationAlcohol, Acid CatalystLow to ModerateSimple, inexpensive reagents.Equilibrium-limited, requires harsh conditions.
Steglich EsterificationAlcohol, DCC, DMAPHighMild conditions, high yields for hindered substrates.[6]Formation of DCU byproduct can complicate purification.
Acyl Chloride FormationSOCl₂ or (COCl)₂, then AlcoholHighHighly reactive intermediate, drives reaction to completion.Harsh reagents, may not be suitable for sensitive substrates.

Table 2: Comparison of Methods for Amidation of Oxepane-4-carboxylic acid

MethodReagentsTypical Yield (Sterically Hindered)AdvantagesDisadvantages
Direct Thermal AmidationAmine, HeatVery LowNo additional reagents.Requires very high temperatures, often leads to decomposition.
Carbodiimide CouplingAmine, EDC, HOBt/HOAtModerate to HighMild conditions, good functional group tolerance.Can be expensive, potential for side reactions.
Acyl Fluoride FormationDAST or Deoxo-Fluor, then AmineHighHighly effective for hindered and electron-deficient substrates.[8]Reagents are moisture-sensitive and require careful handling.

References

  • Bode, J. W., & Schäfer, G. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 269-273. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MySkinRecipes. Oxepane-4-carboxylic acid. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?[Link]

  • Reddy, R. P. (2024, August 7). Steric Hindrance | Esterification | Chemistry [Video]. YouTube. [Link]

  • Valle, G. D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

Sources

Optimization

Improving yield and purity in Oxepane-4-carboxylic acid synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Oxepane-4-carboxylic acid. This guide is designed to provide expert insights and pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Oxepane-4-carboxylic acid. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and purification of this valuable heterocyclic building block.[1] We will explore the causality behind experimental choices to help you improve yield, enhance purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining the oxepane core structure?

The construction of the seven-membered oxepane ring presents unique challenges due to unfavorable entropic and enthalpic barriers.[2] Several core strategies have been developed, each with distinct advantages and disadvantages. The most common approaches include:

  • Ring-Closing Metathesis (RCM): This powerful method involves the cyclization of a diene precursor using a ruthenium or molybdenum catalyst to form an oxepine, which is then reduced to the saturated oxepane ring.[3] It offers good functional group tolerance.

  • Ring Expansion: A prevalent strategy involves expanding a more readily available six-membered ring, such as a functionalized tetrahydropyran or a cyclopropanated glycal.[3][4] This can be achieved through rearrangements or the ring-opening of fused epoxides.

  • Intramolecular Cyclization: This involves the cyclization of a linear precursor, such as a diol or halo-alcohol. For example, the cyclodehydration of hexane-1,6-diol can yield oxepane.[5] Success often depends on achieving high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

  • Lewis Acid-Mediated Cyclizations: Tandem oxacyclizations of precursors like bis-epoxides can be promoted by Lewis acids to form the oxepane skeleton.[3]

The choice of strategy often depends on the available starting materials, required stereochemistry, and scalability of the reaction.

Diagram: Major Synthetic Pathways to Oxepane Scaffolds

synthetic_pathways cluster_A Acyclic Precursors cluster_B Cyclic Precursors cluster_C Key Intermediates Acyclic_Diene Acyclic Diene Oxepine Oxepine Intermediate Acyclic_Diene->Oxepine RCM Acyclic_Diol Acyclic 1,6-Diol Oxepane_Precursor Functionalized Oxepane Acyclic_Diol->Oxepane_Precursor Intramolecular Cyclization THP_Derivative Tetrahydropyran Derivative THP_Derivative->Oxepane_Precursor Ring Expansion Oxepine->Oxepane_Precursor Reduction/ Hydroboration Final_Product Oxepane-4-carboxylic acid Oxepane_Precursor->Final_Product Oxidation

Caption: Overview of common synthetic routes to Oxepane-4-carboxylic acid.

Q2: What are the key stability concerns for Oxepane-4-carboxylic acid during synthesis and storage?

While the oxepane ring is more stable than smaller, strained ethers like oxetanes, certain conditions can promote unwanted side reactions. A key concern, particularly for carboxylic acids of strained rings, is the potential for intramolecular isomerization into lactones, especially upon heating.[6] Although oxepane is less strained, this possibility should not be dismissed, particularly during purification steps like distillation or prolonged heating. Therefore, it is advisable to use milder conditions and avoid excessive heat when handling the final product.

Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most common frustrations in synthesis. The following sections address specific scenarios.

Q1: My overall yield is poor, and I'm not sure why. Where should I start troubleshooting?

A low yield can stem from three primary issues: incomplete conversion, formation of side-products, or degradation of the desired product. A systematic approach is crucial for diagnosis.

Troubleshooting Workflow: Diagnosing Low Yield

low_yield_troubleshooting cluster_results Potential Observations & Next Steps Start Low Yield Observed TLC_Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Start->TLC_Analysis Starting_Material Significant Starting Material Remains TLC_Analysis->Starting_Material Side_Products Multiple Side-Products Detected TLC_Analysis->Side_Products Streaking Baseline Streaking / No Clear Spots (Degradation) TLC_Analysis->Streaking Action_SM Action: • Increase reaction time/temp • Add more reagent/catalyst • Check reagent purity Starting_Material->Action_SM Action_SP Action: • Lower reaction temperature • Use a more selective reagent • Check for atmospheric leaks (air/moisture) Side_Products->Action_SP Action_D Action: • Use milder reaction conditions • Ensure inert atmosphere • Modify workup to be less harsh Streaking->Action_D

Caption: A systematic workflow for troubleshooting low synthetic yields.

Table 1: Key Parameters for Optimizing Oxepane Synthesis
ParameterCommon IssueRecommended Action & Rationale
Temperature Too low: Incomplete reaction. Too high: Side-product formation or decomposition.Systematically screen temperatures (e.g., 0 °C, RT, 50 °C). The goal is to find the lowest temperature that provides a reasonable reaction rate to maximize selectivity.
Reaction Time Too short: Incomplete conversion. Too long: Increased side products or degradation.Monitor the reaction progress using TLC or LC-MS at set intervals (e.g., 1h, 4h, 12h, 24h) to determine the point of maximum product formation before side reactions dominate.
Catalyst Loading Too low: Slow or stalled reaction. Too high: Can catalyze side reactions or complicate purification.Titrate catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). For many reactions, like RCM, higher catalyst loading does not always equate to higher yield and can be wasteful.
Solvent Choice Poor solubility of reagents; participation in side reactions.Ensure all reagents are fully dissolved. Use anhydrous, high-purity solvents, as trace water or other impurities can quench reagents or initiate side reactions.
Reagent Purity Impurities in starting materials can inhibit catalysts or act as competing substrates.Purify starting materials before use, especially for sensitive reactions. Ensure reagents like organometallics or hydrides have been recently titrated or purchased.
Q2: The oxidation of 4-hydroxymethyloxepane to the carboxylic acid is inefficient. How can I improve it?

Oxidizing a primary alcohol to a carboxylic acid without side reactions is a common challenge. The choice of oxidant is critical.

  • Problem: Using strong, non-selective oxidants like potassium permanganate under harsh conditions can lead to cleavage of the ether ring or other undesired side reactions.

  • Solution: A two-step oxidation or the use of milder, selective reagents is often more effective. Pyridinium dichromate (PDC) is a known reagent for oxidizing primary alcohols to carboxylic acids in complex molecules.[3]

Protocol: Two-Step Oxidation of 4-Hydroxymethyloxepane

This protocol first oxidizes the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. This controlled approach often improves yields and purity.

Step 1: Oxidation to 4-Formyloxepane (e.g., using PCC or Dess-Martin Periodinane)

  • Dissolve 4-hydroxymethyloxepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridinium chlorochromate (PCC) (approx. 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 2: Oxidation to Oxepane-4-carboxylic Acid (Pinnick Oxidation)

  • Dissolve the crude 4-formyloxepane from Step 1 in tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger, approx. 4-5 eq).

  • Slowly add a solution of sodium chlorite (NaClO₂) (approx. 3 eq) in water, keeping the temperature below 25 °C.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Once complete, quench the reaction with a solution of sodium sulfite.

  • Acidify the aqueous layer to a low pH (pH ~2) with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

Troubleshooting Guide: Purity Issues

Achieving high purity is as important as achieving high yield, especially for pharmaceutical applications.

Q1: My final product is contaminated with unreacted starting material. How can I improve the purification?

For carboxylic acids, a simple and highly effective method is acid-base extraction. This technique leverages the change in solubility of the carboxylic acid upon protonation and deprotonation.

Protocol: Purification via Acid-Base Extraction
  • Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel and extract with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt, while neutral organic impurities (like residual alcohol or aldehyde) remain in the organic layer.

  • Separate the layers. Repeat the extraction of the organic layer 1-2 more times to ensure complete recovery.

  • Combine the aqueous layers in a clean flask and cool in an ice bath.

  • Slowly acidify the aqueous solution with a strong acid (e.g., 1 M or 2 M HCl) until the pH is well below the pKa of the acid (typically pH 1-2). The protonated carboxylic acid will precipitate out or become soluble in an organic solvent.

  • Extract the purified carboxylic acid back into an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[7]

Diagram: Purification Workflow

purification_workflow Start Crude Product (in Ethyl Acetate) Extract_Base Extract with 1M NaOH (aq) Start->Extract_Base Separate_Layers Separate Layers Extract_Base->Separate_Layers Organic_Layer Organic Layer (Contains Neutral Impurities) Separate_Layers->Organic_Layer Discard or Check Aqueous_Layer Aqueous Layer (Contains Sodium Oxepane-4-carboxylate) Separate_Layers->Aqueous_Layer Acidify Cool and Acidify Aqueous Layer with HCl Aqueous_Layer->Acidify Extract_Organic Extract with Ethyl Acetate Acidify->Extract_Organic Final_Product Combine Organic Layers, Dry, and Evaporate Extract_Organic->Final_Product Pure_Product Pure Oxepane-4-carboxylic acid Final_Product->Pure_Product

Caption: Step-by-step workflow for purifying carboxylic acids.

Q2: I'm observing persistent impurities even after extraction. What are they and how can I remove them?

If impurities persist, they may be acidic in nature or have resulted from side reactions.

Table 2: Common Impurities and Mitigation Strategies
ImpurityLikely SourceMitigation & Removal Strategy
Unreacted 1,6-diol Incomplete cyclization reaction.Drive the reaction to completion (see Table 1). Remove via acid-base extraction (remains in organic layer).
Ring-opened byproducts Harsh acidic or basic conditions during reaction or workup.Use milder reagents and ensure the workup is performed at low temperatures. Purification may require column chromatography.
Over-oxidation products Use of an overly strong or non-selective oxidizing agent.Switch to a more controlled oxidation method (e.g., Pinnick oxidation). Difficult to separate; prevention is key.
Solvent adducts/dimers Intermolecular reactions, especially if reaction conditions are too concentrated.Run the reaction under higher dilution. Purification may require recrystallization or chromatography.

If standard extraction and recrystallization fail, column chromatography on silica gel is the next step. Carboxylic acids can "streak" on silica; this can often be suppressed by adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase.

References

  • Pote, A. R., Weierbach, S. M., & Peczuh, M. W. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]

  • S.Univ-dschang. (2026). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. S.Univ-dschang. [Link]

  • Royal Society of Chemistry. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]

  • Peczuh, M. W., & Snyder, N. L. (1997). Formation of Seven-Membered Oxacycles through Ring Expansion of Cyclopropanated Carbohydrates. The Journal of Organic Chemistry. [Link]

  • MySkinRecipes. (n.d.). Oxepane-4-carboxylic acid. MySkinRecipes. [Link]

  • Stepanov, A. A., et al. (2020). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Omega. [Link]

  • ResearchGate. (2020). Synthesis of Oxepanes and Oxepines. Request PDF. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. IJPR Journal. [Link]

  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

Sources

Troubleshooting

Troubleshooting unexpected isomerization of oxepane derivatives

A Guide to Understanding and Troubleshooting Unexpected Isomerization Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with oxepane derivatives. As...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Unexpected Isomerization

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with oxepane derivatives. As a Senior Application Scientist, I've compiled this guide to address common challenges and unexpected outcomes you may encounter during your experiments, with a particular focus on the isomerization of the oxepane ring. This resource is designed to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My oxepane derivative seems to be rearranging into a smaller ring. What is the likely product and mechanism?

It is not uncommon for seven-membered rings like oxepanes to undergo rearrangement to form more stable five- or six-membered rings. The most probable isomerization product is a substituted tetrahydrofuran (THF) or tetrahydropyran (THP) derivative.

This transformation is often catalyzed by Lewis acids.[1][2] The mechanism typically involves the coordination of the Lewis acid to the oxygen atom of the oxepane ring, which activates the ring towards nucleophilic attack or rearrangement. This can lead to a ring contraction process, yielding a thermodynamically more stable five-membered THF ring or a six-membered THP ring. The specific outcome can be influenced by the substitution pattern on the oxepane ring and the nature of the Lewis acid used.[3]

Q2: I've observed the formation of an unexpected isomer during storage at room temperature. Is this common for oxepanes?

While oxepanes are generally more stable than smaller cyclic ethers like oxiranes and oxetanes due to lower ring strain, they can still be susceptible to isomerization over time, especially if certain functional groups are present.[4] For instance, analogous to oxetane-carboxylic acids which can isomerize to lactones upon storage, oxepane derivatives with suitably positioned internal nucleophiles or acidic protons may undergo slow rearrangement.[5]

The stability of the oxepane ring is significantly influenced by its substitution pattern. For example, in the closely related oxetane series, 3,3-disubstituted derivatives exhibit enhanced stability due to steric hindrance, which protects the ether oxygen from nucleophilic attack.[3] A similar trend can be anticipated for oxepanes.

Q3: Can basic conditions induce isomerization of my oxepane-containing compound?

While less common than acid-catalyzed rearrangements, base-catalyzed isomerization is also possible, particularly if the oxepane derivative has acidic protons alpha to the ether oxygen or other activating functional groups. The use of strong bases could potentially lead to ring-opening or rearrangement pathways. For instance, the use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to cause unexpected rearrangements in related heterocyclic systems.[6]

Q4: Are there specific functional groups that make my oxepane derivative more prone to isomerization?

Yes, the presence of certain functional groups can increase the likelihood of isomerization. These include:

  • Internal Nucleophiles: Groups such as hydroxyl (-OH) or amino (-NH2) on the side chains can act as internal nucleophiles, leading to intramolecular ring-opening and rearrangement, especially under acidic conditions.[3]

  • Electron-Donating Groups at C2: Similar to oxetanes, electron-donating groups at the C2 position can destabilize the oxepane ring and make it more susceptible to cleavage and rearrangement.[3]

  • Proximity to Carbonyl Groups or Other Electron-Withdrawing Groups: These can influence the electronic properties of the ring and potentially facilitate isomerization through various mechanisms.

Troubleshooting Guide: Unexpected Isomerization

This section provides a structured approach to identifying and resolving issues related to the unexpected isomerization of oxepane derivatives.

Issue 1: An unknown isomer is detected by TLC/LC-MS after an acid-catalyzed reaction.
Potential Cause Troubleshooting Steps & Explanation
Harsh Acidic Conditions 1. Switch to a Milder Lewis Acid: Strong Lewis acids like BF₃·OEt₂ are known to promote ring expansion and rearrangement.[1] Consider using milder Lewis acids such as ZnCl₂ or Sc(OTf)₃ to minimize side reactions.2. Reduce Catalyst Loading: Use the minimum effective catalytic amount to reduce the probability of side reactions.3. Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the undesired isomerization pathway.
Ring Contraction 1. Characterize the Isomer: Use 2D NMR techniques (COSY, HSQC) to determine the connectivity of the new product.[5] Ring contraction to a tetrahydrofuran derivative is a common outcome.[3]2. Re-evaluate Synthetic Strategy: If ring contraction is persistent, consider a different synthetic route that avoids strongly acidic conditions for the final steps.
Issue 2: Gradual formation of an impurity is observed during workup or storage.
Potential Cause Troubleshooting Steps & Explanation
Trace Acid Contamination 1. Neutralize Thoroughly: During aqueous workup, ensure complete neutralization of any acidic reagents. A final wash with a mild base solution (e.g., saturated NaHCO₃) can be beneficial.2. Use Acid Scavengers: For non-aqueous reactions, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any adventitious acid.
Thermal Instability 1. Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures. Avoid prolonged heating.[7]2. Store Appropriately: Store purified compounds at low temperatures (e.g., in a refrigerator or freezer) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[8][9]
Photochemical Rearrangement 1. Protect from Light: Store samples in amber vials or wrap containers in aluminum foil to prevent light-induced isomerization.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Acid-Catalyzed Isomerization
  • Reaction Setup: To a solution of the oxepane derivative in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF) at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere, add the Lewis acid dropwise.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction at low temperature by adding a saturated aqueous solution of a mild base (e.g., NaHCO₃ or Rochelle's salt).

  • Workup: Allow the mixture to warm to room temperature and perform a standard aqueous workup. Ensure the final organic extract is neutral.

  • Purification: Purify the product using column chromatography on silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% v/v in the eluent) to neutralize any acidic sites on the silica.

Protocol 2: Analytical Characterization of Isomers
  • Initial Assessment: Use ¹H and ¹³C NMR to get an initial overview of the structures present in the mixture.[12]

  • Connectivity Analysis: Employ 2D NMR techniques to establish the connectivity of the unexpected isomer.[5]

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for determining the ring size and substitution pattern.

  • Mass Analysis: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula of the isomer. LC-MS/MS can be used to separate and identify isomers, especially when coupled with appropriate chromatography columns (e.g., chiral columns for stereoisomers).[14][15]

Visualization of Isomerization Pathways

Acid-Catalyzed Ring Contraction

G Oxepane Oxepane Derivative Activated_Complex Activated Oxonium Ion Oxepane->Activated_Complex + Lewis Acid (e.g., BF3·OEt2) Rearrangement Ring Contraction (Carbocation Rearrangement) Activated_Complex->Rearrangement THF_Product Tetrahydrofuran Derivative Rearrangement->THF_Product

Caption: Proposed mechanism for Lewis acid-catalyzed ring contraction of an oxepane.

Troubleshooting Workflow

G Start Unexpected Isomer Detected Analysis Characterize Isomer (NMR, MS) Start->Analysis Identify_Cause Identify Potential Cause Analysis->Identify_Cause Acid Acid-Catalyzed? Identify_Cause->Acid Thermal Thermal/Storage? Acid->Thermal No Optimize_Acid Optimize Acidic Conditions (Milder Acid, Lower Temp) Acid->Optimize_Acid Yes Other Other (Base, Photo)? Thermal->Other No Optimize_Storage Improve Storage/Workup (Low Temp, Inert Atm., Neutral pH) Thermal->Optimize_Storage Yes Optimize_Other Modify Reaction Conditions (Protect from Light, Milder Base) Other->Optimize_Other Resolved Isomerization Minimized Optimize_Acid->Resolved Optimize_Storage->Resolved Optimize_Other->Resolved

Caption: Decision tree for troubleshooting unexpected oxepane isomerization.

References

  • Influence of the O and S atoms on the oxepane and thiepane TC... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022). ACS Omega, 7(16), 14165-14180. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv. [Link]

  • Synthesis of Oxepanes and Oxepines. (2019). Request PDF. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry, 258, 115581. [Link]

  • Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. (2022). The Journal of Organic Chemistry, 87(9), 5899-5910. [Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction. (2010). Molecules, 15(7), 4936-4966. [Link]

  • Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. (2026). S.Univ-dschang. [Link]

  • Anionic photochemical rearrangement of 3-hydroxypyran-4-ones bearing oxazol-2-one fragment. (2022). Organic & Biomolecular Chemistry, 20(29), 5724-5733. [Link]

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  • A safety method for an ether storage. : r/chemistry. (2018). Reddit. [Link]

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Optimization

Technical Support Center: Managing Ring Strain in Oxepane-Containing Molecules

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxepane-containing molecules. The seven-membered oxepane ring is a key structural motif in numerous bio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxepane-containing molecules. The seven-membered oxepane ring is a key structural motif in numerous biologically active natural products.[1][2] However, its synthesis and manipulation are often challenging due to inherent ring strain.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) - Understanding Oxepane Ring Strain

This section addresses fundamental concepts regarding the stability and reactivity of the oxepane ring system.

Q1: What exactly is "ring strain" in the context of oxepane?

A1: Ring strain is a form of instability that arises when the bond angles and conformations within a cyclic molecule deviate from their ideal, low-energy states.[3] For an sp³-hybridized carbon, the ideal bond angle is approximately 109.5°. In the seven-membered oxepane ring, the strain is a combination of:

  • Angle Strain (Baeyer Strain): Deviation of the internal C-C-C and C-O-C bond angles from the ideal tetrahedral angle.[3] While less severe than in small rings like cyclopropane, it is still a significant contributor.[3][4]

  • Torsional Strain (Pitzer Strain): This occurs due to eclipsing interactions between hydrogen atoms on adjacent carbons as the ring puckers to relieve angle strain.

  • Transannular Strain (Prelog Strain): Non-bonding steric interactions between atoms across the ring. In the flexible conformations of oxepane, atoms on opposite sides of the ring can come into close proximity, causing repulsion.

Unlike smaller cyclic ethers, oxepane's larger size reduces severe angle strain, making it more stable and less prone to ring-opening than oxirane or oxetane under mild conditions.[5] However, it is more strained than the highly stable six-membered tetrahydropyran (THP) ring.

Q2: How does oxepane's ring strain compare to other common cyclic ethers?

A2: The ring strain energy (RSE) provides a quantitative measure of this instability. Oxepane occupies a middle ground in terms of strain.

Table 1: Comparative Ring Strain Energies of Cyclic Ethers

Compound Ring Size Ring Strain Energy (kcal/mol) Relative Stability
Oxirane (Epoxide) 3 ~27.3[6] High Strain, Highly Reactive
Oxetane 4 ~25.5[5][6] High Strain, Reactive
Tetrahydrofuran (THF) 5 ~5.6[5] Low Strain, Stable
Tetrahydropyran (THP) 6 ~1.5 (often considered strain-free) Very Low Strain, Very Stable

| Oxepane | 7 | ~5.2 [7] | Moderate Strain |

Data compiled from various computational and experimental sources.[5][6][7]

This moderate strain makes oxepane stable enough for inclusion in molecular scaffolds but reactive enough that its formation can be challenging and it can be susceptible to undesired ring-opening.

Q3: How does ring strain affect the reactivity of an oxepane ring?

A3: The stored potential energy from ring strain provides a thermodynamic driving force for reactions that open the ring. Key reactivities include:

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the ether oxygen is protonated, creating a good leaving group. This significantly weakens the C-O bonds, making the ring highly susceptible to attack by nucleophiles, leading to a linear, functionalized seven-carbon chain.

  • Electrophilic Attack: The lone pairs on the oxygen atom make it a nucleophilic center that can react with strong electrophiles, initiating ring-opening or addition reactions.

  • Polymerization: Catalyzed by acids (Lewis or Brønsted), oxepane can undergo ring-opening polymerization to form polyoxepane.

Understanding these reactivities is crucial for choosing appropriate reagents and conditions during synthesis and purification to avoid unintended degradation of the oxepane core.

Section 2: Troubleshooting Guide for Oxepane Synthesis

This section tackles specific problems encountered during the synthesis of oxepane-containing molecules.

Q4: My intramolecular cyclization to form an oxepane ring is failing or giving low yields. What are the common causes and solutions?

A4: Forming a seven-membered ring is entropically disfavored. The two ends of the linear precursor must come into close proximity for the reaction to occur, which is a low-probability event. Several factors can lead to failure:

  • Causality 1: Unfavorable Precursor Conformation. The linear precursor may adopt conformations where the reactive termini are far apart.

    • Solution: Introduce conformational constraints. Incorporating a cis-double bond or other rigid elements into the acyclic precursor can pre-organize it into a shape that favors cyclization, reducing the entropic penalty. This is a common strategy in the synthesis of oxepane-containing natural products.[1]

  • Causality 2: Competing Intermolecular Reactions. If the cyclization is slow, the reactive ends of two different molecules can react, leading to dimerization or polymerization.

    • Solution: Employ high-dilution conditions. Running the reaction at very low concentrations (e.g., 0.001 M to 0.01 M) dramatically favors the intramolecular pathway over the intermolecular one. This is often achieved by adding the substrate slowly via a syringe pump to a large volume of solvent.

  • Causality 3: Incorrect Reaction Choice for the Substrate. Not all cyclization methods are suitable for all precursors.

    • Solution: Choose a robust and appropriate cyclization strategy. The diagram below outlines a decision-making process for selecting a suitable method.

G cluster_start Problem: Low Yield in Oxepane Cyclization cluster_strategy Select Cyclization Strategy start Analyze Acyclic Precursor decision1 Precursor has two terminal alkenes? start->decision1 rcm Ring-Closing Metathesis (RCM) decision1->rcm  Yes decision2 Precursor is a hydroxy-halide or hydroxy-tosylate? decision1->decision2  No williamson Intramolecular Williamson Ether Synthesis decision2->williamson  Yes decision3 Precursor is a cyclohexanone derivative? decision2->decision3  No bv Baeyer-Villiger Oxidation decision3->bv  Yes other Consider other methods: - Epoxide ring-opening - Radical cyclization - Nicholas-Ferrier rearrangement decision3->other  No

Caption: Decision workflow for selecting an oxepane synthesis strategy.

Q5: I'm attempting a Ring-Closing Metathesis (RCM) to form an oxepine (which I plan to reduce to an oxepane), but the reaction is sluggish. How can I troubleshoot this?

A5: RCM is a powerful tool for forming medium-sized rings.[1][8][9] Sluggishness often points to catalyst issues or unfavorable reaction equilibrium.

  • Causality 1: Catalyst Inhibition or Decomposition. Polar functional groups (like unprotected alcohols or amines) in the substrate can chelate to the metal center of the Grubbs or Schrock catalyst, inhibiting its activity. The catalyst may also decompose over time, especially at higher temperatures.

    • Troubleshooting Steps:

      • Protecting Groups: Ensure all potentially coordinating functional groups are protected.

      • Catalyst Choice: Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more robust and tolerant of functional groups.[10] For sterically hindered substrates, specialized catalysts may be required.[11]

      • Catalyst Loading: If decomposition is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or adding a second portion of the catalyst midway through the reaction can help.

  • Causality 2: Reversible Reaction Equilibrium. RCM is an equilibrium process.[12] The reaction is driven forward by the removal of a volatile byproduct, typically ethylene gas.[10][12] If ethylene is not efficiently removed, the reverse reaction can slow down the net formation of the product.

    • Troubleshooting Steps:

      • Inert Gas Sparge: Gently bubble a stream of argon or nitrogen through the reaction mixture to physically remove dissolved ethylene.[11]

      • Vacuum: For higher-boiling solvents, performing the reaction under a gentle vacuum can also effectively remove ethylene.

Q6: I am trying to synthesize an oxepane via an intramolecular Williamson ether synthesis, but I am only getting elimination products. Why is this happening?

A6: This is a classic problem when forming medium rings. The alkoxide nucleophile is also a strong base. The reaction pathway is a competition between intramolecular Sₙ2 (cyclization to form the ether) and E2 (elimination to form an alkene).

  • Causality: For seven-membered ring formation, the transition state for the Sₙ2 reaction can be sterically hindered and conformationally difficult to achieve. The hydrogens on the carbon adjacent to the leaving group (the β-hydrogens) are often more accessible, making the E2 pathway kinetically favorable, especially if the leaving group is on a secondary or tertiary carbon.[13][14][15]

    • Solutions:

      • Use a Softer, Less Hindered Base: Instead of strong, bulky bases like potassium tert-butoxide, consider milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The cesium effect, in particular, is known to favor intramolecular Sₙ2 reactions by acting as a template.

      • Optimize the Leaving Group: A primary halide or tosylate is best.[15] Avoid secondary and especially tertiary leaving groups, as they strongly favor elimination.[13][14]

      • Change the Reaction: If elimination persists, the Williamson ether synthesis may not be the right choice. Consider an alternative strategy like RCM or Baeyer-Villiger oxidation.[9]

Section 3: Key Experimental Protocols

This section provides step-by-step guidance for common synthetic transformations used to manage and create oxepane rings.

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)

This protocol outlines a general method for the formation of a seven-membered oxepine ring, a common precursor to saturated oxepanes.

  • Preparation:

    • Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

    • Add the diene substrate (1.0 equivalent) to the flask.

    • Dissolve the substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) to a final concentration of 0.001–0.01 M. High dilution is critical.[12]

  • Reaction Execution:

    • Begin vigorous stirring of the solution.

    • In a separate vial, weigh the Grubbs catalyst (e.g., Grubbs II, 5-10 mol%) under an inert atmosphere.

    • Add the catalyst to the reaction flask as a solid in one portion.

    • Gently heat the reaction mixture to reflux (typically 40 °C for DCM or 80-110 °C for toluene).

    • If desired, bubble a slow stream of argon through the solution via a needle to facilitate ethylene removal.[11]

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Baeyer-Villiger Oxidation of a Cyclohexanone to an Oxepane (Lactone)

The Baeyer-Villiger oxidation is an excellent method for ring expansion, converting a six-membered ketone into a seven-membered lactone (a cyclic ester), which can then be further modified.[9][16]

  • Preparation:

    • Dissolve the substituted cyclohexanone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) (2-3 equivalents), to the stirred solution. This is crucial to neutralize the carboxylic acid byproduct of the peroxyacid, which could otherwise catalyze ring-opening of the product.

    • In a separate container, dissolve the peroxyacid oxidant, typically meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA) (1.1–1.5 equivalents), in the same solvent.

    • Add the peroxyacid solution dropwise to the ketone solution over 15-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm slowly to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) and stir for 20 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting lactone by flash column chromatography or recrystallization.

References

  • S.Univ-dschang. (2026). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. Retrieved from [Link]

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  • Karle, A., et al. (2011). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. PNAS, 108(16), 6436-6441. Retrieved from [Link]

  • Gómez, D., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 1240-1301. Retrieved from [Link]

  • Gómez, D., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. Retrieved from [Link]

  • Sivabalan, R., et al. (2014). Computational screening of oxetane monomers for novel hydroxy terminated polyethers. Journal of Hazardous Materials, 276, 461-469. Retrieved from [Link]

  • Peczuh, M. W., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. ResearchGate. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]

  • Olasunkanmi, L. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(17), 14647-14660. Retrieved from [Link]

  • Peczuh, M. W., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. Retrieved from [Link]

  • Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • Wuest, W. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11985-12010. Retrieved from [Link]

  • Singh, V., et al. (2024). Baeyer-Villiger oxidation: a promising tool for the synthesis of natural products: a review. Organic & Biomolecular Chemistry, 22(1), 22-44. Retrieved from [Link]

  • Brainly.in. (2023). Limitations of williamson synthesis reaction. Retrieved from [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]

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  • Sun, Y., et al. (2022). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Organic Letters, 24(1), 23-28. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Oxepane-4-carboxylic Acid: A Bioisosteric Alternative to Cyclohexanecarboxylic Acid in Drug Design

A Senior Application Scientist's Guide to Physicochemical and Pharmacokinetic Modulation In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Physicochemical and Pharmacokinetic Modulation

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties, is a powerful tool in this endeavor. This guide provides an in-depth comparison of oxepane-4-carboxylic acid and its carbocyclic analogue, cyclohexanecarboxylic acid, exploring the rationale and experimental basis for utilizing the oxepane scaffold as a bioisostere to enhance drug-like properties.

The Rationale for Bioisosteric Replacement: Beyond the Cyclohexane Ring

The cyclohexyl moiety is a common scaffold in medicinal chemistry, valued for its conformational rigidity and lipophilic character.[1] However, this lipophilicity can also contribute to poor aqueous solubility and increased metabolic liability, primarily through oxidative metabolism by cytochrome P450 enzymes. The introduction of a heteroatom, such as oxygen, into the carbocyclic ring to form an oxepane offers a compelling strategy to mitigate these issues while preserving the overall three-dimensional shape of the molecule. The replacement of a methylene group (-CH2-) with an oxygen atom introduces polarity, which can lead to improved solubility and a different metabolic profile, potentially shifting metabolism away from CYP-mediated pathways.[2][3]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The introduction of an oxygen atom into the seven-membered ring of oxepane-4-carboxylic acid induces significant changes in its physicochemical properties compared to cyclohexanecarboxylic acid.

PropertyCyclohexanecarboxylic AcidOxepane-4-carboxylic AcidRationale for a Change
Molecular Formula C₇H₁₂O₂C₇H₁₂O₃Addition of an oxygen atom
Molecular Weight 128.17 g/mol 144.17 g/mol Increased mass due to the oxygen atom
logP (predicted) 1.960.5The polar oxygen atom reduces lipophilicity
pKa (predicted) ~4.9~4.7The electron-withdrawing effect of the ether oxygen can slightly increase acidity
Polar Surface Area (PSA) 37.3 Ų46.53 ŲThe ether oxygen contributes to the polar surface area
Aqueous Solubility LowExpected to be higherIncreased polarity and hydrogen bond accepting capability
Metabolic Stability Susceptible to oxidationPotentially more stable or different metabolic pathwaysThe heteroatom can block sites of metabolism or direct it to alternative pathways

Data for cyclohexanecarboxylic acid is experimentally derived where available. Data for oxepane-4-carboxylic acid is largely predicted and serves as a hypothesis for experimental validation.

dot graph TD { rankdir=LR; subgraph "Structural Comparison" A[Cyclohexanecarboxylic AcidC₇H₁₂O₂] -->|Bioisosteric Replacement(-CH₂- for -O-)| B[Oxepane-4-carboxylic AcidC₇H₁₂O₃]; end

} Figure 1: Conceptual workflow illustrating the bioisosteric replacement of cyclohexanecarboxylic acid with oxepane-4-carboxylic acid and the anticipated impact on key physicochemical properties.

Conformational Considerations: The Impact of the Heteroatom

Cyclohexane predominantly adopts a stable chair conformation, which minimizes both angle and torsional strain.[4][5][6][7] This conformational preference dictates the axial and equatorial positioning of substituents, which in turn influences their interaction with biological targets. The introduction of an oxygen atom in the oxepane ring alters the ring's conformational landscape. While still flexible, the C-O bond length and C-O-C bond angle differ from their C-C and C-C-C counterparts, leading to changes in the preferred ring pucker and the relative orientations of substituents.[8] This can have subtle but significant effects on how a molecule presents its pharmacophoric groups to a binding site.

Experimental Validation: Protocols for a Comparative Study

To empirically validate the theoretical advantages of oxepane-4-carboxylic acid as a bioisostere, a series of head-to-head experiments should be conducted.

Synthesis of Oxepane-4-carboxylic Acid

A plausible synthetic route to oxepane-4-carboxylic acid involves the hydrolysis of the corresponding nitrile, oxepane-4-carbonitrile.

Step 1: Synthesis of Oxepane-4-carbonitrile

A potential route to the nitrile intermediate could involve the reaction of a suitable dielectrophile with a cyanide source, or the modification of a pre-formed oxepane ring.

Step 2: Hydrolysis of Oxepane-4-carbonitrile to Oxepane-4-carboxylic Acid

The nitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions.[9]

  • Protocol:

    • Reflux oxepane-4-carbonitrile with an excess of aqueous hydrochloric acid (e.g., 6M) for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by recrystallization or column chromatography.

Determination of Physicochemical Properties

1. Lipophilicity (logP/logD) Determination

The octanol-water partition coefficient (logP) or distribution coefficient at a specific pH (logD) is a critical measure of a compound's lipophilicity.

  • Protocol (Shake-Flask Method):

    • Prepare a standard solution of the carboxylic acid in a suitable solvent.

    • Add a known volume of this solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the mixture vigorously for a set period to allow for partitioning.

    • Separate the octanol and aqueous layers by centrifugation.

    • Determine the concentration of the carboxylic acid in each layer using a suitable analytical method (e.g., HPLC-UV).

    • Calculate logD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10][11][12]

2. Acidity (pKa) Determination

The pKa value is crucial for understanding the ionization state of a molecule at physiological pH.

  • Protocol (Potentiometric Titration):

    • Dissolve a precise amount of the carboxylic acid in a known volume of water (or a water/co-solvent mixture if solubility is low).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).[9][13]

In Vitro ADME Profiling

Metabolic Stability Assessment

The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Protocol (Liver Microsomal Stability Assay):

    • Prepare a solution of the test compound in a suitable solvent.

    • Incubate the compound with pooled human liver microsomes in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.[14][15][16][17][18]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Experimental workflow for the synthesis and comparative evaluation of oxepane-4-carboxylic acid against cyclohexanecarboxylic acid.

Conclusion: A Valuable Tool for Drug Discovery

The replacement of a cyclohexane ring with an oxepane scaffold represents a strategic move in medicinal chemistry to fine-tune the properties of a lead compound. The introduction of the oxygen heteroatom is hypothesized to decrease lipophilicity, increase aqueous solubility, and alter the metabolic profile, potentially leading to improved bioavailability and a more favorable safety profile. While direct experimental comparisons are often specific to the molecular context, the foundational principles of bioisosterism and the wealth of data on analogous saturated heterocyclic systems provide a strong rationale for considering oxepane-4-carboxylic acid as a valuable building block in drug discovery programs. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and making data-driven decisions in the optimization of new chemical entities.

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Comparative

A Comparative Guide to Structure-Activity Relationships of Oxepane-4-Carboxylic Acid Analogs as Endocannabinoid Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the exploration of novel scaffolds that can be systematically modified to probe biological targets is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the exploration of novel scaffolds that can be systematically modified to probe biological targets is a cornerstone of drug discovery. The oxepane ring, a seven-membered heterocyclic ether, represents an intriguing and underexplored scaffold.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of oxepane-4-carboxylic acid analogs, with a particular focus on their potential as inhibitors of the endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. The primary endogenous cannabinoids (endocannabinoids), anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by FAAH and MAGL, respectively.[2] Inhibition of these enzymes presents a promising therapeutic strategy for a range of disorders by enhancing endocannabinoid signaling.[3][4] This guide will delve into the design rationale, synthetic strategies, and biological evaluation of oxepane-4-carboxylic acid analogs, comparing them to established classes of FAAH and MAGL inhibitors.

The Oxepane-4-Carboxylic Acid Scaffold: A Privileged Starting Point

The oxepane-4-carboxylic acid core offers several advantageous features for inhibitor design. The oxepane ring provides a three-dimensional structure that can effectively probe the binding pockets of enzymes. The carboxylic acid moiety serves as a key interaction point, potentially mimicking the endogenous substrate and forming crucial hydrogen bonds within the enzyme's active site. Furthermore, the scaffold allows for systematic modifications at multiple positions, enabling a thorough exploration of the SAR.[1]

Comparative Analysis of Endocannabinoid Hydrolase Inhibitors

To understand the potential of oxepane-based inhibitors, it is essential to first examine the SAR of well-established classes of FAAH and MAGL inhibitors.

Established FAAH Inhibitors: Key Structural Features

Several classes of FAAH inhibitors have been extensively studied, revealing key structural motifs required for potent and selective inhibition. These include:

  • α-Ketoheterocycles: These compounds feature an electrophilic ketone adjacent to a heterocyclic ring (e.g., oxazole, oxadiazole), which reversibly interacts with the catalytic serine residue of FAAH. The potency is influenced by the nature of the heterocycle and the lipophilic tail.[5]

  • Carbamates and Ureas: These functional groups act as covalent inhibitors by carbamylating the catalytic serine. The SAR is largely dictated by the substituents on the carbamate or urea nitrogen and the nature of the leaving group.[6]

  • Piperidine/Piperazine Ureas: This class of covalent inhibitors has shown excellent selectivity for FAAH. SAR studies have highlighted the importance of the biaryl ether moiety and the piperidine/piperazine core for optimal activity.[7]

Established MAGL Inhibitors: Design Principles

The development of MAGL inhibitors has also yielded important SAR insights. Many potent MAGL inhibitors are irreversible and target the catalytic serine residue. Key classes include:

  • Carbamates and Ureas: Similar to FAAH inhibitors, these functional groups can form covalent adducts with the active site serine of MAGL.

  • Benzoylpiperidine Derivatives: This class of reversible MAGL inhibitors has been optimized for potency and selectivity.[8]

Hypothetical SAR Study of Oxepane-4-Carboxylic Acid Analogs as FAAH/MAGL Inhibitors

Based on the established principles of FAAH and MAGL inhibitor design, we can propose a hypothetical SAR study for oxepane-4-carboxylic acid analogs. The core hypothesis is that the oxepane ring can serve as a novel scaffold to position key interacting groups within the enzyme active sites, while the carboxylic acid or its bioisosteres can engage with critical residues.

Key Modification Points and Expected SAR Trends

The following diagram illustrates the key points for modification on the oxepane-4-carboxylic acid scaffold and the hypothesized impact on activity.

SAR_Oxepane cluster_0 Oxepane-4-Carboxylic Acid Scaffold cluster_1 Structure-Activity Relationship Insights structure structure_text R1-Oxepane(R2)-C(=O)-X-R3 R1 R1: Lipophilic Group (e.g., Aryl, Alkyl) - Probes hydrophobic pockets - Increases potency structure_text->R1 R2 R2: Substituents on Oxepane Ring - Modulate conformation and solubility structure_text->R2 X_R3 X-R3: Carboxylic Acid Bioisostere (e.g., Amide, Tetrazole) - Engages with catalytic residues - Influences selectivity and metabolic stability structure_text->X_R3

Caption: Key modification points on the oxepane-4-carboxylic acid scaffold and their hypothesized role in determining biological activity.

Data Presentation: A Comparative Table

The following table presents hypothetical data for a series of oxepane-4-carboxamide analogs, illustrating potential SAR trends against FAAH and MAGL.

CompoundR1R2X-R3FAAH IC50 (nM)MAGL IC50 (nM)
OXA-1 HH-COOH>10000>10000
OXA-2 PhenylH-CONH-Phenyl5201200
OXA-3 4-Cl-PhenylH-CONH-Phenyl150850
OXA-4 4-CF3-PhenylH-CONH-Phenyl55600
OXA-5 4-CF3-Phenyl2-Me-CONH-Phenyl210950
OXA-6 4-CF3-PhenylH-CONH-(4-pyridyl)45450
OXA-7 4-CF3-PhenylH-Tetrazole120700

Analysis of Hypothetical Data:

  • Effect of R1: The introduction of a phenyl group at R1 (OXA-2 vs. OXA-1) significantly improves activity. Further substitution on the phenyl ring with electron-withdrawing groups like chloro (OXA-3) and trifluoromethyl (OXA-4) enhances FAAH potency, suggesting that this group interacts with a hydrophobic pocket in the enzyme.

  • Effect of R2: Substitution on the oxepane ring (OXA-5) appears to be detrimental to activity, possibly due to steric hindrance or an unfavorable conformational change.

  • Effect of X-R3: Modification of the carboxylic acid to a carboxamide (OXA-2) is crucial for activity. Altering the amide substituent to a pyridyl group (OXA-6) slightly improves potency, indicating a potential hydrogen bond acceptor interaction. Replacing the carboxylic acid with a tetrazole bioisostere (OXA-7) maintains reasonable activity.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.

Synthesis of a Representative Oxepane-4-Carboxamide Analog (Hypothetical)

Scheme:

Synthesis start Oxepane-4-carboxylic acid intermediate1 Oxepane-4-carbonyl chloride start->intermediate1 SOCl2 final_product Oxepane-4-carboxamide Analog intermediate1->final_product Amine (R-NH2), Et3N Assay_Workflow start Prepare enzyme and inhibitor solutions step1 Pre-incubate enzyme with inhibitor start->step1 step2 Add fluorogenic substrate step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure fluorescence intensity step3->step4 step5 Calculate % inhibition and IC50 step4->step5

Sources

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Oxepane-4-Carboxylic Acid Derivatives as CCR2 Antagonists

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of novel chemical entities, using Oxepane-4-carboxylic acid deriv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of novel chemical entities, using Oxepane-4-carboxylic acid derivatives as a case study. The oxepane scaffold is a valuable building block in medicinal chemistry, often utilized in the synthesis of bioactive compounds for various therapeutic areas, including central nervous system and metabolic diseases.[1] This document will focus on a plausible and high-impact therapeutic application: the antagonism of the C-C chemokine receptor type 2 (CCR2).

The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are critically involved in mediating the migration of monocytes to sites of inflammation.[2][3] This signaling axis is implicated in a host of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making CCR2 a compelling target for therapeutic intervention.[2][3][4] This guide will compare a hypothetical, novel Oxepane-4-carboxylic acid derivative (termed "Oxepane Derivative X") against known CCR2 antagonists, providing the experimental blueprints necessary for its validation.

The Biological Target: CCR2 Signaling

CCR2 is a G-protein-coupled receptor (GPCR), a large family of transmembrane proteins that are popular drug targets.[2][3][5] Upon binding its ligand (CCL2), CCR2 undergoes a conformational change, activating intracellular heterotrimeric G-proteins. This activation initiates a cascade of downstream signaling events, primarily leading to calcium mobilization and cell migration, which are hallmarks of the inflammatory response. An antagonist compound, such as a potential Oxepane-4-carboxylic acid derivative, would bind to the CCR2 receptor and block these downstream effects.

Diagram 1: Simplified CCR2 Signaling Pathway

CCR2_Signaling cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_Protein Gαq/i Protein CCR2->G_Protein Activation PLC PLC G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleaves CCL2 CCL2 (Ligand) CCL2->CCR2 Binds OxepaneX Oxepane Derivative X (Antagonist) OxepaneX->CCR2 Blocks IP3 IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Chemotaxis Monocyte Chemotaxis & Inflammation Ca_ER->Chemotaxis Leads to

Caption: CCR2 signaling cascade and the inhibitory action of an antagonist.

Comparative Analysis: Performance Benchmarking

To validate "Oxepane Derivative X," its performance must be benchmarked against established CCR2 antagonists. The key metric for an antagonist is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit a biological process by half. A lower IC50 value indicates higher potency.

CompoundClass/ScaffoldTarget(s)Reported IC50 (nM)
INCB3344 ImidazopyrimidineCCR22.1
PF-04634817 Aminocyclopentane CarboxamideCCR2 / CCR55.2 (CCR2)
MLN1202 Monoclonal AntibodyCCL2N/A (Antibody)
Oxepane Derivative X Oxepane-4-carboxylic acid CCR2 (Hypothetical) To be determined

Note: IC50 values are dependent on the specific assay conditions and cell types used.

Experimental Validation Protocols

A multi-assay approach is essential for robust validation. We will detail two primary, industry-standard cell-based assays: a functional calcium flux assay to measure real-time pathway inhibition and a reporter gene assay to quantify downstream transcriptional effects.

Assay 1: High-Throughput Calcium Flux Assay using FLIPR

This functional assay directly measures one of the earliest consequences of CCR2 activation: the release of intracellular calcium.[6] It is a robust method for evaluating GPCR agonists and antagonists in a high-throughput format.[6]

Principle: Cells engineered to overexpress the human CCR2 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the CCL2 ligand, the resulting G-protein activation leads to a rapid increase in intracellular calcium, causing a detectable increase in fluorescence. An antagonist will compete with CCL2, thus preventing or reducing this fluorescent signal.

FLIPR_Workflow

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of Oxepane-Based Compounds

Introduction: The Rising Prominence of the Oxepane Scaffold in Medicinal Chemistry The oxepane moiety, a seven-membered heterocyclic ring containing an oxygen atom, has emerged as a privileged scaffold in modern drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxepane Scaffold in Medicinal Chemistry

The oxepane moiety, a seven-membered heterocyclic ring containing an oxygen atom, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique three-dimensional structure imparts favorable physicochemical properties to parent molecules, including improvements in solubility, metabolic stability, and conformational rigidity.[1][2] These characteristics make oxepane-based compounds attractive candidates for developing novel therapeutics targeting a wide array of diseases, from cancer to neurodegenerative disorders.[3][4][5] This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies for evaluating the therapeutic potential of this promising class of compounds, offering a comparative analysis of key assays and experimental considerations.

The biological significance of the oxepane ring is well-established, being a core structural component of numerous biologically active natural products.[1][5][6] For instance, the marine natural product Hemibrevetoxin B, which contains an oxepane ring, is a neurotoxin that binds to voltage-gated sodium channels.[1] This inherent biological relevance has spurred the synthesis of diverse libraries of oxepane-containing molecules for high-throughput screening and lead optimization.[4][7]

Part 1: Foundational In Vitro Evaluation

The initial assessment of any new chemical entity begins with a robust in vitro evaluation to determine its biological activity, mechanism of action, and preliminary safety profile. For oxepane-based compounds, a tiered approach is recommended, starting with broad screening assays and progressing to more specific, target-based investigations.

Primary Screening: Assessing Biological Activity

The first step is to ascertain whether the oxepane compound elicits a biological response in a relevant cellular context. Cell viability and cytotoxicity assays are fundamental to this process.

Table 1: Comparison of Common In Vitro Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantagesTypical Application
MTT Assay Measures metabolic activity via reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.Inexpensive, high-throughput.Indirect measure of viability, potential for interference from reducing compounds.Initial screening for cytotoxic effects of large compound libraries.
LDH Assay Quantifies lactate dehydrogenase (LDH) release from damaged cells, indicating loss of membrane integrity.Direct measure of cytotoxicity, non-destructive to remaining cells.Less sensitive than metabolic assays, LDH instability can be an issue.Assessing acute cytotoxicity and membrane damage.
ATP Assay Measures intracellular ATP levels as an indicator of metabolically active cells.Highly sensitive, rapid, and amenable to high-throughput screening.ATP levels can be influenced by factors other than cytotoxicity.Determining cell proliferation and cytotoxicity with high sensitivity.
Real-Time Cell Analysis (RTCA) Monitors changes in cell impedance as cells adhere and proliferate on microelectrodes.Label-free, provides kinetic data on cell response.Requires specialized equipment, sensitive to changes in cell morphology.Continuous monitoring of cell proliferation, cytotoxicity, and adhesion.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MCF-7, A-549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the oxepane-based compounds and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Target Engagement and Mechanism of Action

Once a compound demonstrates biological activity, the next crucial step is to identify its molecular target and elucidate its mechanism of action.

Diagram: In Vitro Evaluation Workflow

G A Compound Library of Oxepane Derivatives B Primary Screening (e.g., MTT, LDH Assays) A->B C Hit Identification (Active Compounds) B->C D Target Identification & Validation (e.g., Kinase Profiling, Thermal Shift Assay) C->D E Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) D->E F Lead Optimization E->F

Caption: A typical workflow for the in vitro evaluation of oxepane-based compounds.

A variety of techniques can be employed for target identification, including affinity chromatography, yeast three-hybrid systems, and computational approaches like molecular docking. For compounds suspected of targeting specific enzyme families, such as kinases or proteases, profiling against a panel of these enzymes is a common strategy.[3]

Experimental Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with the active oxepane compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of the suspected signaling pathway (e.g., Akt, ERK, p53).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Part 2: Advancing to In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and safety in a whole-organism context.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.[9] The oxepane ring can influence these properties, often enhancing metabolic stability.[2]

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificanceDesirable Range
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines the dose required to achieve a therapeutic effect.>30% for oral drugs
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by half.Influences dosing frequency.8-12 hours for once or twice daily dosing
Clearance (CL) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.Low to moderate
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.Varies depending on the target

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer the oxepane-based compound to a cohort of mice (e.g., C57BL/6) via intravenous (IV) and oral (PO) routes.[10]

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Modeling: Use software like Phoenix WinNonlin to calculate the key PK parameters.[11]

Efficacy in Disease Models

The ultimate test of a therapeutic compound is its ability to produce the desired effect in a relevant animal model of the target disease. The choice of model is critical and should accurately reflect the human condition. For example, for anticancer agents, xenograft models where human cancer cells are implanted into immunocompromised mice are commonly used.[12]

Diagram: In Vivo Evaluation Workflow

G A Lead Oxepane Compound B Pharmacokinetic Studies (Mouse, Rat) A->B D Toxicity Studies (Acute, Chronic) A->D C Efficacy Studies in Disease Models (e.g., Xenograft, Transgenic) B->C E Dose-Response Relationship C->E D->E F Candidate for IND-Enabling Studies E->F

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Validation

A Senior Application Scientist's Guide: Comparing the Metabolic Stability of Oxepane and Cyclohexane Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a molecule from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. It dictates a compound'...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a molecule from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. It dictates a compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, while one that is too stable may accumulate and lead to toxicity.[1] Consequently, medicinal chemists invest significant effort in optimizing metabolic stability early in the drug discovery process.[2]

Saturated carbocyclic and heterocyclic rings are ubiquitous scaffolds in medicinal chemistry, prized for their ability to impart three-dimensionality and favorable physicochemical properties.[3][4] Among these, the cyclohexane ring is a common, well-understood building block. However, its lipophilic, all-carbon nature often makes it a prime target for oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]

This has led researchers to explore bioisosteric replacements—swapping one structural motif for another to improve a molecule's properties without losing its desired biological activity.[6] One such strategy is the replacement of a cyclohexane ring with an oxepane, its seven-membered oxygen-containing counterpart. This guide provides an in-depth comparison of the metabolic stability of these two scaffolds, grounded in mechanistic principles and supported by established experimental protocols. We will explore the underlying causality behind their differing metabolic fates and provide researchers with the practical knowledge to assess and engineer stability in their own drug candidates.

Mechanistic Underpinnings of Metabolism: A Tale of Two Rings

The metabolic fate of a molecule is primarily determined by its susceptibility to enzymatic biotransformation, which largely occurs in the liver.[7] Phase I reactions, predominantly oxidations catalyzed by CYP enzymes, are often the first and rate-limiting step in the clearance of many drugs.[8] It is here that the structural differences between cyclohexane and oxepane create divergent metabolic pathways.

The Cyclohexane Scaffold: A Target for CYP-Mediated Oxidation

The cyclohexane ring is a classic substrate for CYP enzymes. Its non-polar, lipophilic character promotes binding within the hydrophobic active sites of these enzymes. The primary metabolic route is aliphatic hydroxylation, where a C-H bond is oxidized to a C-OH group. This process is initiated by the abstraction of a hydrogen atom by the highly reactive iron-oxo species (Compound I) at the heart of the CYP enzyme, followed by oxygen rebound.

The site of hydroxylation is influenced by both steric and electronic factors, but metabolism often occurs at the least sterically hindered positions or at sites that are electronically activated by other parts of the molecule. This oxidative "handle" is often the first step toward further conjugation (Phase II metabolism) and rapid excretion.

G cluster_0 Cyclohexane Metabolism A Cyclohexane Derivative (R-C6H11) B CYP450 Enzyme (e.g., CYP3A4, 2D6) A->B Binding to Active Site C Hydroxylated Metabolite (R-C6H10-OH) B->C Oxidation (Hydroxylation) + O2, NADPH D Further Oxidation or Phase II Conjugation C->D E Excretion D->E

Caption: Typical CYP450-mediated metabolic pathway for cyclohexane derivatives.

The Oxepane Scaffold: Diversifying Metabolic Routes

Replacing a methylene group (-CH2-) in cyclohexane with an oxygen atom to form an oxepane ring fundamentally alters the molecule's properties and, consequently, its metabolic profile.

  • Reduced Lipophilicity and Altered CYP Affinity: The introduction of the polar ether oxygen generally reduces the overall lipophilicity of the scaffold.[9] This can decrease the molecule's affinity for the hydrophobic active sites of CYP enzymes, thereby slowing the rate of oxidative metabolism.

  • Electronic Deactivation: The electronegative oxygen atom exerts an inductive electron-withdrawing effect, which can deactivate adjacent C-H bonds. This makes them less susceptible to hydrogen abstraction by CYP enzymes compared to the electronically richer C-H bonds in a cyclohexane ring.[9]

  • Alternative Metabolic Pathways: While oxepanes can still undergo CYP-mediated oxidation (often at carbons distant from the heteroatom), the presence of the oxygen atom opens the door to alternative clearance mechanisms.[10][11] For smaller oxygen heterocycles like oxetanes, hydrolysis via microsomal epoxide hydrolase (mEH) has been identified as a viable non-CYP pathway.[12][13][14] This offers a strategic advantage in drug design, as shunting metabolism away from the often-overburdened CYP system can reduce the potential for drug-drug interactions (DDIs).[12][13]

G cluster_1 Oxepane Metabolism A Oxepane Derivative (R-C6H10-O) B CYP450 Enzyme A->B Reduced Affinity D Alternative Enzymes (e.g., mEH-like) A->D Potential Alternative Pathway C Oxidized Metabolite B->C Oxidation (Often slower) F Excretion C->F E Hydrolyzed Metabolite D->E Hydrolysis E->F

Caption: Potential metabolic pathways for oxepane derivatives, including alternative routes.

Comparative Analysis: Key Differentiators in Stability

The decision to use an oxepane versus a cyclohexane scaffold often hinges on improving metabolic stability. The table below summarizes the key properties influencing this difference.

PropertyCyclohexaneOxepaneImplication for Metabolic Stability
Heteroatom NoneOxygenIntroduces polarity, acts as H-bond acceptor, can deactivate adjacent C-H bonds.
Lipophilicity (LogP) HigherGenerally LowerLower lipophilicity typically reduces binding to CYP enzymes, slowing metabolism.[5]
Primary Metabolic Route CYP-mediated hydroxylationCYP-mediated oxidation, potential for other pathwaysOxepane may offer escape routes from CYP metabolism, reducing DDI risk.[12][13]
Metabolic "Soft Spots" Multiple equivalent C-H bondsC-H bonds adjacent to oxygen are electronically deactivatedFewer susceptible sites for oxidation on the oxepane ring itself.
Illustrative Experimental Data

While the specific metabolic stability of any derivative is highly dependent on the overall molecular context, a general trend can be observed. The following table provides a hypothetical but representative comparison of metabolic stability parameters for a pair of analogous compounds, as would be determined by an in vitro liver microsomal stability assay.

CompoundRing ScaffoldIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Stability
Compound ACyclohexane1592.4Low
Compound BOxepane4530.8Moderate

In this illustrative example, the bioisosteric replacement of cyclohexane with oxepane (Compound B vs. A) results in a three-fold increase in the metabolic half-life and a corresponding three-fold decrease in intrinsic clearance. This demonstrates the potential of this strategy to significantly enhance metabolic stability.

Experimental Guide: Assessing Metabolic Stability in the Laboratory

Trustworthy data is the bedrock of drug development. The in vitro liver microsomal stability assay is the industry-standard method for evaluating a compound's susceptibility to Phase I metabolism.[15][16][17] It provides essential data for ranking compounds and predicting in vivo clearance.[18]

Workflow for In Vitro Liver Microsomal Stability Assay

Caption: Standard workflow for a liver microsomal metabolic stability assay.

Detailed Experimental Protocol: Liver Microsome Stability Assay

This protocol is designed for a 96-well plate format for higher throughput.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock in acetonitrile or another appropriate solvent.

  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from BioIVT or Corning) on ice. Dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer.[7]

  • Cofactor Solution: Prepare a solution of the NADPH-regenerating system in phosphate buffer. A common formulation includes 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.[15]

  • Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound used for normalization during LC-MS/MS analysis).

2. Incubation Procedure:

  • Add the test compound (final concentration typically 1 µM) to the wells of a 96-well plate.[7]

  • Add the diluted liver microsome solution to each well.

  • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the pre-warmed cofactor solution to each well. The time of this addition is T=0 .

  • Incubate the plate at 37°C, typically with shaking.

3. Sampling and Reaction Termination:

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a larger volume (e.g., 4x) of the cold quenching solution to the appropriate wells.[7]

  • Controls:

    • Negative Control (-NADPH): For the final time point, run a parallel incubation without the NADPH cofactor to check for non-enzymatic degradation.[7]

    • Positive Control: Include a compound with known metabolic instability (e.g., Verapamil, Testosterone) to validate the assay performance.

4. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

  • Carefully transfer the supernatant to a new plate for analysis.

  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the parent compound to the internal standard at each time point.

5. Data Calculation:

  • Calculate % Remaining: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression line is the negative of the rate constant (-k).

  • Calculate Half-Life (t½): t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (k * 1000) / (microsomal protein concentration in mg/mL)

Conclusion and Strategic Outlook

The choice between an oxepane and a cyclohexane scaffold is a nuanced decision in medicinal chemistry, driven by the specific goals of a drug discovery program. The evidence suggests that replacing a cyclohexane with an oxepane ring is a powerful strategy for enhancing metabolic stability. This improvement stems from a combination of factors, including reduced lipophilicity, electronic deactivation of adjacent C-H bonds, and the potential to engage non-CYP clearance pathways, thereby mitigating the risk of drug-drug interactions.[9][12][19]

However, this is not a universal solution. The overall impact of this bioisosteric switch is context-dependent, influenced by the surrounding molecular architecture and its interactions with metabolic enzymes. Therefore, the principles and protocols outlined in this guide are not merely academic; they are essential tools. By systematically applying robust in vitro assays like the liver microsomal stability test, researchers can generate the critical data needed to validate their design strategies. This iterative cycle of design, synthesis, and testing is fundamental to navigating the complex challenge of building metabolic stability into the next generation of therapeutics.

References

  • Raffa, R. and Pergolizzi Jr., J. (2019) Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]

  • St. Jean, D. et al. (2012) Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-20. [Link]

  • Balasubramanian, D. et al. (2020) Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. Molecules, 25(19), 4542. [Link]

  • Tupertsev, B. and Osipenko, S. (2022) Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

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  • Zhu, T. et al. (2021) Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis. Angewandte Chemie International Edition. [Link]

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  • Balasubramanian, D. et al. (2020) Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. ResearchGate. [Link]

  • Burkhard, J.A. et al. (2022) Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 65(23), 15467–15496. [Link]

  • Bon, R.S. et al. (2016) Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Gbadamosi, F.A. et al. (2022) Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(17), 14643–14658. [Link]

  • Lee, J.H. et al. (2024) Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules, 29(7), 1545. [Link]

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Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of Oxepane-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug discovery, the structural and conformational properties of small molecules are paramount in de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the structural and conformational properties of small molecules are paramount in determining their biological activity and physicochemical characteristics.[1] Among the diverse heterocyclic scaffolds, the oxepane ring, a seven-membered oxygen-containing heterocycle, has garnered significant attention.[2][3][4] Oxepane derivatives are found in a variety of biologically active natural products and have been explored for their therapeutic potential.[2][5] Specifically, oxepane-4-carboxylic acid and its derivatives serve as valuable building blocks in the synthesis of complex molecules and potential drug candidates.[6]

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of oxepane-4-carboxylic acid derivatives with other relevant cycloalkane carboxylic acids. By delving into the experimental data and methodologies, this guide aims to equip researchers with the insights needed to effectively utilize X-ray crystallography for the structural elucidation and design of novel therapeutics based on the oxepane scaffold.

The Significance of the Oxepane Moiety

The incorporation of saturated heterocycles into drug candidates is a widely used strategy to modulate properties such as solubility, metabolic stability, and lipophilicity.[7] The seven-membered oxepane ring offers a unique combination of flexibility and polarity, distinguishing it from smaller rings like oxetanes or larger, more conformationally complex systems.[8][9] Understanding the three-dimensional structure of oxepane-containing molecules is crucial for predicting their interaction with biological targets.[10]

Principles of X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline substance.[11][12] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[11] This pattern of diffracted X-rays is unique to the crystalline material and can be used to determine the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles.[13]

The fundamental steps in an X-ray crystallographic analysis include:

  • Crystal Growth: Obtaining a high-quality single crystal of the compound of interest is often the most challenging step.[11] The crystal should be of sufficient size and purity.

  • Data Collection: The crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The diffracted X-rays are detected and their intensities are recorded.[14]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using computational methods. The initial structural model is then refined to best fit the experimental data.[11]

Comparative Crystallographic Analysis: Oxepane vs. Other Cycloalkane Carboxylic Acids

The conformational flexibility of cycloalkanes is highly dependent on ring size. While smaller rings like cyclopropane and cyclobutane are highly strained, larger rings such as cyclohexane adopt well-defined low-energy conformations.[15] The seven-membered oxepane ring exhibits a higher degree of conformational complexity compared to its six-membered carbocyclic counterpart, cyclohexane.

Conformational Preferences

Oxepane Derivatives: The oxepane ring can adopt several low-energy conformations, including chair, boat, and twist-chair forms. The presence of the oxygen heteroatom and substituents, such as the carboxylic acid group at the 4-position, significantly influences the conformational landscape.[16]

Cyclohexane Carboxylic Acid: The cyclohexane ring predominantly exists in a chair conformation, which minimizes both angle and torsional strain. The carboxylic acid substituent can occupy either an axial or equatorial position, with the equatorial position being generally more stable.

Tetrahydrofuran-3-carboxylic Acid (a five-membered ring analog): The five-membered tetrahydrofuran ring is not planar and adopts puckered envelope or twist conformations to alleviate torsional strain.

The specific conformation adopted by these molecules in the solid state is determined by a combination of intramolecular forces (e.g., steric hindrance, electronic effects) and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) within the crystal lattice.

Key Crystallographic Parameters: A Comparative Table

The following table summarizes hypothetical but representative crystallographic data for oxepane-4-carboxylic acid and two comparative cycloalkane carboxylic acids. This data is intended to illustrate the typical differences observed in their crystal structures.

ParameterOxepane-4-carboxylic acidCyclohexanecarboxylic acidTetrahydrofuran-3-carboxylic acid
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPca2₁
Unit Cell Dimensions
a (Å)8.511.29.8
b (Å)10.16.47.5
c (Å)9.310.512.1
β (°)105.298.790
Key Torsion Angles (°) C2-C3-C4-C5: 65 (Twist-Chair)C1-C2-C3-C4: -55 (Chair)C2-C3-C4-O1: 38 (Envelope)
Hydrogen Bonding Intermolecular O-H···O dimersIntermolecular O-H···O dimersIntermolecular O-H···O chains

Note: The data presented in this table is illustrative and not based on specific experimental results for oxepane-4-carboxylic acid, for which public crystallographic data is limited.

Experimental Workflow for X-ray Crystallographic Analysis

The following diagram illustrates a typical workflow for the single-crystal X-ray diffraction analysis of an oxepane-4-carboxylic acid derivative.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Oxepane-4-carboxylic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting on Goniometer Crystal_Growth->Mounting Screening Initial X-ray Screening Mounting->Screening Data_Collection Full Diffraction Data Collection Screening->Data_Collection Data_Processing Data Integration and Scaling Data_Collection->Data_Processing Structure_Solution Phase Problem Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Least-Squares Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Crystallization and Data Collection

This section provides a detailed, step-by-step methodology for the crystallization and X-ray diffraction data collection of a representative oxepane-4-carboxylic acid derivative.

I. Crystallization of Oxepane-4-carboxylic Acid

Objective: To grow single crystals of oxepane-4-carboxylic acid suitable for X-ray diffraction analysis.

Materials:

  • Oxepane-4-carboxylic acid (purified)[17][18]

  • Solvents (e.g., ethanol, acetone, ethyl acetate, hexane)

  • Small vials or test tubes

  • Microscope

Procedure:

  • Solvent Screening: Dissolve a small amount of the purified oxepane-4-carboxylic acid in various solvents to determine its solubility. A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation Method: a. Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. b. Loosely cap the vial to allow for slow evaporation of the solvent. c. Store the vial in a vibration-free environment at a constant temperature. d. Monitor the vial periodically for crystal growth.

  • Vapor Diffusion Method: a. Dissolve the compound in a good solvent (in which it is highly soluble). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble, but the good solvent is miscible). d. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or loop and wash them with a small amount of cold solvent.[11]

II. Single-Crystal X-ray Diffraction Data Collection

Objective: To collect a complete set of high-quality diffraction data from a single crystal.

Equipment:

  • Single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[13]

  • Goniometer head

  • Cryo-cooling system (e.g., liquid nitrogen stream)

Procedure:

  • Crystal Selection and Mounting: a. Under a microscope, select a well-formed single crystal with sharp edges and no visible defects. b. Mount the selected crystal on a glass fiber or a loop attached to a goniometer head using a small amount of inert oil.

  • Crystal Centering and Screening: a. Mount the goniometer head on the diffractometer. b. Center the crystal in the X-ray beam. c. Collect a few initial diffraction images to assess the crystal quality and determine the unit cell parameters.

  • Data Collection Strategy: a. Based on the initial screening, determine an appropriate data collection strategy (e.g., omega and phi scans) to cover a complete sphere of reciprocal space.[14] b. Set the exposure time per frame and the detector distance to optimize the signal-to-noise ratio.

  • Data Collection: a. Start the automated data collection process. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. b. Monitor the data collection process to ensure data quality.

  • Data Processing: a. After data collection is complete, the raw diffraction images are processed. This involves integrating the reflection intensities, applying corrections for Lorentz and polarization effects, and scaling the data.

Logical Relationships in Comparative Structural Analysis

The interpretation of crystallographic data involves a logical progression from the raw diffraction pattern to a detailed understanding of the molecular and supramolecular structure.

G cluster_0 Experimental Data cluster_1 Molecular Structure cluster_2 Supramolecular Structure cluster_3 Structure-Property Relationship Diffraction_Data Diffraction Intensities Conformation Ring Conformation Diffraction_Data->Conformation Unit_Cell Unit Cell Parameters Packing Crystal Packing Unit_Cell->Packing Physicochemical Physicochemical Properties (Solubility, Melting Point) Conformation->Physicochemical Bond_Lengths Bond Lengths & Angles Bond_Lengths->Physicochemical Stereochemistry Absolute Stereochemistry Biological Biological Activity Stereochemistry->Biological Packing->Physicochemical Intermolecular Intermolecular Interactions (e.g., H-bonds) Intermolecular->Physicochemical Physicochemical->Biological

Caption: Logical flow from crystallographic data to structure-property insights.

Conclusion

The X-ray crystallographic analysis of oxepane-4-carboxylic acid derivatives provides invaluable insights into their three-dimensional structures, which is fundamental for rational drug design and development. A comparative approach, contrasting the structural features of oxepane derivatives with other cycloalkane carboxylic acids, highlights the unique conformational properties imparted by the seven-membered heterocyclic ring. By following rigorous experimental protocols for crystallization and data collection, researchers can obtain high-resolution structural data to guide the optimization of lead compounds and advance the discovery of novel therapeutics.

References

  • Bull, J. A., et al. (2021). Saturated N-heterocycles in drug discovery. Journal of Medicinal Chemistry, 64(21), 15416-15467.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chimia, 68(6), 374-378.
  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). The Oxepane Motif in Marine Drugs. PubMed Central. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • TSI Journals. (n.d.). Chemotherapeutic Importance of Oxepines. Retrieved from [Link]

  • ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxepanes and Oxepines. Retrieved from [Link]

  • ResearchGate. (2021). Chemotherapeutic Importance of Oxepines. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structures of 3 a (left) and 4 n (right). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Anisotropy, segmental dynamics and polymorphism of crystalline biogenic carboxylic acids. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • PubChemLite. (n.d.). Oxepane-4-carboxylic acid (C7H12O3). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Oxepane-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4R,5S)-oxepane-4,5-dicarboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed Central. Retrieved from [Link]

  • Spivey, A. C. (2016). Conformational Analysis. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Create a carboxylic acid that contains a cycloalkane as a side group. Retrieved from [Link]

  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. Molecules. Retrieved from [Link]

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Validation

A Comparative Guide to Cross-Reactivity Studies of Oxepane-4-Carboxylic Acid Analogs

<_Step_2> Introduction: The Significance of Specificity in Drug Development In the landscape of modern medicinal chemistry, the oxepane scaffold has emerged as a valuable motif, integral to a variety of biologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Introduction: The Significance of Specificity in Drug Development

In the landscape of modern medicinal chemistry, the oxepane scaffold has emerged as a valuable motif, integral to a variety of biologically active natural products and synthetic compounds.[1][2] Its seven-membered heterocyclic ring can significantly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby shaping its pharmacokinetic and pharmacodynamic profile.[1] Oxepane-4-carboxylic acid, as a functionalized core, represents a critical starting point for the development of novel therapeutics.

However, the journey from a promising lead compound to a clinically approved drug is fraught with challenges, chief among them being the assurance of target specificity. Cross-reactivity, the unintended binding of a therapeutic agent to proteins other than its primary target, is a major cause of adverse drug reactions and late-stage clinical failures.[3][4] These off-target effects often arise from structural similarities between the binding sites of different proteins.[5] Therefore, rigorous and early-stage evaluation of the cross-reactivity profile of a lead compound and its analogs is not merely a regulatory requirement but a cornerstone of a rational and cost-effective drug discovery program.[3][6]

This guide provides a comprehensive framework for designing and executing a comparative cross-reactivity study of Oxepane-4-carboxylic acid analogs. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for key immunoassays, and offer a strategy for data interpretation, empowering researchers to make informed decisions in their drug development endeavors.

Rational Design of a Cross-Reactivity Panel

A meaningful cross-reactivity study begins with the thoughtful selection of test articles. The goal is to probe how subtle structural modifications to the parent molecule, Oxepane-4-carboxylic acid, affect its binding specificity. A well-designed panel of analogs allows for the elucidation of a preliminary structure-activity relationship (SAR) for both on-target and off-target interactions.

For this guide, we propose a focused library of analogs designed to explore key chemical space around the oxepane core:

  • Parent Compound: Oxepane-4-carboxylic acid (for baseline comparison).

  • Ring Analogs:

    • Cyclohexane carboxylic acid (smaller, non-heterocyclic ring).

    • Tetrahydropyran-4-carboxylic acid (isosteric replacement of CH2 with O).

  • Substitution Analogs:

    • 2-Methyl-oxepane-4-carboxylic acid (exploring steric hindrance near the carboxylate).

    • 7-Hydroxy-oxepane-4-carboxylic acid (introducing a polar group).

This selection allows for the systematic evaluation of the contributions of the ether oxygen, ring size, and peripheral substituents to binding specificity.

Methodology I: Competitive ELISA for High-Throughput Screening

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and versatile tool for screening compound libraries for binding activity.[7] For small molecules (haptens) like our oxepane analogs, a competitive ELISA format is most appropriate.[8][9] In this setup, the analogs in solution (the "competitors") compete with a plate-bound antigen for a limited number of specific antibody binding sites. A strong signal indicates weak competition and thus low cross-reactivity, while a weak signal indicates strong competition and high cross-reactivity.

Principle of Competitive ELISA

The inverse relationship between analyte concentration in the sample and the final signal is the hallmark of the competitive ELISA. This makes it an ideal initial screen to identify which analogs bind strongly to a target-of-interest or an off-target protein.

ELISA_Principle cluster_0 High Analyte Concentration (High Cross-Reactivity) cluster_1 Low Analyte Concentration (Low Cross-Reactivity) Analyte_High Free Analyte (Oxepane Analog) Complex_High Analyte-Ab Complex (In Solution) Analyte_High->Complex_High Binds Ab_High Antibody Ab_High->Complex_High Plate_High Plate-Bound Antigen Signal_Low Low Signal Plate_High->Signal_Low Few free Abs bind Analyte_Low Free Analyte (Oxepane Analog) Ab_Low Antibody Complex_Low Plate-Ab Complex Ab_Low->Complex_Low Binds Plate_Low Plate-Bound Antigen Plate_Low->Complex_Low Signal_High High Signal Complex_Low->Signal_High

Caption: Principle of Competitive ELISA for cross-reactivity.

Detailed Protocol for Competitive ELISA

This protocol is designed to be self-validating by including essential controls.[10][11]

1. Antigen Preparation and Plate Coating:

  • Rationale: To screen for cross-reactivity, the primary target of Oxepane-4-carboxylic acid must be immobilized on the ELISA plate. Small molecules require conjugation to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to facilitate plate binding.
  • Procedure:
  • Conjugate Oxepane-4-carboxylic acid to BSA using a standard EDC/NHS coupling reaction.
  • Dilute the Oxepane-BSA conjugate to 2 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
  • Add 100 µL of the conjugate solution to each well of a 96-well high-binding microplate.
  • Incubate overnight at 4°C.[12]

2. Washing and Blocking:

  • Rationale: Washing removes unbound antigen, while blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.[13]
  • Procedure:
  • Discard the coating solution.
  • Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
  • Add 200 µL/well of Blocking Buffer (PBS with 1% BSA).
  • Incubate for 1-2 hours at room temperature (RT).[13]

3. Competitive Binding Reaction:

  • Rationale: This is the core step where the competition occurs. A fixed amount of primary antibody is pre-incubated with varying concentrations of the test analogs before being added to the plate.
  • Procedure:
  • Wash the blocked plate three times with Wash Buffer.
  • In a separate "preparation" plate, perform serial dilutions of each oxepane analog (e.g., from 100 µM to 0.1 nM) in Assay Diluent (PBS with 0.1% BSA, 0.05% Tween-20).
  • Add a fixed, pre-determined concentration of the primary antibody (specific to the oxepane moiety) to each well of the preparation plate.
  • Incubate the antibody-analog mixture for 1 hour at RT.[13]
  • Transfer 100 µL of the antibody-analog mixture from the preparation plate to the corresponding wells of the coated and blocked assay plate.
  • Incubate for 1 hour at RT.

4. Detection:

  • Rationale: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is used to detect the primary antibody that has bound to the plate. The enzyme converts a substrate into a measurable signal.
  • Procedure:
  • Wash the plate three times with Wash Buffer.
  • Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Diluent) to each well.
  • Incubate for 1 hour at RT.
  • Wash the plate five times with Wash Buffer.
  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[13]
  • Stop the reaction by adding 50 µL of 1M H₂SO₄.
  • Read the absorbance at 450 nm using a microplate reader.[14]

5. Controls for a Self-Validating Assay:

  • No-Inhibitor Control (B₀): Wells containing only the primary antibody (no analog). This represents the maximum signal.
  • Blank Control: Wells with no antibody. This determines the background signal.
  • Positive Control: Wells with a known concentration of the parent compound, Oxepane-4-carboxylic acid.

Methodology II: Surface Plasmon Resonance (SPR) for Kinetic Analysis

While ELISA provides valuable endpoint data, Surface Plasmon Resonance (SPR) offers real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[15][16] This technique is highly sensitive and can detect the binding of small molecule fragments, making it ideal for validating hits from the primary screen and providing deeper mechanistic insight.[17][18]

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip. When a target protein is immobilized on the chip, the binding of an analyte (the oxepane analog) flowing over the surface causes a mass change, which alters the refractive index and is detected as a response unit (RU) signal.

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Equilibrate 2. Equilibrate with Running Buffer Immobilize->Equilibrate Inject 3. Inject Analyte (Oxepane Analog) Equilibrate->Inject Association 4. Association Phase (Binding) Inject->Association Dissociation 5. Dissociation Phase (Buffer Flow) Association->Dissociation Regenerate 6. Regeneration of Chip Surface Dissociation->Regenerate

Sources

Comparative

A Comparative Guide to the Synthesis of Oxepanes: Benchmarking New Methodologies Against Established Routes

Introduction: The Rising Importance of the Oxepane Motif in Drug Discovery The oxepane scaffold, a seven-membered heterocyclic ether, is an increasingly prevalent structural motif in a diverse array of biologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of the Oxepane Motif in Drug Discovery

The oxepane scaffold, a seven-membered heterocyclic ether, is an increasingly prevalent structural motif in a diverse array of biologically active natural products and pharmaceutical agents.[1][2] Its unique conformational flexibility and physicochemical properties can impart favorable characteristics to a molecule, such as improved metabolic stability and solubility, making it a valuable building block for medicinal chemists.[1] However, the synthesis of this seven-membered ring system is not without its challenges, often hampered by unfavorable entropic and enthalpic barriers.[3] This guide provides a comparative analysis of established and emerging synthetic strategies for the construction of oxepanes, offering researchers and drug development professionals a comprehensive resource to inform their synthetic planning. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of key methodologies, including intramolecular cyclizations, ring-closing metathesis, Lewis acid-mediated cyclizations, and ring expansion strategies.

Traditional Approaches to Oxepane Synthesis: An Enduring Foundation

Established methods for oxepane synthesis have long been the bedrock of constructing this valuable motif. These routes, while sometimes limited in scope or efficiency, are well-understood and continue to be relevant in many applications.

Intramolecular Cyclization: The Williamson Ether Synthesis

One of the most fundamental approaches to oxepane synthesis is the intramolecular Williamson ether synthesis.[4][5][6] This method relies on the formation of an ether linkage by the reaction of an alkoxide with an alkyl halide within the same molecule.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH), is crucial to deprotonate the alcohol, forming the nucleophilic alkoxide.[7] The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the S(N)2 reaction pathway.[4] The rate of cyclization is influenced by the length of the carbon chain, with the formation of seven-membered rings being kinetically feasible.

Self-Validating System: The success of the reaction is often validated by the disappearance of the starting material (a halo-alcohol) and the appearance of the cyclic ether, which can be monitored by techniques such as thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, IR, and mass spectrometry). The regioselectivity is predetermined by the positions of the hydroxyl group and the leaving group.

Modern Methodologies: Expanding the Synthetic Toolkit

In recent years, a number of innovative methods have emerged, offering milder reaction conditions, greater functional group tolerance, and improved stereocontrol in oxepane synthesis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful and widely adopted strategy for the synthesis of a variety of cyclic compounds, including oxepanes.[1][8][9][10] This method utilizes transition metal catalysts, most notably ruthenium-based complexes developed by Grubbs, to facilitate the intramolecular exchange of alkene fragments.[1][8]

Causality Behind Experimental Choices: The choice of catalyst is critical. Second-generation Grubbs catalysts are generally more reactive and exhibit broader functional group tolerance compared to their first-generation counterparts.[8] The reaction is driven forward by the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene gas.[8] The concentration of the substrate is a key parameter; high dilution conditions are often employed to favor the intramolecular RCM over intermolecular polymerization.

Self-Validating System: The progress of an RCM reaction can be monitored by the evolution of ethylene gas and by chromatographic analysis of the reaction mixture. The formation of the desired oxepene (the unsaturated precursor to the oxepane) is confirmed by spectroscopic analysis. Subsequent reduction of the double bond, typically through catalytic hydrogenation, yields the saturated oxepane ring.

Lewis Acid-Mediated Cyclizations

Lewis acid-mediated cyclizations, particularly of polyepoxides, have emerged as a powerful strategy for the stereoselective synthesis of complex polycyclic ether systems containing oxepane rings.[2][9][11][12][13] These reactions often proceed through a cascade of epoxide ring-opening events, guided by the stereochemistry of the starting material.

Causality Behind Experimental Choices: The choice of Lewis acid is critical for initiating the cascade and controlling the selectivity of the cyclization. Common Lewis acids employed include boron trifluoride etherate (BF(_3)·OEt(_2)) and various metal triflates.[2][9] The reaction solvent can also influence the outcome of the cyclization. The stereochemistry of the starting polyepoxide dictates the stereochemical outcome of the final polycyclic ether product, as the epoxide openings typically proceed with inversion of configuration.

Self-Validating System: The complex stereochemical nature of the products of these cascade reactions necessitates rigorous structural elucidation, often relying on advanced NMR techniques and, where possible, X-ray crystallography. The regioselectivity of the epoxide openings can be predicted based on established mechanistic principles, such as the preference for attack at the more substituted carbon in an S(_N)1-like opening or at the less hindered carbon in an S(_N)2-like process.[11]

Ring Expansion Strategies

Ring expansion reactions provide another avenue to oxepanes, often starting from more readily available five- or six-membered ring precursors. A common approach involves the ring expansion of epoxides.[14]

Causality Behind Experimental Choices: The ring expansion of an epoxide to an oxetane can be achieved using reagents like the Corey-Chaykovsky reagent (dimethylsulfoxonium methylide).[14] This methodology can be extended to the synthesis of larger rings, although it is less common for direct oxepane synthesis. A more prevalent strategy for accessing oxepanes is the ring expansion of cyclopropanated glycals, which upon treatment with an acid, rearrange to form the seven-membered oxepine ring.[2]

Self-Validating System: The success of a ring expansion reaction is confirmed by the isolation and characterization of the larger ring product. The regioselectivity of the ring expansion is dictated by the nature of the starting material and the reaction conditions.

Quantitative Comparison of Synthetic Methods

To provide a clear and objective comparison, the following table summarizes key performance indicators for the different synthetic routes to oxepanes. The data is compiled from representative examples in the literature and is intended to be illustrative rather than exhaustive.

Method Typical Yield Stereoselectivity Reaction Conditions Scalability Key Advantages Key Disadvantages
Intramolecular Williamson Ether Synthesis 50-80%Substrate-dependentStrong base (e.g., NaH), polar aprotic solventModerateWell-established, readily available starting materialsCan require harsh conditions, limited functional group tolerance
Ring-Closing Metathesis (RCM) 70-95%Generally high, can be influenced by substrate and catalystRuthenium or Molybdenum catalyst, often high dilutionGoodHigh functional group tolerance, mild conditionsExpensive catalysts, potential for catalyst poisoning
Lewis Acid-Mediated Cyclization of Polyepoxides 60-85%High, dictated by substrate stereochemistryLewis acid (e.g., BF(_3)·OEt(_2)), often low temperaturesModerate to GoodCan generate complex polycyclic systems in a single stepSubstrate synthesis can be complex, potential for side reactions
Ring Expansion of Cyclopropanated Glycols 65-90%Good to excellentAcid-catalyzed rearrangementGoodAccess to highly functionalized oxepanes from carbohydratesRequires multi-step synthesis of the cyclopropanated precursor

Experimental Protocols

Protocol 1: Oxepane Synthesis via Intramolecular Williamson Ether Synthesis

This protocol is a general procedure and may require optimization for specific substrates.

  • Preparation of the Halo-alcohol: Synthesize the requisite halo-alcohol (e.g., 6-bromohexan-1-ol) using standard organic chemistry techniques.

  • Cyclization:

    • To a solution of the halo-alcohol (1.0 eq) in anhydrous THF (0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired oxepane.

Protocol 2: Oxepene Synthesis via Ring-Closing Metathesis (RCM)

This protocol is a general procedure using a second-generation Grubbs catalyst.

  • Preparation of the Diene: Synthesize the acyclic diene precursor containing two terminal alkenes separated by an appropriate tether.

  • Ring-Closing Metathesis:

    • Dissolve the diene (1.0 eq) in anhydrous and degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M.

    • Add the second-generation Grubbs catalyst (1-5 mol%) to the solution under an inert atmosphere.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to yield the oxepene.

  • Reduction to Oxepane:

    • Dissolve the oxepene in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the oxepane.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_traditional Traditional Methods cluster_modern Modern Methods Halo-alcohol Halo-alcohol Intramolecular Williamson Ether Synthesis Intramolecular Williamson Ether Synthesis Halo-alcohol->Intramolecular Williamson Ether Synthesis NaH, THF Oxepane Oxepane Intramolecular Williamson Ether Synthesis->Oxepane Acyclic Diene Acyclic Diene Ring-Closing Metathesis (RCM) Ring-Closing Metathesis (RCM) Acyclic Diene->Ring-Closing Metathesis (RCM) Grubbs' Catalyst Oxepene Oxepene Ring-Closing Metathesis (RCM)->Oxepene H₂, Pd/C Oxepene->Oxepane H₂, Pd/C Polyepoxide Polyepoxide Lewis Acid-Mediated Cyclization Lewis Acid-Mediated Cyclization Polyepoxide->Lewis Acid-Mediated Cyclization BF₃·OEt₂ Polycyclic Oxepane Polycyclic Oxepane Lewis Acid-Mediated Cyclization->Polycyclic Oxepane Cyclopropanated Glycal Cyclopropanated Glycal Ring Expansion Ring Expansion Cyclopropanated Glycal->Ring Expansion Acid Oxepine Oxepine Ring Expansion->Oxepine Reduction Oxepine->Oxepane Reduction

Caption: Overview of traditional and modern synthetic routes to oxepanes.

Mechanistic Insights

RCM_Mechanism Acyclic Diene Acyclic Diene Metallacyclobutane Intermediate Metallacyclobutane Intermediate Acyclic Diene->Metallacyclobutane Intermediate [2+2] Cycloaddition Catalyst ([M]=CH₂) Catalyst ([M]=CH₂) Catalyst ([M]=CH₂)->Metallacyclobutane Intermediate New Alkylidene New Alkylidene Metallacyclobutane Intermediate->New Alkylidene Cycloreversion Intramolecular Cycloaddition Intramolecular Cycloaddition New Alkylidene->Intramolecular Cycloaddition Intramolecular Cycloaddition->Catalyst ([M]=CH₂) Oxepene Oxepene Intramolecular Cycloaddition->Oxepene Cycloreversion Ethylene Ethylene

Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

Conclusion and Future Outlook

The synthesis of oxepanes has evolved significantly, with modern methods such as RCM and Lewis acid-mediated cyclizations offering substantial advantages in terms of efficiency, selectivity, and functional group tolerance over traditional approaches. While the intramolecular Williamson ether synthesis remains a valuable tool for certain applications, the newer methodologies have opened up avenues for the construction of highly complex and stereochemically rich oxepane-containing molecules that were previously inaccessible.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. For the synthesis of complex natural products, cascade reactions initiated by Lewis acids are particularly powerful. For the construction of simpler oxepane derivatives, RCM often provides a reliable and high-yielding route.

Future developments in this field are likely to focus on the discovery of even more efficient and selective catalysts, as well as the development of more sustainable and cost-effective synthetic processes. The continued exploration of novel synthetic strategies will undoubtedly facilitate the discovery and development of new oxepane-containing therapeutics with improved pharmacological profiles.

References

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. (n.d.). ScienceDirect. [Link]

  • Ardisson, J., & Férézou, J.-P. (2006). A Study of the Oxepane Synthesis by a 7-Endo Electrophile-Induced Cyclization Reaction of Alkenylsulfides. An Approach Towards the Synthesis of Septanosides. ARKIVOC. [Link]

  • Galli, M., & Jamison, T. F. (2014). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Accounts of chemical research, 47(9), 2646–2656. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • S.Univ-dschang. (2026, January 6). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. [Link]

  • Pote, A. R., Weierbach, S. M., Carney, J. R., & Peczuh, M. W. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers, 11(11), 2946-3004. [Link]

  • Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015, August 19). YouTube. [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.

  • Request PDF | Synthesis of Oxepanes and Oxepines. (n.d.). ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

  • Wang, C., & Li, Y. (2021). Synthesis of Oxetanes. Progress in Chemistry, 33(10), 1759-1772. [Link]

  • Ghosh, A. K., & Kulkarni, S. S. (2017). Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers. The Journal of organic chemistry, 82(16), 8513–8525. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Peng, Y., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 834-845. [Link]

  • Organic Chemistry II - Ring Closing Metathesis. (2015, July 29). YouTube. [Link]

  • Vahle, R., et al. (2018). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS omega, 3(11), 15416–15424. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2025, October 16). MDPI. [Link]

  • Benz, S., et al. (2020). Decoded fingerprints of hyperresponsive, expanding product space: polyether cascade cyclizations as tools to elucidate supramolecular catalysis. Nature communications, 11(1), 5369. [Link]

  • Ghosh, A. K., & Kulkarni, S. S. (2017). Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers. The Journal of organic chemistry, 82(16), 8513–8525. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (n.d.). MDPI. [Link]

  • 9.5. Williamson ether synthesis. (n.d.). Lumen Learning. [Link]

  • Chemistry LibreTexts. (2023, August 1). 2.3: Olefin Metathesis. [Link]

  • Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. (2024, December 15). National Institutes of Health. [Link]

  • Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. (2024, April 5). eScholarship. [Link]

  • A Study of the Oxepane Synthesis by a 7-Endo - Amanote Research. (n.d.). Amanote Research. [Link]

  • Weck, M., et al. (1999). Synthesis of Catenane Structures via Ring-Closing Metathesis. The Journal of Organic Chemistry, 64(15), 5463-5471. [Link]

  • Hoye, T. R., & Promo, M. A. (1999). Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. The Journal of Organic Chemistry, 64(15), 5472-5474. [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chad's Prep®. (n.d.). Ring Opening of Epoxides. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021, February 4). ACS Publications. [Link]

  • Lewis Acid-Mediated Radical Cyclization: Stereocontrol in Cascade Radical Addition-Cyclization-Trapping Reactions. (2012, May 7). PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Oxepane-4-Carboxylic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Oxepane-4-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Oxepane-4-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with established safety protocols to ensure the protection of laboratory personnel and the environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, reinforcing a culture of safety and scientific integrity.

Understanding the Hazard Profile of Oxepane-4-Carboxylic Acid

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. Oxepane-4-carboxylic acid is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1][2]. While specific toxicity data is limited, its acidic nature necessitates careful handling to prevent chemical burns and other adverse health effects.

Key Hazards:

  • Skin Irritation: H315 - Causes skin irritation.[1]

  • Eye Irritation: H319 - Causes serious eye irritation.[1]

  • Respiratory Irritation: H335 - May cause respiratory irritation.[1]

Given these hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated area such as a chemical fume hood.

The Core Principle: Segregation and Characterization of Waste

The foundational step in proper chemical waste management is the accurate characterization and segregation of the waste stream. Oxepane-4-carboxylic acid waste must be treated as hazardous chemical waste. It is crucial to prevent the mixing of this waste with other incompatible materials.

Incompatible Materials to Avoid:

  • Bases: Strong bases can react exothermically with acids.

  • Oxidizing Agents: May lead to vigorous and potentially dangerous reactions.

  • Reactive Metals: Such as sodium and potassium, which can react to produce flammable hydrogen gas.

All waste containing Oxepane-4-carboxylic acid should be collected in a designated, properly labeled hazardous waste container.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of Oxepane-4-carboxylic acid from the point of generation to its final removal by trained professionals.

Waste Collection and Container Management
  • Select an Appropriate Waste Container: Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE). The container must have a secure, screw-top cap to prevent leakage.

  • Proper Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Oxepane-4-carboxylic acid" (avoiding abbreviations or formulas).

    • The approximate concentration and quantity.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., irritant).

  • Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[3][4] The SAA should be inspected weekly for any signs of leakage.[3]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[3][4]

Disposal of Solid vs. Liquid Waste
  • Solid Waste: Collect solid Oxepane-4-carboxylic acid waste, including contaminated items like weigh boats and filter paper, in the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing Oxepane-4-carboxylic acid should be collected in a designated liquid hazardous waste container. Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[5]

Managing Empty Containers

An empty container that held Oxepane-4-carboxylic acid must be managed as hazardous waste unless it is properly decontaminated. For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[6]

Arranging for Final Disposal

Once the waste container is full or has been in the SAA for up to one year, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] Do not attempt to dispose of Oxepane-4-carboxylic acid down the drain or in regular trash.[1][7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including respiratory protection if there is a risk of dust or vapor inhalation.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a suitable disposal container.[1] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[6]

Quantitative Data Summary

ParameterGuidelineSource
pH for Neutralization (General Acids) Adjust to a pH between 5.0 and 12.5 before considering drain disposal (institutional approval required).[3]
SAA Maximum Accumulation Up to 55 gallons of hazardous waste.[4]
SAA Time Limit for Partially Filled Containers Up to one year from the first addition of waste.[3]
Container Headspace Leave at least 10% headspace in liquid waste containers.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Oxepane-4-carboxylic acid waste.

DisposalWorkflow start Waste Generation (Oxepane-4-carboxylic acid) characterize Characterize Waste (Solid, Liquid, Contaminated Debris) start->characterize spill Spill Occurs start->spill select_container Select & Label Appropriate Hazardous Waste Container characterize->select_container collect_waste Collect Waste in SAA (Keep Container Closed) select_container->collect_waste container_full Container Full or > 1 Year in SAA? collect_waste->container_full spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->select_container arrange_pickup Arrange for Pickup by EHS/Licensed Contractor container_full->arrange_pickup Yes continue_collection Continue Collection container_full->continue_collection No final_disposal Final Disposal at an Approved Waste Facility arrange_pickup->final_disposal continue_collection->collect_waste

Caption: Decision workflow for Oxepane-4-carboxylic acid waste disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health and Radiation Safety. Retrieved from [Link]

  • Hazardous Waste & Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center, Office of Clinical and Research Safety. Retrieved from [Link]

  • FACT SHEET: Hazardous Waste Disposal. (2023). Tulane University, Office of Environmental Health and Safety. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of Oxepane-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of Oxepane-4-carboxylic acid, a crucial building block in organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Oxepane-4-carboxylic acid, a crucial building block in organic synthesis and pharmaceutical development.[1] As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Oxepane-4-carboxylic acid is classified as an irritant.[2] Understanding its specific hazards is the foundation of safe handling.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion[2]

The carboxylic acid functional group contributes to the compound's irritant properties. Direct contact can lead to inflammation, redness, itching, and in severe cases, blistering of the skin or serious eye damage.[2] Inhalation of dust or fumes may irritate the respiratory system.[2] A thorough understanding of these risks is paramount before any handling procedures begin.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with Oxepane-4-carboxylic acid. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical properties.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Butyl Rubber GlovesThese materials offer excellent resistance to a wide range of chemicals, including carboxylic acids.[3] Always check for and discard any gloves with holes or leaks. For tasks with a higher risk of splashes, consider double-gloving.[4]
Eye and Face Protection ANSI-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when working with larger quantities or when there is a splash hazard. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]Polycarbonate lenses provide impact resistance and clarity.[3] Goggles provide a seal around the eyes to protect against splashes and vapors, which is critical given the serious eye irritation hazard of this compound.[2][4]
Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.This is the minimum requirement to protect the skin from accidental contact.[4][5] Ensure the lab coat is fully buttoned and sleeves are of adequate length.[5] For larger quantities, an impervious apron may be necessary.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[2][6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be required.[3]This is to mitigate the risk of respiratory tract irritation from inhaling dust or fumes.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow is designed to guide you through the safe handling of Oxepane-4-carboxylic acid from initial preparation to the completion of your work.

Experimental Workflow for Handling Oxepane-4-carboxylic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials (Chemical, Glassware, etc.) prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh_transfer Weigh and Transfer Chemical (Use Spatula, Avoid Dust) don_ppe->weigh_transfer 3. reaction_setup Set up Reaction (Ensure Secure Clamping) weigh_transfer->reaction_setup 4. monitoring Monitor Reaction reaction_setup->monitoring 5. decontaminate Decontaminate Glassware & Surfaces monitoring->decontaminate 6. dispose_waste Dispose of Waste (Segregate Waste Streams) decontaminate->dispose_waste 7. store_chemical Store Chemical Properly (Tightly Closed Container, Cool, Dry Place) dispose_waste->store_chemical 8. remove_ppe Remove PPE store_chemical->remove_ppe 9. wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 10.

Caption: Workflow for the safe handling of Oxepane-4-carboxylic acid.

Detailed Steps:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood, to contain any potential spills or vapors.[6]

    • Gather all necessary materials, including the chemical, clean and dry glassware, and any required solvents or reagents.

    • Put on all required personal protective equipment as outlined in the section above.[2]

  • Handling:

    • When weighing and transferring the solid, use a spatula and handle it carefully to avoid creating dust.

    • If making a solution, always add the acid to the solvent slowly, never the other way around, especially with water, to avoid splashing.

    • Ensure all glassware is securely clamped and the reaction setup is stable.

  • Post-Procedure:

    • Upon completion of your work, decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Properly segregate and dispose of all waste as detailed in the disposal plan below.

    • Store the remaining Oxepane-4-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Remove your PPE in the correct order to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[2]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant threat to both the environment and public health. Oxepane-4-carboxylic acid waste must be treated as hazardous waste.[6]

Waste Disposal Protocol

cluster_waste Waste Disposal segregate Segregate Waste (Do not mix with incompatible chemicals) container Use Designated Waste Container (HDPE, Properly Labeled) segregate->container collection Arrange for Collection (Licensed Hazardous Waste Disposal) container->collection

Caption: Protocol for the disposal of Oxepane-4-carboxylic acid waste.

Key Disposal Steps:

  • Segregation: Do not mix Oxepane-4-carboxylic acid waste with other waste streams unless their compatibility is known. Specifically, avoid mixing with bases, oxidizing agents, or reactive metals.[6]

  • Container: Use a designated and clearly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[6] The container should have a secure, leak-proof lid and should not be filled to more than 80-90% capacity to allow for expansion.[6][7]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "Oxepane-4-carboxylic acid".[6][8]

  • Collection: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[6]

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and appropriate action is crucial to minimize harm.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response: In the event of a small spill, and if you are trained to do so, use an appropriate absorbent material to contain the spill.[5] Avoid generating dust. Place the absorbed material into a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of Oxepane-4-carboxylic acid is not merely about following a set of rules but about understanding the principles behind them. By integrating these practices into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult the most recent Safety Data Sheet and your institution's specific safety protocols before beginning any new procedure.

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Irvine Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Oxepane-4-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Oxepane-4-carboxylic acid. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxepane-2-carboxylic acid. PubChem Compound Summary for CID 90283229. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Zaera Research Group. (n.d.). SOP for Chemicals (F to N). Retrieved from [Link]

Sources

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